Ac-rC Phosphoramidite
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C47H64N5O9PSi |
|---|---|
Peso molecular |
902.1 g/mol |
Nombre IUPAC |
N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1 |
Clave InChI |
QKWKXYVKGFKODW-UNGVBIBRSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ac-rC Phosphoramidite: Synthesis, Application, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a post-transcriptional RNA modification conserved across all domains of life. This modification, where an acetyl group is added to the nitrogen at the fourth position of the cytosine base, plays a crucial role in regulating RNA stability and function. The synthesis of RNA oligonucleotides containing this specific modification is enabled by Ac-rC phosphoramidite (B1245037), a key building block in solid-phase RNA synthesis. This technical guide provides a comprehensive overview of Ac-rC phosphoramidite, including its properties, detailed experimental protocols for its use, and the biological significance of the resulting N4-acetylcytidine-modified RNA.
Core Properties of this compound
This compound, chemically known as 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a specialized reagent designed for automated solid-phase RNA synthesis.[1] Its key features include:
-
N4-Acetyl (Ac) Group: Protects the exocyclic amine of cytidine (B196190) during synthesis. This protecting group is compatible with various deprotection strategies, notably rapid deprotection protocols.[2]
-
5'-Dimethoxytrityl (DMT) Group: A bulky protecting group on the 5'-hydroxyl function, which is removed at the beginning of each coupling cycle to allow for chain elongation. Its release can be monitored to assess coupling efficiency.[3]
-
2'-O-tert-butyldimethylsilyl (TBDMS) Group: Protects the 2'-hydroxyl group of the ribose sugar, a critical feature for RNA synthesis to prevent chain branching.[1]
-
3'-Phosphoramidite Moiety: The reactive group that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain.[3]
Quantitative Performance Data
The performance of this compound in oligonucleotide synthesis is critical for obtaining high-quality modified RNA. The following table summarizes key quantitative parameters.
| Parameter | Value/Range | Notes |
| Coupling Efficiency | >99% | High coupling efficiency is essential for the synthesis of long oligonucleotides to maximize the yield of the full-length product.[4] |
| Coupling Time | 3 - 10 minutes | The optimal time can vary depending on the synthesizer and the complexity of the sequence. Longer times may be needed for modified phosphoramidites.[2][3] |
| Thermal Stability (ΔTm) | +3.1 °C | The presence of N4-acetylcytidine in an RNA duplex increases its thermal stability compared to an unmodified duplex.[5] |
| Purity (HPLC) | ≥98.0% | High purity of the phosphoramidite reagent is crucial to avoid the incorporation of impurities into the synthesized oligonucleotide.[1] |
| Purity (³¹P NMR) | ≥98.0% | Confirms the integrity of the phosphoramidite group.[1] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of RNA containing Ac-rC
This protocol outlines the standard cycle for incorporating this compound into a growing RNA chain using an automated DNA/RNA synthesizer.
1. Reagent Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.05 - 0.1 M).[2]
-
Install the phosphoramidite solution on a designated port on the synthesizer.
2. Synthesis Cycle: The synthesis proceeds through a repetitive four-step cycle for each nucleotide addition.
Caption: Automated solid-phase RNA synthesis cycle.
a. Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound oligonucleotide by treatment with an acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).[3]
b. Coupling: The this compound is activated by an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI), and then coupled to the free 5'-hydroxyl group of the growing RNA chain.[2]
c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion sequences.[3]
d. Oxidation: The newly formed, unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically a solution of iodine in tetrahydrofuran/water/pyridine.[3]
This four-step cycle is repeated for each nucleotide in the desired sequence.
Protocol 2: Cleavage and Deprotection of Ac-rC Containing Oligonucleotides
Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The acetyl group on cytidine requires specific deprotection conditions to ensure its removal. The "UltraFAST" method is highly recommended.[2][6]
Comparison of Deprotection Methods
| Method | Reagent | Temperature | Duration | Notes |
| UltraFAST | Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA) (1:1 v/v) | 65°C | 10 minutes | Highly recommended for Ac-rC as it is rapid and avoids base modifications.[2][6] |
| Standard | Concentrated Ammonium Hydroxide | 55°C | 8 - 12 hours | A more traditional and slower method.[2] |
| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | Used for oligonucleotides with other sensitive modifications. Requires compatible protecting groups on other bases (e.g., Pac-dA, iPr-Pac-dG). |
Detailed UltraFAST Deprotection and Desilylation Protocol:
-
Transfer the solid support containing the synthesized RNA to a screw-cap vial.
-
Add a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA). Use approximately 1 mL of AMA solution per 1 µmol of synthesis scale.[2]
-
Incubate the vial at 65°C for 10 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl and exocyclic amine protecting groups, including the acetyl group from cytidine.[2][6]
-
Cool the vial and transfer the supernatant to a new tube. Evaporate the solution to dryness.
-
To remove the 2'-O-TBDMS groups, dissolve the dried oligonucleotide in 115 µL of anhydrous DMSO.
-
Add 60 µL of triethylamine (B128534) (TEA) and mix gently.
-
Add 75 µL of triethylamine trihydrofluoride (TEA·3HF) and heat the mixture at 65°C for 2.5 hours.[7]
-
Quench the reaction by adding 1.75 mL of a suitable quenching buffer.
Caption: Post-synthesis cleavage, deprotection, and purification workflow.
Protocol 3: Purification of the Deprotected Oligonucleotide
The crude, deprotected oligonucleotide should be purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE) are common methods.
-
Anion-Exchange (AEX) HPLC: Separates oligonucleotides based on charge and is effective for purifying RNA.[8]
-
Reversed-Phase (RP) HPLC: Effective for oligonucleotides synthesized with the final 5'-DMT group intact ("DMT-on"), which increases the hydrophobicity of the full-length product.[9]
-
Denaturing PAGE: Provides high-resolution purification for RNA oligonucleotides.[2]
After purification, the RNA should be desalted using methods like ethanol (B145695) precipitation or size-exclusion chromatography.
Biological Significance of N4-acetylcytidine (ac4C)
The incorporation of this compound into synthetic RNA allows researchers to investigate the multifaceted roles of N4-acetylcytidine in biological systems.
Enhancement of RNA Stability and Translation
N4-acetylcytidine is a crucial epitranscriptomic mark that influences mRNA stability and translation efficiency.[10] The acetylation is catalyzed by the enzyme N-acetyltransferase 10 (NAT10).[10]
-
mRNA Stability: The presence of ac4C can protect mRNA from degradation, thereby increasing its half-life.[11]
-
Translation Regulation: The effect of ac4C on translation is position-dependent.
Involvement in Cellular Signaling Pathways
Recent studies have implicated NAT10-mediated ac4C modification in various cellular signaling pathways, particularly in the context of cancer progression. For example, NAT10 can activate the Wnt/β-catenin pathway by increasing the stability of specific mRNA targets through ac4C modification, leading to increased cell proliferation and migration in colorectal cancer.[14]
Caption: Simplified NAT10/ac4C signaling pathway in cancer.
Conclusion
This compound is an indispensable tool for the chemical synthesis of RNA oligonucleotides containing the N4-acetylcytidine modification. Its use, combined with optimized synthesis and deprotection protocols, enables the production of high-quality modified RNA for a wide range of applications in research and drug development. Understanding the quantitative aspects of its performance and the biological implications of ac4C is crucial for designing experiments that aim to unravel the complexities of the epitranscriptome and its role in health and disease.
References
- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Method of Oligonucleotide Purification [biosyn.com]
- 9. atdbio.com [atdbio.com]
- 10. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct epitranscriptomic regulation of mammalian translation initiation through N4-acetylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N4-acetylcytidine modifies primary microRNAs for processing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epigenie.com [epigenie.com]
- 14. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ac-rC Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly referred to as Ac-rC phosphoramidite (B1245037), is a critical building block in the chemical synthesis of ribonucleic acid (RNA). Its specialized chemical structure, featuring a strategic arrangement of protecting groups, enables the precise and efficient incorporation of cytidine (B196190) ribonucleosides into a growing oligonucleotide chain during automated solid-phase synthesis. This guide provides a comprehensive overview of Ac-rC phosphoramidite, including its chemical structure, properties, detailed experimental protocols for its synthesis and application, and its role in various research and drug development contexts.
Core Properties of this compound
This compound is a white to off-white powder soluble in anhydrous acetonitrile (B52724), the standard solvent for oligonucleotide synthesis.[] The key features of its molecular architecture are the protecting groups that ensure the correct sequence and integrity of the synthesized RNA molecule. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, the N4-exocyclic amine of cytidine is protected by an acetyl (Ac) group, and the 2'-hydroxyl group of the ribose sugar is protected by a tert-butyldimethylsilyl (TBDMS) group.[2][3][4] The 3'-hydroxyl group is modified with a phosphoramidite moiety, which is activated during the coupling step of oligonucleotide synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C47H64N5O9PSi | [2][5] |
| Molecular Weight | 902.1 g/mol | [2][5] |
| CAS Number | 121058-88-6 | [3] |
| Appearance | White to off-white powder | [] |
| Purity (HPLC) | ≥98.0% | [3] |
| Purity (31P NMR) | ≥98.0% | [3] |
| Solubility | Soluble in anhydrous acetonitrile | [2] |
| Storage Conditions | -20°C, protect from light and moisture | [6][7] |
Chemical Structure
The chemical structure of this compound is designed for stability and reactivity under the controlled conditions of automated RNA synthesis. Each protecting group serves a specific purpose:
-
5'-Dimethoxytrityl (DMT) Group : This acid-labile group protects the 5'-hydroxyl of the ribose sugar. Its removal at the beginning of each synthesis cycle provides a free hydroxyl group for the coupling of the next phosphoramidite.[2]
-
N4-Acetyl (Ac) Group : This group protects the exocyclic amine of the cytidine base, preventing unwanted side reactions during synthesis. The acetyl group is compatible with fast deprotection protocols.[8]
-
2'-O-tert-butyldimethylsilyl (TBDMS) Group : This bulky silyl (B83357) ether protects the 2'-hydroxyl group of the ribose, a key feature distinguishing RNA from DNA. This prevents branching and degradation during the synthesis cycle.[3][4]
-
3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite : This reactive moiety at the 3'-position is activated by a weak acid (e.g., tetrazole or a derivative) to couple with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.[9]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the sequential protection of the cytidine nucleoside followed by phosphitylation. The following is a representative protocol adapted from the synthesis of similar ribonucleoside phosphoramidites.[8]
-
5'-O-DMT Protection : Commercially available cytidine is reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine (B92270). This selectively protects the primary 5'-hydroxyl group. The reaction is monitored by thin-layer chromatography (TLC) and the product, 5'-O-DMT-cytidine, is purified by column chromatography.
-
2'-O-TBDMS Silylation : The 5'-O-DMT-cytidine is then reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) and a catalyst such as silver nitrate (B79036) or imidazole (B134444) in a suitable solvent like pyridine or DMF. This step protects the 2'-hydroxyl group. The desired 2'-O-TBDMS isomer is separated from the 3'-O-TBDMS isomer by silica (B1680970) gel chromatography.
-
N4-Acetylation : The N4-exocyclic amine of the cytidine base is protected by reacting the 5'-O-DMT-2'-O-TBDMS-cytidine with acetic anhydride (B1165640) in the presence of a base like pyridine. This step yields N4-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine.
-
3'-O-Phosphitylation : The final step is the introduction of the phosphoramidite moiety. The fully protected nucleoside is dissolved in anhydrous dichloromethane (B109758) and reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The reaction mixture is then quenched, and the final product, this compound, is purified by column chromatography and precipitated to yield a stable, white powder.[8]
Use in Automated Solid-Phase Oligonucleotide Synthesis
This compound is a key reagent in the automated solid-phase synthesis of RNA, which follows a four-step cycle for the addition of each nucleotide.[9]
-
Reagent Preparation : The this compound is dissolved in anhydrous acetonitrile to a concentration typically between 0.05 M and 0.1 M, as recommended by the synthesizer manufacturer.[8]
-
Synthesis Cycle :
-
Deblocking (Detritylation) : The 5'-DMT protecting group is removed from the support-bound nucleotide chain using a solution of trichloroacetic acid (TCA) in dichloromethane.[8]
-
Coupling : The this compound is activated with an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI), and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide. A standard coupling time is 3-6 minutes.[2][8]
-
Capping : Any unreacted 5'-hydroxyl groups are acetylated using a capping solution to prevent the formation of deletion sequences.[9]
-
Oxidation : The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.[8]
-
-
Cleavage and Deprotection : After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. A common method involves using a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA) at 65°C for 10 minutes. This single step removes the cyanoethyl phosphate protecting groups, the acetyl group from the cytidine base, and cleaves the oligonucleotide from the support.[8]
Applications in Research and Drug Development
This compound is fundamental to the synthesis of RNA for a wide range of applications. In basic research, it is used to synthesize RNA probes for studying gene expression, RNA structure, and RNA-protein interactions. The site-specific incorporation of isotopically labeled versions of this compound allows for advanced structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[8]
In the field of drug development, this compound is essential for the synthesis of RNA-based therapeutics, including:
-
Antisense Oligonucleotides (ASOs) : Short, synthetic RNA molecules that can bind to a target mRNA and modulate its function.
-
Small Interfering RNAs (siRNAs) : Used in RNA interference (RNAi) to silence specific genes.
-
Guide RNAs (gRNAs) : Utilized in CRISPR-Cas9 gene-editing technologies.
The ability to synthesize high-purity, custom-sequence RNA molecules is crucial for the development and manufacturing of these next-generation therapies.
Conclusion
This compound is an indispensable reagent in the field of nucleic acid chemistry. Its carefully designed structure with orthogonal protecting groups allows for the efficient and high-fidelity synthesis of RNA oligonucleotides. This capability underpins a vast array of research applications, from fundamental studies of RNA biology to the development of innovative RNA-based therapeutics. A thorough understanding of its properties and the experimental protocols for its use is essential for any researcher or professional working in these advanced fields.
References
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. caymanchem.com [caymanchem.com]
- 5. akonscientific.com [akonscientific.com]
- 6. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atdbio.com [atdbio.com]
Introduction to Ac-rC Phosphoramidite in RNA Synthesis
An In-depth Technical Guide on the Core Mechanism of Ac-rC Phosphoramidite (B1245037)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ac-rC phosphoramidite, detailing its mechanism of action in solid-phase RNA synthesis. It covers the chemical principles, experimental protocols, and data supporting its use, with a focus on the advantages conferred by the N4-acetyl protecting group.
This compound, or N4-acetylcytidine phosphoramidite, is a crucial building block in the chemical synthesis of RNA oligonucleotides. In solid-phase synthesis, protecting groups are essential to ensure the specific and controlled formation of phosphodiester bonds between nucleosides. This compound utilizes an acetyl group (Ac) to protect the exocyclic amine of cytidine (B196190). This choice of protecting group is pivotal, offering significant advantages in the deprotection phase, leading to faster protocols and higher purity of the final RNA product.
The structure of a typical this compound consists of four key components:
-
A 5'-dimethoxytrityl (DMT) group: Protects the 5'-hydroxyl group of the ribose sugar, preventing self-polymerization. It is removed at the beginning of each coupling cycle.[1]
-
A 2'-hydroxyl protecting group: Typically a bulky silyl (B83357) group like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM), it prevents unwanted side reactions and isomerization at the 2'-position of the ribose.[1]
-
An N4-acetyl (Ac) group: Protects the exocyclic amine of the cytidine base, preventing it from reacting during the phosphoramidite coupling step.
-
A 3'-phosphoramidite group: The reactive moiety that, upon activation, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.[1]
The Role of the N4-Acetyl Group: Mechanism of Action
The acetyl group serves as a temporary shield for the nucleophilic exocyclic amine of cytidine throughout the iterative cycles of solid-phase synthesis. Its true advantage, however, is realized during the final deprotection step.
Protection During Synthesis
During the coupling step of solid-phase synthesis, the N4-acetyl group remains inert to the reaction conditions, ensuring that the phosphoramidite couples exclusively through its 3'-phosphorus to the 5'-hydroxyl of the growing RNA chain. This prevents the formation of branched oligonucleotides.
Deprotection: The "UltraFAST" Advantage
The term "UltraFAST" deprotection refers to the rapid and clean removal of base-protecting groups, a process significantly accelerated by the use of the acetyl group on cytidine.[2] The standard reagent for this is a 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA).[3]
The deprotection of the N4-acetyl group proceeds via a nucleophilic acyl substitution mechanism. Methylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the acetyl group. This is significantly faster than the removal of more robust protecting groups like benzoyl (Bz).
The key advantage of Ac-rC over Bz-rC is the avoidance of a common side reaction. When deprotecting Bz-dC with AMA, a transamination reaction can occur, leading to the formation of N4-methyl-dC in approximately 5% of cases.[3] The acetyl group on dC is removed much more rapidly, minimizing this side reaction.[2]
Quantitative Data: Deprotection Kinetics
A study by Hogrefe et al. investigated the cleavage rates of various protecting groups for the exocyclic amines of deoxyribonucleosides under different deprotection conditions. The half-lives (t½) provide a quantitative measure of the lability of these groups. The data clearly illustrates the rapid removal of the acetyl group compared to the benzoyl group, especially with aqueous methylamine.
| Protecting Group | Deprotection Reagent | Temperature (°C) | Half-life (t½) in minutes |
| dC(Ac) | Aqueous Methylamine | 25 | < 5 |
| dC(Bz) | Aqueous Methylamine | 25 | 18 |
| dC(Ac) | Ethanolic Ammonia | 25 | > 480 |
| dC(Bz) | Ethanolic Ammonia | 25 | > 480 |
| dC(Ac) | Aqueous Ammonia | 25 | > 480 |
| dC(Bz) | Aqueous Ammonia | 25 | > 480 |
Data adapted from a study on deprotection of 2'-deoxyribonucleosides which provides a strong indication of the relative deprotection rates for ribonucleosides.[4][5]
Experimental Protocols
Automated Solid-Phase Synthesis of a 20-mer RNA Oligonucleotide using this compound
This protocol outlines the general steps for synthesizing a 20-mer RNA sequence on an automated DNA/RNA synthesizer using TBDMS-protected phosphoramidites, including Ac-rC.
Reagents:
-
Unmodified RNA phosphoramidites (A, G, U) and this compound (0.1 M in anhydrous acetonitrile)
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile
-
Capping Solution A: Acetic Anhydride/2,6-Lutidine/THF (1:1:8 v/v/v)
-
Capping Solution B: 16% N-Methylimidazole in THF
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)
-
Solid Support: Controlled Pore Glass (CPG) with the first nucleoside pre-loaded (1 µmol scale)
Synthesis Cycle:
Each of the 19 cycles of nucleotide addition involves the following four steps:
-
Deblocking (Detritylation): The 5'-DMT group of the nucleotide attached to the solid support is removed by washing with the deblocking solution. The orange color of the resulting trityl cation is monitored to determine coupling efficiency.
-
Coupling: The this compound (or other phosphoramidite) and activator solution are delivered to the synthesis column. The phosphoramidite is activated and couples to the free 5'-hydroxyl group of the growing RNA chain. Coupling times for RNA synthesis are typically longer than for DNA, around 5-10 minutes.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion sequences (n-1 mers).
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester by the oxidizing solution.
After the final cycle, the terminal 5'-DMT group is typically left on ("DMT-on") to facilitate purification.
"UltraFAST" Deprotection and Purification
Reagents:
-
Ammonium hydroxide/40% aqueous Methylamine (1:1 v/v) (AMA)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
RNA Quenching Buffer
-
Purification cartridges (e.g., Glen-Pak™ RNA Cartridges)
Procedure:
-
Cleavage and Base Deprotection:
-
The solid support is transferred to a vial.
-
1 mL of AMA is added, and the vial is sealed and heated at 65°C for 10-15 minutes.[3][6] This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases, including the N4-acetyl group from cytidine.
-
The vial is cooled, and the supernatant containing the oligonucleotide is transferred to a new tube. The solution is then evaporated to dryness.
-
-
2'-Hydroxyl Deprotection:
-
Purification:
-
The reaction is quenched by adding 1.75 mL of RNA Quenching Buffer.
-
The solution is then loaded onto an RNA purification cartridge.
-
The cartridge is washed, and the purified, full-length oligonucleotide is eluted.
-
The purity and identity of the final RNA product are confirmed by HPLC and mass spectrometry.
-
Visualizations
Chemical Structures and Mechanisms
Caption: Chemical structure of this compound.
Caption: Workflow for solid-phase RNA synthesis.
Caption: Deprotection mechanism of N4-acetylcytidine.
Conclusion
This compound is a cornerstone of modern RNA synthesis, primarily due to the advantageous properties of the N4-acetyl protecting group. Its rapid and clean removal under "UltraFAST" deprotection conditions using AMA minimizes side reactions and significantly reduces the time required for post-synthesis processing. The quantitative data on deprotection kinetics clearly demonstrates its superiority over more traditional protecting groups like benzoyl in this regard. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers employing this compound to synthesize high-purity RNA oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Khan Academy [khanacademy.org]
- 3. Propose mechanisms for the nucleophilic acyl substitutions to for... | Study Prep in Pearson+ [pearson.com]
- 4. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
N4-acetylcytidine Phosphoramidite: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, N4-acetylcytidine (ac4C) has emerged as a critical modification in RNA therapeutics and functional genomics. This guide provides an in-depth overview of the properties, synthesis, and application of N4-acetylcytidine phosphoramidite (B1245037), the key building block for introducing this modification into synthetic oligonucleotides.
N4-acetylcytidine is a naturally occurring post-transcriptional modification found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1][2] Its presence can significantly impact RNA stability, translation efficiency, and biological function.[2] The ability to site-specifically incorporate ac4C into synthetic RNA oligonucleotides is crucial for elucidating its precise roles and for the development of novel RNA-based therapeutics. This is achieved through the use of N4-acetylcytidine phosphoramidites in solid-phase oligonucleotide synthesis.
Core Properties of N4-acetylcytidine Phosphoramidites
The selection of the appropriate phosphoramidite is critical for successful oligonucleotide synthesis. Several variants of N4-acetylcytidine phosphoramidites are commercially available, differing in their protecting groups at the 2'-hydroxyl position for RNA synthesis or lacking it for DNA synthesis. The key quantitative properties of common N4-acetylcytidine phosphoramidites are summarized in the table below.
| Property | 5'-O-DMT-2'-deoxy-N4-acetylcytidine-3'-CE Phosphoramidite | 5'-O-DMT-2'-O-methyl-N4-acetylcytidine-3'-CE Phosphoramidite | 5'-O-DMT-2'-O-TBDMS-N4-acetylcytidine-3'-CE Phosphoramidite |
| Molecular Formula | C41H50N5O8P | C42H52N5O9P | C47H64N5O9PSi |
| Molecular Weight | 771.9 g/mol | 801.88 g/mol | 902.1 g/mol |
| Purity (by HPLC) | ≥98% | Not specified | ≥98.0% |
| Appearance | White to Off-white Powder | Not specified | White to faint yellow powder |
| Solubility | Soluble in DMSO (≥ 10 mg/ml), Ethanol (≥ 10 mg/ml) | Not specified | Not specified |
| Storage | -20°C | 2°C - 8°C | -20℃ |
Experimental Protocols
The incorporation of N4-acetylcytidine into oligonucleotides follows the standard phosphoramidite solid-phase synthesis cycle. However, special considerations are required during the deprotection steps to preserve the N4-acetyl group, which can be labile under standard basic conditions.
Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis cycle consists of four main steps that are repeated for each nucleotide addition:
-
Detritylation (Deblocking): The acid-labile 5'-O-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed using a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The N4-acetylcytidine phosphoramidite, dissolved in anhydrous acetonitrile, is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT). The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using a capping mixture, typically consisting of acetic anhydride (B1165640) and N-methylimidazole.
-
Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, commonly a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.
This cycle is repeated until the desired oligonucleotide sequence is synthesized.
References
A Comprehensive Technical Guide to 5'-DMT-N4-acetyl-2'-O-TBDMS-cytidine-3'-CEP in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a foundational technology in modern molecular biology, enabling a wide array of applications from diagnostics and therapeutics to fundamental research. The phosphoramidite (B1245037) method, performed on a solid support, is the gold standard for this process. The success of this method hinges on the strategic use of protecting groups to ensure the specific and controlled formation of phosphodiester bonds. This technical guide provides an in-depth exploration of a key building block in RNA synthesis: 5'-DMT-N4-acetyl-2'-O-TBDMS-cytidine-3'-CEP. We will delve into its core function, the roles of its constituent protecting groups, and provide detailed experimental protocols for its use.
Core Function and Chemical Structure
5'-DMT-N4-acetyl-2'-O-TBDMS-cytidine-3'-CEP is a ribonucleoside phosphoramidite monomer used for the incorporation of cytidine (B196190) into a growing RNA chain during solid-phase synthesis.[1] Each component of this complex molecule serves a specific and crucial function, ensuring the efficiency and fidelity of the synthesis process. The strategic placement of these protecting groups allows for a series of controlled chemical reactions that constitute the synthesis cycle.
The fundamental role of this phosphoramidite is to act as a carrier of a single cytidine nucleotide, which is added to the 5'-hydroxyl group of a growing oligonucleotide chain. The key to this process is the sequential and controlled removal of protecting groups to expose reactive sites in the correct order.
Below is a diagram illustrating the chemical structure of 5'-DMT-N4-acetyl-2'-O-TBDMS-cytidine-3'-CEP, highlighting its key functional groups.
References
The Acetyl Protecting Group in RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental to the successful chemical synthesis of RNA. Among these, the acetyl group plays a crucial role, particularly in the protection of the exocyclic amine of cytidine (B196190) (C). Its lability under mild basic conditions makes it an advantageous choice for streamlining the deprotection process and minimizing side reactions. This technical guide provides an in-depth exploration of the acetyl protecting group in RNA synthesis, covering its application, deprotection, and its newly understood role as a functional epitranscriptomic modification.
Core Principles: The Role of the Acetyl Group in an Orthogonal Strategy
In solid-phase RNA synthesis, an orthogonal protecting group strategy is essential. This approach ensures that each type of protecting group can be removed under specific conditions without affecting the others. The acetyl group on cytidine (Ac-C) fits seamlessly into this strategy. While more robust protecting groups like benzoyl (Bz) or isobutyryl (iBu) are often used for adenosine (B11128) (A) and guanosine (B1672433) (G), the acetyl group's rapid removal is a key advantage.[1] This is particularly important when using deprotection reagents like aqueous methylamine (B109427), as it minimizes the risk of transamination of the cytosine base.[2]
The overall success of RNA synthesis relies on a delicate interplay between the protecting groups for the 5'-hydroxyl (typically DMT), the 2'-hydroxyl of the ribose sugar (e.g., TBDMS or TOM), the phosphoramidite (B1245037) moiety (β-cyanoethyl), and the exocyclic amines of the nucleobases.[1][3]
Data Presentation: Performance of Acetyl-Protected Cytidine in RNA Synthesis
The selection of a protecting group strategy is often guided by quantitative measures of performance, such as coupling efficiency and deprotection time. The acetyl group on cytidine, in conjunction with modern deprotection protocols, offers excellent results.
| Protecting Group Combination | Deprotection Reagent | Deprotection Conditions | Deprotection Time | Purity | Reference |
| Bz-A, Ac-C, iBu-G | Ammonium (B1175870) Hydroxide (B78521)/Ethanol (3:1) | 55 °C | 17 hours | >99% | Glen Report 4-12 |
| Pac-A, Ac-C, iPr-Pac-G (UltraMILD) | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | High | Biosearch Technologies |
| Bz-A, Ac-C, dmf-G | Ammonium Hydroxide/Methylamine (AMA) | 65 °C | 10 minutes | High | Glen Research |
Table 1: Comparison of Deprotection Protocols for RNA Synthesis. This table summarizes various deprotection conditions for different protecting group combinations, highlighting the rapid deprotection achievable with Ac-C in an AMA solution.
| Parameter | Value | Conditions | Reference |
| Coupling Efficiency (Ac-C) | >99% | Standard phosphoramidite chemistry | (Srivastava et al., 2011) |
| Purity (HPLC) | >97% | Post-synthesis and deprotection | (BOC Sciences) |
Table 2: Performance Metrics for N4-Acetylcytidine Phosphoramidite. This table presents key performance indicators for the use of Ac-C phosphoramidite in solid-phase RNA synthesis.
Experimental Protocols
Synthesis of 5'-O-DMT-2'-O-TBDMS-N4-acetylcytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite
A detailed protocol for the synthesis of the N4-acetylcytidine phosphoramidite building block is crucial for its application in RNA synthesis. The following is a representative procedure:
-
Protection of Cytidine: Commercially available cytidine is first protected at the 5'-hydroxyl with dimethoxytrityl (DMT) chloride and at the 2'-hydroxyl with tert-butyldimethylsilyl (TBDMS) chloride.
-
Acetylation of the Exocyclic Amine: The N4-amino group is then acetylated using acetic anhydride (B1165640) in the presence of a base such as pyridine.
-
Phosphitylation: The final step involves the phosphitylation of the 3'-hydroxyl group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Purification: The final product is purified by silica (B1680970) gel chromatography to yield the desired 5'-O-DMT-2'-O-TBDMS-N4-acetylcytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite.
Solid-Phase RNA Synthesis Cycle
The synthesis of an RNA oligonucleotide on a solid support follows a four-step cycle for each nucleotide addition.
-
Deblocking (Detritylation): The acid-labile DMT group is removed from the 5'-hydroxyl of the growing RNA chain, typically using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.
-
Coupling: The next phosphoramidite building block, activated by a reagent such as 5-ethylthio-1H-tetrazole (ETT), is coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles. This is typically done using a mixture of acetic anhydride and N-methylimidazole.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, commonly a solution of iodine in tetrahydrofuran/water/pyridine.
This cycle is repeated until the desired RNA sequence is assembled.
Deprotection and Cleavage
Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.
-
Cleavage and Base Deprotection: The solid support is treated with a basic solution to cleave the succinyl linker and remove the protecting groups from the nucleobases and the phosphate backbone. For syntheses incorporating Ac-C, a mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) (1:1 v/v) at 65°C for 10 minutes is highly effective.
-
2'-Hydroxyl Deprotection: The 2'-O-TBDMS groups are removed by treatment with a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF).
-
Purification: The crude RNA is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to yield the final product.[4][5][6][7][8]
Mandatory Visualizations
Solid-Phase RNA Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of RNA by HPLC and evaluation of RT-dPCR for coronavirus RNA quantification - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ac-rC Phosphoramidite (CAS 121058-88-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ac-rC Phosphoramidite (B1245037) (CAS No. 121058-88-6), a crucial building block in the chemical synthesis of RNA and its analogues. This document details its core properties, applications, and the experimental protocols for its use in solid-phase oligonucleotide synthesis.
Core Properties of Ac-rC Phosphoramidite
This compound, chemically known as N-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-ribocytidine-3'-O-(2-cyanoethyl N,N-diisopropyl)phosphoramidite, is a protected cytidine (B196190) nucleoside phosphoramidite. The protecting groups, including the 5'-DMT, N4-acetyl, and 2'-TBDMS, ensure the specific and controlled formation of phosphodiester bonds during oligonucleotide synthesis.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 121058-88-6 | [][2][3] |
| Molecular Formula | C47H64N5O9PSi | [][2][3] |
| Molecular Weight | 902.11 g/mol | [][2] |
| Appearance | White to off-white powder | [] |
| Purity | ≥98% by HPLC | [][3] |
| Solubility | Soluble in anhydrous acetonitrile (B52724), DMSO (100 mg/mL) | [3][4] |
| Storage | Store in freezer at or below -20°C, sealed in a dry environment and protected from light. | [2][5][6] |
Applications in Research and Drug Development
This compound is a fundamental reagent for the synthesis of RNA oligonucleotides. Its applications span basic research to the development of nucleic acid-based therapeutics.
-
RNA Synthesis : It is a standard building block for the automated solid-phase synthesis of RNA sequences.[]
-
Therapeutic Oligonucleotides : Used in the synthesis of therapeutic oligonucleotides like antisense oligonucleotides and siRNAs, which are designed to modulate gene expression.[2][7] The acetyl protecting group on the cytidine base is compatible with various deprotection strategies, making it versatile for synthesizing modified oligonucleotides.[4]
-
Structural Biology : Site-specific incorporation of isotopically labeled versions of this compound (e.g., ¹³C, ¹⁵N) allows for detailed structural and dynamic studies of RNA molecules and their complexes with proteins or small molecules using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][8][9]
-
Diagnostics : Synthetic oligonucleotides containing cytidine are essential components of various diagnostic assays, including PCR primers and probes.
Experimental Protocols
The following section details the standard protocol for the incorporation of this compound in automated solid-phase oligonucleotide synthesis.
Reagent Preparation
-
Phosphoramidite Solution : Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4] Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.05 - 0.1 M).[4]
-
Activator Solution : Prepare the activator solution (e.g., DCI) as per the synthesizer's protocol.
-
Other Reagents : Ensure all other necessary reagents for the synthesis cycle (deblocking, capping, and oxidizing solutions) are fresh and correctly installed on the synthesizer.[8]
Automated Solid-Phase Synthesis Cycle
The synthesis is an iterative process with four main steps for the addition of each nucleotide.[7][10]
Table 2: Steps in the Automated Synthesis Cycle
| Step | Description | Reagents | Typical Duration |
| 1. Deblocking (Detritylation) | Removal of the 5'-DMT protecting group from the support-bound oligonucleotide chain to expose the 5'-hydroxyl group for the next coupling reaction. | Trichloroacetic acid (TCA) in dichloromethane.[4] | 1-2 minutes |
| 2. Coupling | Activation of the this compound with an activator and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. | This compound, Activator (e.g., DCI).[4] | 3-6 minutes[4] |
| 3. Capping | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final product. | Acetic anhydride (B1165640) and N-methylimidazole.[8] | 1-2 minutes |
| 4. Oxidation | Oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester linkage. | Iodine solution (I₂ in THF/water/pyridine).[4] | 1-2 minutes |
This four-step cycle is repeated for each nucleotide in the desired RNA sequence.[10]
Diagram 1: Workflow for solid-phase RNA synthesis using this compound.
Cleavage and Deprotection
-
Cleavage from Solid Support : After the final synthesis cycle, the solid support is transferred to a vial. A mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA reagent) is added to cleave the oligonucleotide from the support.[4] This is typically incubated at 65°C for 10-20 minutes.[4][11]
-
Base and Phosphate Deprotection : The AMA treatment also removes the cyanoethyl protecting groups from the phosphates and the N4-acetyl group from the cytidine bases.[4]
-
2'-O-Protecting Group Removal : The 2'-O-TBDMS group is removed using a fluoride-based reagent, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) in DMSO.[8]
-
Desalting : The deprotected oligonucleotide is desalted using methods like ethanol (B145695) precipitation or a C18 Sep-Pak cartridge to remove salts and small molecule impurities.[4]
Purification and Quality Control
The crude oligonucleotide product is typically purified to isolate the full-length sequence from truncated sequences and other impurities.
Table 3: Purification and Quality Control Methods
| Method | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purification of the full-length oligonucleotide with high resolution. Can be either reverse-phase or ion-exchange.[11] |
| Polyacrylamide Gel Electrophoresis (PAGE) | High-resolution purification of oligonucleotides, especially for longer sequences.[4] |
| Mass Spectrometry (MS) | Verification of the molecular weight of the final product to confirm the correct sequence was synthesized.[11] |
| Analytical HPLC | Assessment of the purity of the final oligonucleotide product. |
Logical Workflow for Synthesis and Isotopic Labeling
The use of isotopically labeled Ac-rC phosphoramidites is a powerful strategy for in-depth structural analysis of RNA. The synthesis process remains the same, with the labeled phosphoramidite being incorporated at the desired position in the sequence.
Diagram 2: Rationale for using isotopically labeled this compound.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 121058-88-6 | Nucleoside Antimetabolite/Analog | MOLNOVA [molnova.com]
- 4. benchchem.com [benchchem.com]
- 5. 121058-88-6|this compound|BLD Pharm [bldpharm.com]
- 6. This compound, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 7. RNA chemistry and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Ac-rC phosphoramidite molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-acetyl-cytidine (Ac-rC) phosphoramidite (B1245037), a crucial building block in the chemical synthesis of RNA oligonucleotides. This document details its physicochemical properties, experimental protocols for its use in solid-phase synthesis, and a workflow diagram illustrating the synthesis cycle.
Core Properties of Ac-rC Phosphoramidite
This compound is a modified ribonucleoside phosphoramidite used in automated solid-phase RNA synthesis. The N-acetyl group on the cytidine (B196190) base offers advantages in specific applications of synthetic RNA. The molecule is chemically named N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide.[1]
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C47H64N5O9PSi[1][2][3][4] |
| Molecular Weight | 902.10 g/mol [2][5] |
| Appearance | White to off-white powder |
| Purity | Typically >98% (as determined by HPLC)[3] |
| Solubility | Soluble in anhydrous acetonitrile (B52724), dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO)[3] |
| Storage Conditions | Store at -20°C, protected from light and moisture[5] |
Experimental Protocol: Solid-Phase RNA Synthesis
The following protocol outlines the standard procedure for incorporating this compound into an RNA oligonucleotide using an automated DNA/RNA synthesizer. This process involves a four-step cycle for each nucleotide addition.
Reagent Preparation
-
Phosphoramidite Solution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Activator Solution: Prepare a solution of an activator, such as 5-ethylthiotetrazole, in anhydrous acetonitrile.
-
Deblocking Solution: Prepare a solution of 3% trichloroacetic acid (TCA) in dichloromethane.
-
Capping Solutions:
-
Cap A: Acetic anhydride/lutidine/THF
-
Cap B: N-methylimidazole/THF
-
-
Oxidizing Solution: Prepare a solution of 0.02 M iodine in a mixture of THF, water, and pyridine.
Automated Synthesis Cycle
The automated synthesis follows a repeated cycle of four main steps for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound growing RNA chain by treating it with the deblocking solution. The release of the trityl cation can be monitored to assess coupling efficiency.
-
Coupling: The this compound is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing RNA chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This step prevents the formation of deletion mutants in the final oligonucleotide sequence.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
This cycle is repeated until the desired RNA sequence is synthesized.
Cleavage and Deprotection
-
Cleavage from Solid Support: After the final synthesis cycle, the solid support is transferred to a vial, and a solution of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) is added to cleave the oligonucleotide from the support.
-
Base Deprotection: The AMA treatment also removes the protecting groups from the nucleobases, including the acetyl group from the cytidine.
-
Desilylation: The 2'-O-tert-butyldimethylsilyl (TBDMS) groups are removed by treatment with a fluoride-containing reagent, such as triethylamine (B128534) trihydrofluoride (TEA·3HF).
Purification
The crude oligonucleotide is purified to remove truncated sequences and other impurities. Common purification methods include denaturing polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC).
Workflow and Logical Relationships
The following diagrams illustrate the key workflows and logical relationships in the use of this compound.
Caption: Workflow of RNA synthesis using this compound.
Caption: Logical relationship of this compound to its application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
The Strategic Advantage of Acetyl-Protected Cytidine Phosphoramidite in Oligonucleotide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleic acid synthesis, the choice of protecting groups for nucleoside phosphoramidites is a critical determinant of yield, purity, and the overall efficiency of oligonucleotide production. Among these, N4-acetyl-2'-deoxycytidine (Ac-dC) phosphoramidite (B1245037) has emerged as a cornerstone for modern synthesis, particularly for applications demanding high fidelity and rapid protocols. This technical guide delves into the core features of acetyl-protected cytidine (B196190) phosphoramidite, offering a comprehensive overview of its chemical properties, quantitative performance metrics, and detailed experimental protocols for its application in the synthesis of DNA and RNA oligonucleotides.
Core Features and Advantages
The primary role of the acetyl group in Ac-dC phosphoramidite is to protect the exocyclic amine of cytidine from engaging in unwanted side reactions during the automated solid-phase synthesis cycle.[1][2] Its lability under specific basic conditions, however, is what sets it apart and offers significant advantages over more traditional protecting groups like benzoyl (Bz).
The most notable advantage is its compatibility with "UltraFAST" deprotection protocols.[3] The acetyl group is readily cleaved, allowing for significantly reduced deprotection times compared to benzoyl-protected cytidine. This rapid deprotection minimizes the exposure of the newly synthesized oligonucleotide to harsh basic conditions, thereby reducing the potential for degradation and the formation of side products.
A key benefit of using acetyl-protected cytidine is the prevention of transamination, a common side reaction observed when using benzoyl-protected cytidine with amine-based deprotection reagents like aqueous methylamine (B109427).[4] This side reaction, where the protecting group is replaced by a methylamino group, leads to an undesired modification of the cytidine base. The use of Ac-dC phosphoramidite effectively eliminates this issue, ensuring higher purity of the final oligonucleotide product.[3]
Quantitative Performance Data
The performance of acetyl-protected cytidine phosphoramidite is characterized by high coupling efficiencies and its amenability to rapid and efficient deprotection protocols. The following tables summarize key quantitative data gathered from various sources.
| Parameter | Value/Range | Conditions | Source(s) |
| Coupling Efficiency | >99% per cycle is considered necessary for the synthesis of long oligonucleotides. | Standard automated solid-phase synthesis conditions. | [][6] |
| Purity (RP-HPLC) | High purity achievable, with impurities often below 0.1%. | Varies with synthesis length and purification method. | [7][8] |
| Purity (31P NMR) | P(V) impurities typically <1%. | Analysis of the phosphoramidite raw material. | [8] |
Table 1: Synthesis Performance of Acetyl-Protected Cytidine Phosphoramidite. This table highlights the high coupling efficiency and purity associated with the use of Ac-dC phosphoramidite in oligonucleotide synthesis.
| Deprotection Reagent | Temperature | Time | Notes | Source(s) |
| Ammonium (B1175870) Hydroxide (B78521)/Methylamine (AMA) (1:1 v/v) | 65°C | 5 - 10 minutes | "UltraFAST" deprotection. Requires the use of Ac-dC to prevent base modification.[3] | [1][3][9] |
| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 55°C | 10 minutes | Slower than 65°C but still effective. | [1][3] |
| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 37°C | 30 minutes | Mild condition suitable for sensitive modifications. | [1][3] |
| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | Room Temperature | 120 minutes | Slower deprotection at ambient temperature. | [1][3] |
| t-Butylamine/Water (1:3 v/v) | 60°C | 6 hours | An alternative for certain sensitive dyes. | [3] |
| Potassium Carbonate in Methanol (50 mM) | Room Temperature | 4 hours | "UltraMILD" condition for highly sensitive oligonucleotides. | [3] |
Table 2: Deprotection Conditions for Oligonucleotides Synthesized with Acetyl-Protected Cytidine. This table outlines various deprotection protocols compatible with Ac-dC, emphasizing the rapid "UltraFAST" method.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental stages involving acetyl-protected cytidine phosphoramidite.
Automated Solid-Phase Oligonucleotide Synthesis
The synthesis of oligonucleotides using acetyl-protected cytidine phosphoramidite follows the standard, well-established phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer.
Caption: Automated Oligonucleotide Synthesis Cycle.
Methodology:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).[4] This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The column is then washed with anhydrous acetonitrile.
-
Coupling: The acetyl-protected cytidine phosphoramidite is activated with a mild acid, such as 4,5-dicyanoimidazole (B129182) (DCI), and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[2]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and 1-methylimidazole. This prevents the formation of deletion mutants in the final product.[10] The column is washed with anhydrous acetonitrile.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using a solution of 0.02 M iodine in a mixture of tetrahydrofuran, pyridine, and water.[4] The column is washed with anhydrous acetonitrile.
-
Repeat: This four-step cycle is repeated for each subsequent nucleotide in the desired sequence.
Cleavage and Deprotection
Upon completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The use of acetyl-protected cytidine allows for a rapid and efficient deprotection process.
Caption: Cleavage and Deprotection Workflow.
Methodology (UltraFAST Protocol):
-
Cleavage and Base Deprotection:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add approximately 1 mL of a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%) (AMA reagent) per 1 µmol of synthesis scale.[11]
-
Incubate the vial at 65°C for 10 minutes. This step simultaneously cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the base protecting groups, including the acetyl group from cytidine.[9][11]
-
Cool the vial on ice and transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
-
Drying and Desalting:
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator.
-
Desalt the oligonucleotide using a method such as ethanol precipitation or a desalting cartridge to remove residual salts and small molecules.[9]
-
-
Purification:
-
The crude oligonucleotide is purified to remove truncated sequences and other impurities. Common methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is highly effective for purifying oligonucleotides, especially if the final 5'-DMT group was left on ("DMT-on") during synthesis, as it significantly increases the hydrophobicity of the full-length product, allowing for excellent separation.[12][13]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE provides high-resolution separation based on size and is particularly useful for purifying long oligonucleotides.[11]
-
-
Applications in Research and Drug Development
The robustness and efficiency of acetyl-protected cytidine phosphoramidite have made it a preferred choice in a wide array of applications, including:
-
Therapeutic Oligonucleotides: The high purity and yield achievable are critical for the synthesis of antisense oligonucleotides, siRNAs, and aptamers, where sequence fidelity and the absence of impurities are paramount for safety and efficacy.
-
Diagnostic Probes: The synthesis of high-quality primers and probes for PCR, qPCR, and sequencing applications relies on the consistent performance of the phosphoramidite building blocks.
-
Structural Biology: The ability to synthesize modified RNA and DNA strands with high precision is essential for studies of nucleic acid structure and function, such as those employing NMR spectroscopy and X-ray crystallography.[11]
References
- 1. glenresearch.com [glenresearch.com]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. usp.org [usp.org]
- 9. glenresearch.com [glenresearch.com]
- 10. atdbio.com [atdbio.com]
- 11. benchchem.com [benchchem.com]
- 12. 寡核苷酸纯化 [sigmaaldrich.com]
- 13. atdbio.com [atdbio.com]
Ac-rC Phosphoramidite: A Technical Guide for Therapeutic Oligonucleotide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of therapeutic oligonucleotides, the chemical synthesis of modified RNA molecules is a cornerstone of innovation. These synthetic oligonucleotides, including small interfering RNAs (siRNAs), antisense oligonucleotides, and aptamers, offer novel therapeutic modalities for a wide range of diseases. The precise chemical composition of these molecules is critical to their efficacy, stability, and safety. Among the essential building blocks for RNA synthesis, N-acetyl-cytidine (Ac-rC) phosphoramidite (B1245037) plays a crucial role, particularly in protocols requiring rapid deprotection. This technical guide provides an in-depth overview of Ac-rC phosphoramidite, its applications in therapeutic oligonucleotide research, and detailed experimental protocols.
Core Properties and Applications
This compound is a specialized nucleoside phosphoramidite used in the solid-phase synthesis of RNA.[1] The acetyl (Ac) protecting group on the exocyclic amine of cytidine (B196190) is favored for its compatibility with fast deprotection protocols, a significant advantage in modern high-throughput oligonucleotide synthesis. This feature is particularly beneficial when synthesizing oligonucleotides containing sensitive or modified bases that could be damaged by harsh or prolonged deprotection conditions.[2]
The primary applications for incorporating this compound into therapeutic oligonucleotides include:
-
siRNA Synthesis: siRNAs are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway.[3] Chemical modifications are often introduced to enhance stability, reduce off-target effects, and improve pharmacokinetic properties.[3] this compound is a key reagent for the synthesis of the RNA strands that constitute these therapeutic agents.
-
Antisense Oligonucleotides: These single-stranded oligonucleotides are designed to bind to specific messenger RNA (mRNA) sequences, thereby inhibiting translation of a target protein.[4] The chemical modifications in these molecules are critical for their stability and binding affinity.
-
Isotopically Labeled RNA: For structural and mechanistic studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), site-specific incorporation of stable isotopes is invaluable.[5] Ac-rC phosphoramidites containing ¹³C and/or ¹⁵N isotopes are utilized to synthesize labeled RNA molecules for detailed structural and dynamic analysis.[6][7]
Data Presentation: Performance Parameters
The successful synthesis of high-quality therapeutic oligonucleotides is dependent on the performance of the phosphoramidite reagents. Key parameters for this compound are summarized below.
| Parameter | Standard this compound | Key Considerations |
| Coupling Efficiency | Typically >99% | High coupling efficiency is critical for the synthesis of long oligonucleotides, as even a small decrease can significantly reduce the yield of the full-length product.[8] The bulky 2'-O-protecting group on RNA phosphoramidites can slightly lower coupling efficiency compared to their DNA counterparts.[8] |
| Stability | Good when stored under appropriate anhydrous conditions | Phosphoramidites are sensitive to moisture and oxidation. Proper storage and handling are crucial to maintain their reactivity.[8] They should be stored in a freezer at or below -20°C and protected from light and moisture.[1][5] |
| Final Oligonucleotide Purity | High, dependent on synthesis conditions and purification | The purity of the starting phosphoramidite is a major determinant of the final oligonucleotide purity.[8] |
Table 1: Expected Performance Parameters for this compound.
| Deprotection Method | Reagent | Temperature | Time | Notes |
| UltraFAST | AMA (1:1 mixture of aqueous Ammonium (B1175870) hydroxide (B78521) and aqueous MethylAmine) | 65°C | 5 minutes | Requires acetyl (Ac) protected dC to avoid base modification.[2][9] |
| 55°C | 10 minutes | |||
| 37°C | 30 minutes | |||
| Room Temperature | 120 minutes | |||
| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours (with phenoxyacetic anhydride (B1165640) capping) | Recommended for very sensitive oligonucleotides.[2][10] |
| Ammonium Hydroxide | Room Temperature | 2 hours (with phenoxyacetic anhydride capping) | ||
| t-Butylamine/methanol/water (1:1:2) | 55°C | Overnight | An alternative for TAMRA-containing oligonucleotides.[2] |
Table 2: Deprotection Conditions for Ac-rC Containing Oligonucleotides.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the protection of the various functional groups of the cytidine ribonucleoside.
Step 1: Protection of the 5'-Hydroxyl Group
-
Start with N4-acetyl-2'-O-TBDMS-cytidine and ensure it is anhydrous.
-
Dissolve the dried nucleoside in pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions to the solution while stirring to protect the primary 5'-hydroxyl group.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Evaporate the solvents and redissolve the residue in dichloromethane (B109758) (DCM).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 5'-O-DMT-N4-acetyl-2'-O-TBDMS-cytidine by column chromatography on silica (B1680970) gel.[5]
Step 2: Phosphitylation of the 3'-Hydroxyl Group
-
Thoroughly dry the purified, 5'-protected nucleoside under high vacuum.
-
Dissolve the compound in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA) to the solution.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the mixture to introduce the phosphoramidite moiety at the 3'-hydroxyl position.[5]
Automated Solid-Phase Synthesis of RNA Oligonucleotides
The incorporation of this compound into an RNA oligonucleotide is achieved using an automated solid-phase synthesizer. The process involves a repeated four-step cycle for each nucleotide addition.[5]
Reagent Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.05 - 0.1 M).[6]
-
Install the phosphoramidite solution on a designated port on the synthesizer.[6]
Synthesis Cycle:
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide chain using a solution of an acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in dichloromethane.[6][11]
-
Coupling: Activation of the this compound with an activator (e.g., 5-Ethylthio-1H-tetrazole) and subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide.[11][] A typical coupling time for RNA phosphoramidites is around 6 minutes.[11]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.[11]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing solution, typically an iodine-based reagent.[11][]
This four-step cycle is repeated until the desired RNA sequence is assembled.[5]
Cleavage and Deprotection of the Oligonucleotide
Base and Phosphate Deprotection:
-
After synthesis, the solid support is treated with a deprotection solution to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[11]
-
For fast deprotection, a mixture of ethanolic methylamine (B109427) and aqueous methylamine or AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) is often used.[2][11]
-
For example, with AMA, incubate the solid support in the solution at 65°C for 10 minutes. This single step cleaves the oligonucleotide from the support, removes the cyanoethyl protecting groups from the phosphates, and removes the base protecting groups, including the acetyl group from cytidine.[6]
2'-O-Protecting Group Removal:
-
The 2'-O-silyl protecting group (e.g., TBDMS) is more stable and requires a separate deprotection step.[10]
-
After evaporation of the base deprotection solution, the dried RNA pellet is resuspended in a solution such as triethylamine (B128534) trihydrofluoride (TEA·3HF) in DMSO to remove the 2'-O-silyl groups.[11]
Purification of the Oligonucleotide
The crude, deprotected oligonucleotide must be purified to remove truncated sequences and other impurities.[6] Denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) are common methods for high-resolution purification.[6][11]
Mandatory Visualizations
Caption: Synthesis workflow for this compound.
Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.
Caption: Post-synthesis workflow for oligonucleotide deprotection and purification.
Conclusion
This compound is an indispensable reagent in the synthesis of therapeutic oligonucleotides. Its compatibility with rapid deprotection protocols makes it a valuable tool for producing high-quality RNA molecules, including those with sensitive modifications. A thorough understanding of its properties, synthesis, and application in automated solid-phase synthesis is essential for researchers and developers in the field of nucleic acid therapeutics. The detailed protocols and data presented in this guide serve as a comprehensive resource for the effective utilization of this compound in advancing therapeutic oligonucleotide research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glenresearch.com [glenresearch.com]
- 3. RNA chemistry and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. benchchem.com [benchchem.com]
Standard Grade vs. TheraPure Ac-rC Phosphoramidite: An In-depth Technical Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the quality of the phosphoramidite (B1245037) building blocks is paramount. The choice between standard grade and a higher-purity, therapeutically focused grade such as TheraPure™ Ac-rC phosphoramidite can significantly impact the yield, purity, and ultimately the efficacy of the final oligonucleotide product. This guide provides a detailed technical comparison of these two grades, outlining their core differences, performance expectations, and the experimental protocols for their use.
Core Distinctions: Purity and Manufacturing Rigor
The fundamental difference between standard grade and TheraPure this compound lies in the stringency of the manufacturing and quality control processes. TheraPure phosphoramidites are produced under a more rigorous quality management system, such as ISO 9001, which involves enhanced process controls and more extensive quality control (QC) testing.[1][2] This results in a product with a highly defined impurity profile and minimal batch-to-batch variability, which is critical for therapeutic applications.[1]
Standard grade this compound is suitable for many research applications where the absolute purity of the final oligonucleotide is less critical.[3] However, for therapeutic oligonucleotides, where even trace impurities can have significant biological consequences, the higher purity and controlled manufacturing of TheraPure grade are essential.[4]
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative specifications and expected performance parameters for both standard and TheraPure grade this compound.
Table 1: Quality Control Specifications
| Parameter | Standard Grade this compound | TheraPure this compound | Key Considerations |
| Appearance | White to off-white powder[3][5] | White to off-white powder[6] | Visual inspection for consistency. |
| Identity (¹H NMR, MS) | Conforms to structure[5] | Conforms to structure[6] | Confirms the chemical identity of the molecule. |
| Purity by RP-HPLC | ≥ 98.0%[3][7] | ≥ 99.0%[1][6] | Higher purity reduces the incorporation of impurities into the oligonucleotide. |
| Purity by ³¹P NMR | ≥ 98.0%[3][7] | ≥ 99.0%[1][6] | Specifically measures the purity of the phosphorus-containing species. |
| Major Impurities | |||
| P(V) Species | < 0.5%[5] | < 0.5%[6] | P(V) impurities are inactive in the coupling reaction. |
| Other P(III) Impurities | ≤ 0.5%[7] | < 0.3% (no single species > 0.3%)[1][6] | Reactive P(III) impurities can be incorporated into the oligonucleotide, leading to undesired by-products.[1] |
| Hydrolysis Products | < 0.2%[5] | Not specified, but expected to be very low | Indicates degradation due to moisture. |
| Water Content | Not always specified | < 0.3%[1] | Low water content is crucial for maintaining high coupling efficiency.[1][8] |
| Residual Solvents | Within acceptable limits[5] | Within stringent requirements[1][2] | Important for therapeutic applications to minimize potential toxicity. |
Table 2: Expected Performance in Oligonucleotide Synthesis
| Parameter | Standard Grade this compound | TheraPure this compound | Key Considerations |
| Coupling Efficiency | Typically >98% | Expected to be >99%[9] | Higher coupling efficiency is critical for the synthesis of long oligonucleotides to maximize the yield of the full-length product.[8] |
| Final Oligonucleotide Purity | Sufficient for many research uses | Higher, with fewer deletion and modified sequences | Reduces the burden of downstream purification. |
| Batch-to-Batch Consistency | Variable | High[1] | Essential for reproducible manufacturing of therapeutic oligonucleotides. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the standard four-step cycle for incorporating this compound into a growing oligonucleotide chain on an automated synthesizer.[9][10]
Materials:
-
Standard or TheraPure this compound
-
Other required phosphoramidites (A, G, U)
-
Solid support (e.g., Controlled Pore Glass - CPG)
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole - ETT)
-
Capping solution (A and B)
-
Oxidizing solution (Iodine/Water/Pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
Methodology:
-
Reagent Preparation:
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.[9]
-
Step 2: Coupling: The this compound is activated by the activator and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[9]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion sequences.[9]
-
Step 4: Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.[9]
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
-
For Ac-rC, a common method is treatment with a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) at 65°C for 10 minutes. This removes the acetyl protecting group from the cytidine (B196190) base and the cyanoethyl groups from the phosphate backbone.[10]
-
-
Purification:
-
The crude oligonucleotide is purified using techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[5]
-
Protocol 2: Quality Control of this compound
This protocol details the analytical methods used to assess the purity of this compound.[5][6]
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A linear gradient from 50% to 100% Mobile Phase B over 20-30 minutes.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 254 nm.[6]
-
Analysis: Purity is calculated based on the peak area of the this compound diastereomers relative to the total area of all peaks.[6]
2. ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy:
-
Solvent: Anhydrous deuterated chloroform (B151607) (CDCl₃) or acetonitrile (CD₃CN).[6]
-
Analysis: The desired P(III) signal for the two diastereomers should appear in the range of 148-152 ppm. Purity is determined by integrating the P(III) signals of the product and comparing this to the total integral of all phosphorus-containing species in the spectrum.[6]
Mandatory Visualizations
Diagram 1: Automated Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.
Diagram 2: Workflow for Therapeutic Oligonucleotide Development
Caption: A simplified workflow for the development of therapeutic oligonucleotides.
Diagram 3: RNA Interference (RNAi) Signaling Pathway
Caption: Simplified diagram of the RNAi pathway utilizing siRNA.
Conclusion
The selection of this compound grade is a critical decision in oligonucleotide synthesis. While standard grade is adequate for many research purposes, the stringent purity, low impurity profile, and high batch-to-batch consistency of TheraPure grade are indispensable for the development and manufacturing of therapeutic oligonucleotides. The enhanced quality control of TheraPure phosphoramidites translates to higher coupling efficiencies and a more reliable synthesis process, ultimately leading to a safer and more effective final drug product. Researchers and drug developers should carefully consider the end-application of their synthesized oligonucleotides to make an informed choice between these two grades.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. rsc.org [rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Ac-rC phosphoramidite discovery and development
An In-depth Technical Guide to Ac-rC Phosphoramidite (B1245037): Discovery, Development, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-acetyl-cytidine phosphoramidite (Ac-rC phosphoramidite), a key building block in the chemical synthesis of RNA. We delve into its core properties, synthesis, and applications in modern oligonucleotide-based research and drug development. This guide includes detailed experimental protocols and quantitative data to support the practical application of this essential reagent.
Core Properties of this compound
This compound is a modified version of the natural ribonucleoside cytidine (B196190), designed for efficient and reliable incorporation into synthetic RNA strands. The N-acetyl group on the exocyclic amine of the cytidine base offers advantages in specific deprotection strategies.[1] The phosphoramidite moiety at the 3'-hydroxyl position is the reactive group that enables the stepwise addition of the nucleoside during solid-phase synthesis.[2] Protecting groups, such as the 5'-dimethoxytrityl (DMT) and a 2'-hydroxyl protecting group (commonly tert-butyldimethylsilyl, TBDMS), prevent unwanted side reactions during the synthesis process.[2]
While some data below is for isotopically labeled versions, the physical and chemical properties are primarily determined by the parent molecule and are comparable to the standard this compound.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to off-white powder | [3] |
| Molecular Formula | C46H63N5O9PSi | [3] |
| Molecular Weight | 902.11 g/mol | [] |
| Solubility | Soluble in Acetonitrile (B52724), Dichloromethane (B109758) (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | [3] |
| Storage Conditions | Store in freezer at or below -20°C, protect from light and moisture | [3][5][6] |
Table 2: Quality Control Specifications for High-Purity this compound
| Parameter | Specification | Source(s) |
| Purity by RP-HPLC | ≥ 99.0% | [7] |
| Purity by ³¹P NMR | ≥ 99.0% | [7] |
| Major Impurities | ||
| P(V) Species | < 0.5% | [7] |
| Other P(III) Impurities | < 0.3% | [7] |
| Hydrolysis Products | < 0.2% | [7] |
| Water Content | < 0.2% | [7] |
Experimental Protocols
Synthesis and Purification of this compound
The synthesis of this compound is a multi-step process that involves the protection of various functional groups of the cytidine nucleoside, followed by phosphitylation.
Step 1: Protection of the 5'-Hydroxyl Group [3]
-
Start with N4-acetyl-2'-O-TBDMS-cytidine.
-
Ensure the starting material is anhydrous by co-evaporation with pyridine.
-
Dissolve the dried nucleoside in pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions to the solution while stirring. This selectively protects the primary 5'-hydroxyl group.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Evaporate the solvents and redissolve the residue in dichloromethane (DCM).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 5'-O-DMT-N4-acetyl-2'-O-TBDMS-cytidine by column chromatography on silica (B1680970) gel.
Step 2: Phosphitylation of the 3'-Hydroxyl Group [3]
-
Thoroughly dry the purified, 5'-protected nucleoside under high vacuum.
-
Dissolve the compound in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA) to the solution.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the mixture. This introduces the phosphoramidite moiety at the 3'-hydroxyl position.
-
Monitor the reaction by TLC and ³¹P NMR.
-
Once the reaction is complete, dilute the mixture with DCM and wash with a cold, saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the final product, this compound, by flash column chromatography on silica gel pre-treated with triethylamine (B128534) to yield a stable, white foam.
Caption: Synthesis and Purification Workflow for this compound.
Automated Solid-Phase RNA Synthesis using this compound
This compound is utilized in the standard automated solid-phase synthesis of RNA, which involves a four-step cycle for each nucleotide addition.[3][8]
-
Reagent Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.05 - 0.1 M).[1]
-
Install the phosphoramidite solution on a designated port on the synthesizer.[1]
-
-
Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleotide chain using a solution of trichloroacetic acid (TCA) in dichloromethane.[1][2]
-
Coupling: The this compound is activated by an activator (e.g., DCI) and subsequently reacts with the free 5'-hydroxyl group of the growing oligonucleotide. A standard coupling time is 3-6 minutes.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping solutions to prevent the formation of deletion mutants.[2][9]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing solution (e.g., Iodine/Water/Pyridine).[1][2]
-
This four-step cycle is repeated for each nucleotide to be added until the desired RNA sequence is fully assembled.[3]
Caption: The four-step cycle for solid-phase RNA synthesis.
Cleavage, Deprotection, and Purification of the Synthesized Oligonucleotide
Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
Cleavage and Base Deprotection [1]
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add a 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) (28-30%) and aqueous methylamine (B109427) (40%) (AMA reagent). Use approximately 1 mL of AMA solution per 1 µmol of synthesis scale.
-
Incubate the vial at 65°C for 10 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphates and the acetyl group from the cytidine base.[1]
-
After incubation, cool the vial on ice.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator.
2'-O-Protecting Group Removal [9]
-
Resuspend the dried RNA pellet in anhydrous DMSO.
-
Add a 2'-O-silyl deprotection solution (e.g., Triethylamine trihydrofluoride (TEA·3HF) in DMSO).
-
Incubate at the recommended temperature and time to remove the TBDMS groups.
Purification of the Crude Oligonucleotide [1]
The crude, deprotected oligonucleotide must be purified to remove truncated sequences and other impurities. Denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) are common methods for high-resolution purification.
-
Denaturing PAGE:
-
Resuspend the dried oligonucleotide in a formamide-containing loading buffer.
-
Heat the sample to denature any secondary structures.
-
Load the sample onto a high-percentage denaturing polyacrylamide gel.
-
Run the gel until the desired separation is achieved.
-
Visualize the oligonucleotide bands using UV shadowing.
-
Excise the band corresponding to the full-length product.
-
Elute the oligonucleotide from the gel slice.
-
Desalt the purified oligonucleotide.
-
-
Anion-Exchange HPLC: This method separates oligonucleotides based on their charge and is effective for purifying RNA.[9]
Caption: Post-synthesis workflow for RNA oligonucleotide processing.
Applications in Research and Drug Development
The ability to synthesize high-quality RNA oligonucleotides using this compound is crucial for various applications in research and drug development.
-
RNA Therapeutics: The development of RNA-based therapeutics, such as antisense oligonucleotides and siRNAs, requires a thorough understanding of their structure, stability, and interactions with their target molecules.[2]
-
Structural Biology: The synthesis of specific RNA sequences is essential for structural studies using techniques like X-ray crystallography and NMR spectroscopy to understand the three-dimensional structure of RNA and RNA-protein complexes.[2]
-
Diagnostics: Synthetic oligonucleotides are widely used as probes and primers in various diagnostic assays.
The use of this compound, particularly its isotopically labeled versions, allows for advanced analytical techniques to probe the intricacies of RNA structure and function with high precision, which is invaluable for the development of novel RNA-targeted therapeutics.[2]
References
Methodological & Application
Application Notes and Protocols for Ac-rC Phosphoramidite in RNA Synthesis
Introduction
The chemical synthesis of RNA oligonucleotides via the phosphoramidite (B1245037) method is a cornerstone of modern molecular biology, genomics, and therapeutic development. This process relies on the sequential addition of nucleotide building blocks, where reactive functional groups are temporarily masked by protecting groups. The choice of these protecting groups is critical as it directly impacts the efficiency of synthesis and the integrity of the final RNA product.
N⁴-Acetyl-ribocytidine (Ac-rC) phosphoramidite is a key reagent used for the incorporation of cytidine (B196190) into a growing RNA chain.[1][2] The N⁴-acetyl group serves as a robust protecting group for the exocyclic amine of cytosine during the synthesis cycles. A primary advantage of the acetyl group over other protecting groups, such as benzoyl (Bz), is its compatibility with rapid "UltraFAST" deprotection conditions.[3][4] This feature significantly reduces the post-synthesis processing time, which is especially beneficial for the synthesis of long or chemically sensitive RNA sequences.[5] Specialized, isotopically labeled versions of Ac-rC phosphoramidite are also available for advanced structural and functional studies using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][6]
This document provides detailed protocols for the use of this compound in automated solid-phase RNA synthesis, including reagent handling, synthesis cycle parameters, deprotection, and purification.
Properties and Handling of this compound
Proper handling and storage of phosphoramidites are critical to prevent degradation and ensure high coupling efficiency.[7] The primary cause of degradation is hydrolysis from exposure to moisture.[7]
Table 1: Physical Properties and Storage Recommendations
| Property | Value | Source |
|---|---|---|
| Appearance | White to off-white powder | [8] |
| Solubility | Soluble in Acetonitrile (B52724), Dichloromethane (DCM) | [8] |
| Long-Term Storage | Store as a dry solid in a freezer at or below -20°C, protected from light and moisture. | [1][7][8] |
| Solution Storage | Store dissolved in anhydrous acetonitrile at -20°C under an inert atmosphere (e.g., Argon). The use of molecular sieves (3 Å) is recommended to maintain anhydrous conditions. |[7] |
Critical Handling Procedures:
-
To prevent condensation, always allow the phosphoramidite vial to warm to room temperature for 30-60 minutes before opening.[7]
-
All handling, including weighing and dissolution, should be performed under anhydrous conditions, for example, under a stream of dry inert gas.[7]
-
Use high-quality anhydrous acetonitrile (synthesis grade) for dissolution to a typical concentration of 0.05 - 0.1 M, as recommended by the synthesizer manufacturer.[3]
Section 1: Automated Solid-Phase RNA Synthesis Protocol
The synthesis of RNA oligonucleotides is a cyclical process, with each cycle adding one nucleotide to the growing chain. The standard synthesis cycle consists of four chemical steps: deblocking, coupling, capping, and oxidation.[6][9]
Experimental Protocol: Synthesis Cycle
-
Reagent Preparation : Dissolve this compound and other RNA phosphoramidites in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.05 - 0.1 M).[3] Install the phosphoramidite solutions and all other necessary reagents on the automated synthesizer.
-
Deblocking (Detritylation) : The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleotide chain using a solution of trichloroacetic acid (TCA) in dichloromethane.[3] The release of the orange-colored DMT cation is monitored to determine coupling efficiency from the previous cycle.[6]
-
Coupling : The this compound is activated by an activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI), and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[3][6]
-
Capping : Any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using a capping solution (e.g., acetic anhydride).[6][9] This step is crucial to prevent the formation of deletion sequences.
-
Oxidation : The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing solution, typically iodine in a THF/water/pyridine mixture.[6][9]
-
Chain Elongation : The cycle is repeated for each subsequent nucleotide until the desired RNA sequence is fully assembled.[10]
Table 2: Typical RNA Synthesis Cycle Parameters
| Parameter | Typical Value | Notes |
|---|---|---|
| Phosphoramidite Conc. | 0.05 - 0.1 M | In anhydrous acetonitrile. |
| Activator Conc. | 0.25 - 0.5 M | Dependent on activator type. |
| Coupling Time | 3 - 6 minutes | May be extended for modified or sterically hindered phosphoramidites.[3][5] |
| Oxidation Time | 30 - 60 seconds | Sufficient for complete oxidation. |
Section 2: Cleavage and Deprotection Protocol
The use of the N⁴-acetyl protecting group on cytidine allows for a rapid "UltraFAST" deprotection protocol, significantly shortening the post-synthesis workflow.[4] The process involves two main stages: cleavage from the solid support with simultaneous removal of base and phosphate protecting groups, followed by the removal of the 2'-hydroxyl protecting groups.
Experimental Protocol: UltraFAST Deprotection
1. Cleavage and Base/Phosphate Deprotection:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add approximately 1 mL of AMA reagent (a 1:1 v/v mixture of aqueous ammonium (B1175870) hydroxide (B78521) (28-30%) and 40% aqueous methylamine) per 1 µmol of synthesis scale.[3]
-
Incubate the sealed vial at 65°C for 10-20 minutes.[3][4] This step cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphates and the N⁴-acetyl group from cytidine.
-
Cool the vial and carefully transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a speed-vac.
2. 2'-O-Protecting Group Removal (Desilylation):
-
To the dried RNA pellet, add 100 µL of anhydrous DMSO and ensure the oligonucleotide is fully dissolved. Heating at 65°C for a few minutes may be necessary.[4]
-
Add 125 µL of Triethylamine trihydrofluoride (TEA·3HF).[4]
-
Mix well and incubate the mixture at 65°C for 2.5 hours.[4]
-
Quench the reaction and precipitate the RNA according to standard laboratory procedures (e.g., using n-butanol or an appropriate buffer/ethanol (B145695) precipitation).
Table 3: Summary of UltraFAST Deprotection Conditions
| Step | Reagent | Temperature | Time | Purpose |
|---|---|---|---|---|
| Cleavage & Base Deprotection | AMA (NH₄OH / Methylamine) | 65°C | 10 - 20 min | Cleaves from support, removes phosphate and base protecting groups.[3][4] |
| 2'-O-Deprotection | TEA·3HF in DMSO | 65°C | 2.5 hours | Removes 2'-O-TBDMS silyl (B83357) protecting groups.[4][10] |
Section 3: Purification, Analysis, and Performance
After deprotection, the crude RNA must be purified to remove truncated sequences and other impurities. The purity and integrity of the final product should be confirmed by analytical methods.
-
Purification : Common high-resolution purification methods include Denaturing Polyacrylamide Gel Electrophoresis (PAGE) and Anion-Exchange or Reverse-Phase High-Performance Liquid Chromatography (HPLC).[3][10] Following purification, the RNA should be desalted using methods like ethanol precipitation or size-exclusion chromatography.[3]
-
Analysis : The purity of the final oligonucleotide is typically assessed by analytical HPLC, with the purity calculated by integrating the area of the main product peak.[9] The identity is confirmed by mass spectrometry.[10]
Performance Data
The success of RNA synthesis is highly dependent on the coupling efficiency of each cycle. A small decrease in efficiency leads to a significant reduction in the final yield of the full-length product.[11]
Table 4: Expected Performance Parameters for this compound
| Parameter | Expected Value | Impact on Synthesis |
|---|---|---|
| Coupling Efficiency | > 99% | Critical for achieving a high yield of the full-length product. A 30-mer synthesized with 99% average coupling efficiency has a theoretical maximum yield of 75%, which drops to 55% at 98% efficiency.[9][11] |
| Stability | Good | Stable when stored under proper anhydrous and low-temperature conditions.[9] |
| Final Purity | High | Dependent on synthesis conditions and the efficiency of the purification method. |
Troubleshooting
Low coupling efficiency is a common issue in oligonucleotide synthesis. Below are potential causes and solutions.
Table 5: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Coupling Efficiency | 1. Phosphoramidite Degradation: Exposure to moisture or air.[7] | 1. Use a new, properly stored vial of phosphoramidite. Ensure anhydrous handling techniques.[12] |
| 2. Suboptimal Reagents: Old or degraded activator; moisture in acetonitrile.[12] | 2. Prepare fresh activator solution. Use fresh, high-purity anhydrous acetonitrile. | |
| 3. Insufficient Coupling Time: Especially for complex or modified sequences.[12] | 3. Optimize and increase the coupling time in the synthesis protocol. |
| | 4. Synthesizer Fluidics Issue: Blocked lines or malfunctioning valves. | 4. Perform instrument maintenance and check fluid delivery systems. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. benchchem.com [benchchem.com]
Utilizing Ac-rC Phosphoramidite in Automated Oligonucleotide Synthesizers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-rC phosphoramidite (B1245037) (N-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite) is a crucial building block for the automated chemical synthesis of RNA oligonucleotides.[1] The acetyl (Ac) protecting group on the exocyclic amine of cytidine (B196190) offers compatibility with rapid deprotection protocols, making it a versatile option for modern oligonucleotide synthesis.[2] This document provides detailed application notes and protocols for the efficient use of Ac-rC phosphoramidite in automated synthesizers, targeting researchers, scientists, and professionals in drug development. Furthermore, isotopically labeled versions of this compound, such as those containing ¹³C, ¹⁵N, and deuterium, are invaluable tools for in-depth structural and functional analysis of RNA using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3]
Performance Parameters
The successful synthesis of high-quality RNA oligonucleotides is dependent on the performance of the phosphoramidite building blocks. High coupling efficiency is critical, especially for the synthesis of long oligonucleotides, as minor decreases in efficiency can significantly lower the yield of the full-length product.[4] The purity of the phosphoramidite is also paramount to prevent the incorporation of impurities into the growing oligonucleotide chain.[4]
| Parameter | Expected Performance | Key Considerations |
| Coupling Efficiency | >99% | The bulky 2'-O-protecting group (e.g., TBDMS) on RNA phosphoramidites can slightly reduce coupling efficiency compared to DNA phosphoramidites.[4] |
| Stability | Good when stored under anhydrous conditions | Phosphoramidites are highly sensitive to moisture and oxidation. Proper storage and handling are essential to prevent hydrolysis and ensure high coupling efficiency.[4][5] |
| Final Oligonucleotide Purity | High, dependent on synthesis conditions and purification | The purity of the starting phosphoramidite is a major factor in determining the final product's purity.[4] |
| Deprotection Time | Fast with appropriate reagents | The acetyl protecting group is compatible with rapid deprotection protocols using reagents like aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA).[2] |
Experimental Protocols
I. Solid-Phase Synthesis of an RNA Oligonucleotide
This protocol describes the general steps for synthesizing an RNA oligonucleotide using this compound on an automated DNA/RNA synthesizer.
Materials:
-
This compound
-
Other required RNA phosphoramidites (e.g., Bz-rA, iPr-PAC-rG, rU)[6]
-
Solid support (e.g., CPG) functionalized with the initial nucleoside
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-bis[(4,5-dicyanoimidazol-2-yl)amino]-3,4-dicyanothiophene (BTT))
-
Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)[7]
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)[7]
-
Deblocking solution (e.g., 3% trichloroacetic acid (TCA) in dichloromethane)[7]
Procedure:
-
Reagent Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).[8]
-
Install the phosphoramidite solution on a designated port on the synthesizer.[2]
-
-
Automated Synthesis Cycle: The synthesis follows a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[1][7]
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution.[7]
-
Coupling: The this compound is activated by the activator and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 3-6 minutes is standard for RNA monomers.[2][9]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutations.[7]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.[7]
-
-
Post-Synthesis:
-
Upon completion of the desired sequence, the final 5'-DMT group can be either removed on the synthesizer ("DMT-off") or left on ("DMT-on") to facilitate purification by reversed-phase HPLC.[2]
-
II. Cleavage and Deprotection
This protocol is recommended for oligonucleotides containing the Ac-rC modification.[2]
Materials:
-
Aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%) (AMA reagent)[2]
-
Triethylamine trihydrofluoride (TEA·3HF)[10]
-
Anhydrous DMSO[10]
Procedure:
-
Cleavage from Solid Support and Base Deprotection:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add a 1:1 (v/v) mixture of AMA reagent. Use approximately 1 mL of AMA solution per 1 µmol of synthesis scale.[2]
-
Incubate the vial at 65°C for 10 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl and base protecting groups.[2][9]
-
Cool the vial on ice and transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator.[2]
-
-
2'-O-Protecting Group Removal:
III. Purification of the Oligonucleotide
The crude, deprotected oligonucleotide must be purified to remove truncated sequences and other impurities. Denaturing polyacrylamide gel electrophoresis (PAGE) is a common method for high-resolution purification.[2]
Materials:
-
Loading buffer (e.g., 8 M urea, 1x TBE)
-
Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 8 M urea)
-
Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)
Procedure:
-
Sample Preparation: Resuspend the dried oligonucleotide pellet in the loading buffer.[2]
-
Denaturing PAGE:
-
Load the sample onto the polyacrylamide gel and run at constant power.
-
Visualize the oligonucleotide bands using UV shadowing.[2]
-
-
Elution and Desalting:
-
Excise the band corresponding to the full-length product.
-
Crush the gel slice and elute the oligonucleotide overnight in the elution buffer.[2]
-
Separate the eluted oligonucleotide from the gel fragments.
-
Desalt the purified oligonucleotide using a C18 Sep-Pak cartridge or by ethanol (B145695) precipitation.[2]
-
-
Final Quality Control:
-
Verify the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC or capillary electrophoresis.[2]
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. RNA Phosphoramidites | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. rsc.org [rsc.org]
- 9. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Ac-rC Phosphoramidite in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-rC (N4-acetylcytidine) phosphoramidite (B1245037) is a crucial building block in the solid-phase synthesis of RNA oligonucleotides. The acetyl group on the exocyclic amine of cytidine (B196190) serves as a protecting group that is compatible with modern fast deprotection protocols, making it a versatile choice for the synthesis of RNA molecules for a variety of applications, including therapeutic development, diagnostics, and fundamental research.[1] The efficiency of the coupling step is paramount to the overall yield and purity of the final RNA product. This document provides detailed application notes and protocols for the use of Ac-rC phosphoramidite, with a focus on optimizing the coupling time to achieve high synthesis fidelity.
Data Presentation
Table 1: Typical Synthesis Parameters for this compound
| Parameter | Value/Condition | Notes |
| Phosphoramidite | This compound | Store at -20°C under an inert atmosphere. |
| Typical Coupling Efficiency | >98% | Stepwise efficiency is critical for the yield of the full-length product.[1] |
| Activator | 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT) | DCI can offer faster coupling kinetics compared to tetrazole.[1] |
| Coupling Time | 3 - 6 minutes | May require optimization based on the synthesizer, sequence complexity, and desired yield.[1] |
| Oxidation | Iodine/Water/Pyridine | Standard oxidation step to form the stable phosphotriester linkage.[1] |
| Capping | Acetic Anhydride (B1165640)/N-Methylimidazole | Caps unreacted 5'-hydroxyl groups to prevent the formation of (n-1) shortmer sequences.[1] |
Table 2: Recommended Deprotection Conditions for Ac-rC Containing Oligonucleotides
| Deprotection Method | Reagent | Temperature | Duration | Notes |
| UltraFAST | Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA) (1:1 v/v) | 65°C | 10 minutes | This method is highly recommended for Ac-rC as it is rapid and avoids base modification.[1] |
| Standard | Concentrated Ammonium Hydroxide | 55°C | 4-8 hours | A more traditional method. Ensure the ammonium hydroxide is fresh. |
Experimental Protocols
Protocol 1: Automated Solid-Phase RNA Synthesis using this compound
This protocol outlines the general steps for incorporating this compound into a growing RNA chain on an automated DNA/RNA synthesizer.
1. Reagent Preparation: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). c. Install the phosphoramidite solution on a designated port on the synthesizer. d. Ensure all other necessary reagents (activator, capping solutions, oxidizing solution, deblocking solution) are fresh and properly installed on the synthesizer.
2. Synthesis Cycle: The automated synthesis follows a standard four-step cycle for each nucleotide addition:
a. Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide chain using a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an appropriate solvent like dichloromethane (B109758) or toluene.
b. Coupling: Activation of the this compound with an activator (e.g., 0.25 M ETT or DCI) and subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide. A coupling time of 3 to 6 minutes is standard for RNA phosphoramidites.[1][2] For complex or long sequences, a longer coupling time within this range may be beneficial.
c. Capping: Acetylation of any unreacted 5'-hydroxyl groups with a capping solution (e.g., a mixture of acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutations in the final product.
d. Oxidation: Oxidation of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing solution (e.g., iodine in a mixture of THF, pyridine, and water).
3. Post-Synthesis Cleavage and Deprotection:
a. Cleavage from Solid Support and Phosphate Deprotection: i. Transfer the solid support from the synthesis column to a screw-cap vial. ii. Add a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA reagent). Use approximately 1 mL of AMA solution per 1 µmol of synthesis scale. iii. Incubate the vial at 65°C for 10 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphates.[1]
b. Base Deprotection: i. The incubation at 65°C for 10 minutes with AMA is also sufficient to remove the protecting groups from the nucleobases, including the acetyl group from cytidine.[1] ii. After incubation, cool the vial on ice. iii. Transfer the supernatant containing the deprotected oligonucleotide to a new tube. iv. Evaporate the solution to dryness using a centrifugal vacuum concentrator.
c. 2'-O-TBDMS Deprotection: i. To the dried oligonucleotide, add a solution of triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). ii. Incubate at 65°C for 2.5 hours to remove the TBDMS protecting group from the 2'-hydroxyl positions. iii. Quench the reaction by adding a quenching buffer.
4. Purification: a. The crude RNA product can be purified by various methods, including denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or solid-phase extraction (SPE).
Mandatory Visualization
Caption: Chemical Structure of this compound.
Caption: Solid-Phase RNA Synthesis Workflow.
Caption: this compound Coupling Reaction Mechanism.
References
Application Notes and Protocols for the Deprotection of Oligonucleotides Containing N⁴-Acetyl-2'-deoxycytidine (Ac-rC) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of N⁴-acetyl-2'-deoxycytidine (Ac-rC) phosphoramidite (B1245037) in solid-phase oligonucleotide synthesis offers significant advantages, particularly in the context of rapid and mild deprotection strategies. The acetyl protecting group on the exocyclic amine of cytidine (B196190) is labile under specific basic conditions, allowing for efficient removal while minimizing the risk of side reactions, such as transamination, that can occur with standard protecting groups like benzoyl (Bz).[1][2] This makes Ac-rC an ideal choice for the synthesis of sensitive and modified oligonucleotides.[3][4] These application notes provide a comprehensive guide to the deprotection of oligonucleotides synthesized using Ac-rC phosphoramidite, with a focus on the highly efficient UltraFAST deprotection protocol.
Key Advantages of this compound
-
Rapid Deprotection: The acetyl group is readily cleaved, enabling significantly shorter deprotection times compared to traditional protecting groups.[3]
-
Compatibility with Mild Conditions: Ac-rC is compatible with milder deprotection reagents, which is crucial for preserving the integrity of sensitive modifications on the oligonucleotide.
-
Avoidance of Base Modification: The use of Ac-rC is critical when employing amine-based deprotection reagents like aqueous methylamine (B109427) to prevent the modification of cytidine bases.[2][5]
Experimental Protocols
Protocol 1: UltraFAST Deprotection using AMA Reagent
This protocol is highly recommended for oligonucleotides containing the Ac-rC modification and is designed for rapid cleavage and deprotection.[5][6]
Materials:
-
Synthesized oligonucleotide on solid support (e.g., CPG) in a synthesis column.
-
AMA reagent: A 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) (28-30%) and aqueous methylamine (40%).[6]
-
Screw-cap vials rated for the intended temperature and pressure.
-
Heating block or water bath.
-
Centrifugal vacuum concentrator.
-
Nuclease-free water.
Procedure:
-
Cleavage from Solid Support and Deprotection: a. Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.[6] b. Add the AMA reagent to the vial. A typical volume is 1 mL of AMA solution per 1 µmol of synthesis scale.[6] c. Securely cap the vial and incubate at 65°C for 10 minutes.[3][6] This step simultaneously cleaves the oligonucleotide from the solid support and removes the cyanoethyl protecting groups from the phosphates, as well as the protecting groups from the nucleobases, including the acetyl group from cytidine.[6] d. After incubation, allow the vial to cool to room temperature. e. Carefully uncap the vial in a fume hood. f. Transfer the supernatant containing the deprotected oligonucleotide to a new, clean tube.[3] g. Wash the solid support with a small volume of nuclease-free water and combine the wash with the supernatant.[3]
-
Drying the Oligonucleotide: a. Dry the combined oligonucleotide solution using a centrifugal vacuum concentrator.[3]
-
Final Preparation: a. Resuspend the dried oligonucleotide pellet in an appropriate buffer or nuclease-free water for quantification and downstream applications.
Data Presentation
The following tables summarize the recommended deprotection conditions for oligonucleotides containing this compound.
Table 1: Recommended Deprotection Conditions for Ac-rC Containing Oligonucleotides
| Deprotection Method | Reagent | Temperature | Duration | Notes |
| UltraFAST | Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65°C | 5 - 10 minutes | Highly recommended for Ac-rC as it is rapid and avoids base modification.[5][6] |
| Mild | 50 mM Potassium Carbonate in Methanol | Room Temperature | 4 hours | Suitable for UltraMild monomers and sensitive modifications. Requires the use of UltraMild Cap A.[5] |
| Standard (Slower) | Ammonium Hydroxide (28-30%) | Room Temperature | 16 hours | A milder alternative to heating, but significantly longer.[3] |
Table 2: UltraFAST Deprotection Time and Temperature Variants with AMA
| dG Protecting Group | Temperature | Time |
| iBu-dG, dmf-dG, or Ac-dG | Room Temperature | 120 minutes |
| 37°C | 30 minutes | |
| 55°C | 10 minutes | |
| 65°C | 5 minutes | |
| This data is relevant as the deprotection of dG is often the rate-limiting step. The UltraFAST system with Ac-dC is compatible with various dG protecting groups.[5] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the deprotection and initial purification of an oligonucleotide synthesized with this compound.
Caption: Workflow for the deprotection of Ac-rC containing oligonucleotides.
Logical Relationship of Components
This diagram illustrates the rationale for using this compound in conjunction with the UltraFAST deprotection protocol.
Caption: Rationale for using Ac-rC with AMA for high-purity oligonucleotides.
Purification of Deprotected Oligonucleotides
Following deprotection, the crude oligonucleotide must be purified to remove truncated sequences, residual protecting groups, and other impurities. Common methods for purification include:
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Offers high-resolution purification, especially for longer oligonucleotides.[6]
-
High-Performance Liquid Chromatography (HPLC): Techniques such as reverse-phase (RP-HPLC) and anion-exchange (AEX-HPLC) are widely used for purification based on hydrophobicity and charge, respectively.
-
Cartridge Purification: For routine desalting and purification of shorter oligonucleotides, various cartridges (e.g., C18 Sep-Pak) are available.[6]
The choice of purification method will depend on the length of the oligonucleotide, the presence of any modifications, and the required final purity.
Conclusion
The use of this compound is a cornerstone of modern, high-throughput oligonucleotide synthesis. Its compatibility with rapid deprotection protocols, such as the UltraFAST method using AMA, allows for a significant reduction in processing time while ensuring the synthesis of high-quality, unmodified oligonucleotides. For oligonucleotides with sensitive modifications, milder deprotection strategies can be employed, highlighting the versatility of the acetyl protecting group. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably and efficiently produce oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atdbio.com [atdbio.com]
- 3. benchchem.com [benchchem.com]
- 4. RNA Phosphoramidites | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
Revolutionizing Long-Chain RNA Synthesis: Application Notes and Protocols for Ac-rC Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
The synthesis of long-chain RNA oligonucleotides (>50 nucleotides) is a cornerstone of modern molecular biology and therapeutic development. From mRNA-based vaccines and therapeutics to sophisticated RNA structural studies, the demand for high-purity, long-chain RNA is ever-increasing. However, the chemical synthesis of these molecules is fraught with challenges, primarily the cumulative loss of yield and purity with each nucleotide addition. The choice of protecting groups for the ribonucleoside phosphoramidites is paramount to overcoming these hurdles.
This document provides detailed application notes and protocols for the use of N⁴-acetyl-cytidine (Ac-rC) phosphoramidite (B1245037) in long-chain RNA synthesis. We present a comprehensive overview of its advantages, particularly in the context of deprotection efficiency and final product purity, supported by quantitative data and detailed experimental workflows.
Superior Performance of Ac-rC in Long RNA Synthesis
The primary advantage of employing Ac-rC phosphoramidite over the traditional benzoyl (Bz) protected cytidine (B196190) lies in the deprotection step. The acetyl protecting group is significantly more labile, allowing for faster and milder deprotection conditions. This minimizes the exposure of the lengthy RNA molecule to harsh chemicals, thereby reducing the accumulation of side products and enhancing the purity of the final oligonucleotide.
The Critical Role of the 2'-Hydroxyl Protecting Group
The choice of the 2'-hydroxyl protecting group is equally critical for the successful synthesis of long RNA strands. The steric hindrance of this group directly impacts coupling efficiency. Here, we compare two of the most common 2'-hydroxyl protecting groups used in conjunction with this compound: 2'-O-tert-butyldimethylsilyl (TBDMS) and 2'-O-[(triisopropylsilyl)oxy]methyl (TOM).
The 2'-O-TOM protecting group generally demonstrates superior performance for long RNA synthesis due to its reduced steric hindrance, which leads to higher coupling efficiencies and allows for shorter reaction times.[1][2][3] While TBDMS is a well-established protecting group, the marginal differences in performance have a significant cumulative impact on the yield and purity of long RNA products.[1]
Table 1: Comparative Performance of 2'-O-TBDMS vs. 2'-O-TOM in Long RNA Synthesis [1][2]
| Performance Metric | 2'-O-TBDMS | 2'-O-TOM | Advantage of 2'-O-TOM |
| Average Coupling Efficiency | 98.5–99% | >99% | Higher yield of full-length product, especially for long sequences. |
| Typical Coupling Time | Up to 6 minutes | ~2.5 minutes | Increased synthesis speed and throughput. |
| Extrapolated Crude Purity (100mer) | 27% | 33% | Higher purity of the crude product, simplifying purification. |
| Steric Hindrance | High | Low | Facilitates more efficient and faster coupling reactions. |
| 2' to 3' Migration | Prone to migration under basic deprotection conditions | Not prone to migration | Ensures the integrity of the desired 3'-5' phosphodiester linkages. |
Experimental Protocols
This section provides detailed protocols for the solid-phase synthesis of long RNA oligonucleotides using this compound.
Protocol 1: Automated Solid-Phase Synthesis of Long RNA
This protocol outlines the standard four-step cycle for the addition of a single ribonucleoside using an automated DNA/RNA synthesizer.
Materials:
-
This compound (with either 2'-O-TBDMS or 2'-O-TOM protection)
-
Other required RNA phosphoramidites (A, G, U) with appropriate protection
-
Solid support (e.g., Controlled Pore Glass - CPG)
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole - ETT in acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid - TCA in dichloromethane)
-
Capping solutions (Cap A: Acetic anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
Procedure:
-
Reagent Preparation:
-
Allow all phosphoramidite vials to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve phosphoramidites in anhydrous acetonitrile to the synthesizer manufacturer's recommended concentration (typically 0.1 M).
-
Install all reagent bottles on the synthesizer.
-
-
Synthesis Cycle: The automated synthesis proceeds through the following steps for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound growing RNA chain using the deblocking solution.
-
Coupling: The this compound is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.
-
This cycle is repeated until the full-length RNA sequence is assembled.
-
Protocol 2: Cleavage and Deprotection of Long RNA
The use of this compound is particularly advantageous in this stage, allowing for rapid and efficient deprotection.
Table 2: Comparison of Deprotection Conditions for Ac-rC vs. Bz-rC
| Protecting Group | Deprotection Reagent | Temperature | Time | Outcome |
| Ac-rC | Ammonium Hydroxide/Methylamine (AMA) (1:1) | 65°C | 10 minutes | Fast and clean deprotection, leading to higher purity. |
| Bz-rC | Ammonium Hydroxide | 55°C | 8-12 hours | Slower deprotection, with a higher potential for side-product formation. |
Materials:
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1, v/v)
-
Dimethylsulfoxide (DMSO)
-
Triethylamine (TEA)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
RNA quenching buffer
Procedure:
-
Cleavage and Base Deprotection (UltraFAST Protocol):
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add AMA solution (approximately 1 mL per 1 µmol of synthesis scale).
-
Incubate the vial at 65°C for 10 minutes.[4] This step cleaves the oligonucleotide from the support and removes the exocyclic amine and phosphate protecting groups.
-
Cool the vial and transfer the supernatant containing the RNA to a new tube.
-
Evaporate the solution to dryness.
-
-
Removal of 2'-O-Silyl Protecting Groups:
Protocol 3: Purification of Long RNA
High-performance liquid chromatography (HPLC) is the recommended method for purifying long RNA oligonucleotides to achieve the high purity required for most applications.
Materials:
-
HPLC system with a suitable column (e.g., reversed-phase C18)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in acetonitrile/water (e.g., 1:1)
Procedure:
-
Sample Preparation: Dissolve the quenched and desalted RNA in Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the sample and elute with a linear gradient of increasing Mobile Phase B.
-
Monitor the elution profile at 260 nm. The full-length product is typically the major, latest-eluting peak.
-
-
Fraction Collection and Desalting:
-
Collect the fractions corresponding to the full-length product.
-
Desalt the purified RNA using a suitable method, such as size-exclusion chromatography or ethanol (B145695) precipitation.
-
Visualizing the Workflow and Key Relationships
To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Automated Solid-Phase Synthesis Cycle.
Caption: Experimental Workflow for Long RNA Synthesis.
Caption: Troubleshooting Common Synthesis Issues.
Troubleshooting Guide for Long RNA Synthesis with this compound
The synthesis of long oligonucleotides is sensitive to a variety of factors that can impact yield and purity. Below are common issues and their solutions, with a focus on this compound.
Table 3: Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Coupling Efficiency | Moisture in reagents: Acetonitrile, activator, or phosphoramidite solutions are contaminated with water. | Use fresh, anhydrous acetonitrile. Ensure all reagents are stored under an inert atmosphere.[5] |
| Degraded phosphoramidites: this compound has hydrolyzed due to improper storage or handling. | Use a fresh vial of phosphoramidite. Always allow the vial to warm to room temperature before opening. Store dissolved phosphoramidites at -20°C. | |
| Insufficient coupling time: Especially when using sterically hindered 2'-O-TBDMS protecting groups. | Increase the coupling time. For 2'-O-TBDMS, a coupling time of up to 6 minutes may be necessary.[1] | |
| Inefficient activator: The activator solution is old or at an incorrect concentration. | Prepare a fresh solution of the activator. | |
| Presence of n-1 Deletion Sequences | Incomplete deblocking: The 5'-DMT group was not completely removed in a cycle. | Ensure efficient delivery and removal of the deblocking solution. |
| Inefficient capping: Unreacted 5'-hydroxyl groups were not capped. | Check the freshness and concentration of the capping reagents. | |
| Final Product is Degraded | Prolonged exposure to harsh deprotection conditions: Although Ac-rC allows for milder conditions, issues can still arise. | Strictly adhere to the recommended deprotection times and temperatures. |
| RNase contamination: Introduction of RNases during workup. | Use RNase-free water, tubes, and pipette tips. Work in a clean environment. |
Conclusion
The use of this compound, particularly in combination with the 2'-O-TOM protecting group, offers a superior strategy for the chemical synthesis of long-chain RNA oligonucleotides. The mild and rapid deprotection conditions afforded by the acetyl group on cytidine significantly improve the purity and yield of the final product. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers, scientists, and drug development professionals can enhance the success rate of synthesizing high-quality, long-chain RNA for a wide range of applications.
References
Application Notes and Protocols for the Incorporation of N4-acetylcytidine (Ac-rC) into siRNA and ASO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fields of RNA interference (RNAi) and antisense technology have been revolutionized by the strategic chemical modification of small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). These modifications are critical for enhancing therapeutic efficacy by improving stability, reducing off-target effects, and facilitating cellular uptake. This document provides detailed application notes and protocols for the incorporation of a novel modification, N4-acetylcytidine (Ac-rC), into siRNA and ASO constructs.
N4-acetylcytidine is a naturally occurring post-transcriptional RNA modification.[1] Its incorporation into synthetic oligonucleotides offers a new avenue for modulating the properties of therapeutic RNAs. While research into Ac-rC-modified siRNAs and ASOs is still in its nascent stages, preliminary studies on Ac-rC in other RNA contexts suggest potential benefits. For instance, Ac-rC has been shown to increase the thermal stability of RNA duplexes, a property that could enhance the binding affinity of siRNAs and ASOs to their target mRNA.[2][3] This document outlines the current understanding of Ac-rC, protocols for its incorporation, and methods for evaluating the characteristics of the resulting modified oligonucleotides.
Application Notes
Potential Advantages of Ac-rC Incorporation
The incorporation of Ac-rC into siRNAs and ASOs is hypothesized to confer several advantageous properties:
-
Enhanced Duplex Stability: The acetyl group at the N4 position of cytidine (B196190) can contribute to the thermodynamic stability of the oligonucleotide:target duplex.[2] This increased stability may lead to a higher binding affinity and potentially a more potent and durable gene silencing effect.
-
Increased Nuclease Resistance: While not yet experimentally verified for Ac-rC, chemical modifications at the nucleobase can sterically hinder the approach of nucleases, thereby increasing the oligonucleotide's resistance to degradation in biological fluids.
-
Reduced Immunogenicity: Certain chemical modifications can help oligonucleotides evade recognition by the innate immune system, which can be a significant hurdle in therapeutic applications. Synthetic mRNAs containing Ac-rC have been shown to diminish inflammatory gene expression in immune cells.
-
Modulation of Off-Target Effects: The altered binding affinity and conformational properties resulting from Ac-rC incorporation could potentially influence the interaction of the siRNA or ASO with unintended targets, leading to a more favorable off-target profile.
Considerations for Ac-rC Placement
The strategic placement of Ac-rC within an siRNA or ASO sequence is crucial for optimizing its therapeutic properties. While empirical testing is necessary, the following positions are rational starting points for investigation:
-
siRNA:
-
Guide Strand: Introduction in the seed region (positions 2-8) could modulate off-target effects, while placement in the central region may influence cleavage activity. Incorporation in the 3'-end could enhance nuclease resistance.
-
Passenger Strand: Modifications to the passenger strand are often employed to facilitate its degradation and prevent its unintended loading into the RISC complex.
-
-
ASO:
-
Gapmer ASOs: Ac-rC could be incorporated into the flanking regions (wings) to enhance binding affinity and nuclease resistance, while leaving the central DNA "gap" unmodified to support RNase H activity.
-
Steric-blocking ASOs: Placement throughout the ASO may enhance overall binding affinity and stability.
-
Quantitative Data Summary
The following tables summarize the known quantitative data related to Ac-rC modification. It is important to note that data on the direct impact of Ac-rC on siRNA and ASO biological activity (e.g., IC50 values for gene silencing) is not yet available in the public domain and requires experimental determination.
Table 1: Thermodynamic Properties of Ac-rC Modified RNA Duplexes
| Modification | Duplex Context | ΔTm (°C) per modification | Reference |
| N4-acetylcytidine (Ac-rC) | RNA/RNA duplex | +1.7 | [2] |
Table 2: Properties of Ac-rC Phosphoramidite (B1245037) for Oligonucleotide Synthesis
| Property | Description | Reference |
| Protecting Group | Acetyl (Ac) on exocyclic amine | Commercially available |
| Deprotection | Compatible with fast deprotection protocols (e.g., AMA) | Commercially available |
| Coupling Efficiency | High, comparable to standard phosphoramidites | Commercially available |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Ac-rC Modified Oligonucleotides
This protocol describes the automated solid-phase synthesis of RNA or chimeric RNA/DNA oligonucleotides containing Ac-rC using standard phosphoramidite chemistry.
Workflow for Solid-Phase Oligonucleotide Synthesis
Caption: Automated solid-phase synthesis workflow for Ac-rC modified oligonucleotides.
Materials:
-
This compound
-
Standard DNA/RNA phosphoramidites and synthesis reagents
-
Controlled pore glass (CPG) solid support
-
Automated DNA/RNA synthesizer
-
Cleavage and deprotection reagents (e.g., Ammonium hydroxide/Methylamine solution - AMA)
-
Purification and analysis equipment (HPLC, Mass Spectrometer)
Procedure:
-
Phosphoramidite Preparation: Dissolve the this compound in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer.
-
Automated Synthesis: Program the DNA/RNA synthesizer with the desired sequence, incorporating the this compound at the specified positions. The synthesis cycle consists of four steps: deblocking, coupling, capping, and oxidation.
-
Cleavage and Deprotection: Following synthesis, treat the solid support with AMA solution at elevated temperature to cleave the oligonucleotide from the support and remove the protecting groups from the phosphates and nucleobases, including the acetyl group from Ac-rC.
-
Purification: Purify the crude oligonucleotide using high-performance liquid chromatography (HPLC). Ion-exchange or reverse-phase HPLC can be used depending on the properties of the oligonucleotide.
-
Quality Control: Verify the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Protocol 2: Evaluation of Nuclease Resistance
This protocol outlines an in vitro assay to assess the stability of Ac-rC modified oligonucleotides in the presence of nucleases.
Workflow for Nuclease Resistance Assay
Caption: Workflow for determining the nuclease resistance of modified oligonucleotides.
Materials:
-
Ac-rC modified oligonucleotide and an unmodified control
-
Fetal bovine serum (FBS) or a specific nuclease (e.g., snake venom phosphodiesterase)
-
Reaction buffer (e.g., PBS)
-
Gel electrophoresis equipment and reagents (polyacrylamide gel, TBE buffer, loading dye) or HPLC system
-
Gel imaging system and analysis software
Procedure:
-
Reaction Setup: Incubate the modified and unmodified oligonucleotides in a solution containing FBS or a purified nuclease at 37°C.
-
Time Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and stop the enzymatic degradation by adding a quenching solution (e.g., EDTA-containing loading dye).
-
Analysis: Separate the intact oligonucleotide from its degradation products using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.
-
Quantification: Visualize the bands on the gel using a suitable stain and quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point using densitometry. For HPLC analysis, quantify the peak area of the intact oligonucleotide.
-
Data Analysis: Plot the percentage of intact oligonucleotide versus time and calculate the half-life (t½) of the oligonucleotide.
Protocol 3: In Vitro Gene Silencing Activity of Ac-rC Modified siRNA
This protocol describes a cell-based assay to determine the gene silencing efficiency (IC50) of an Ac-rC modified siRNA.
Workflow for In Vitro siRNA Activity Assay
Caption: Workflow for assessing the in vitro gene silencing activity of modified siRNAs.
Materials:
-
Ac-rC modified siRNA, unmodified siRNA, and a non-targeting control siRNA
-
Mammalian cell line expressing the target gene
-
Cell culture reagents
-
Transfection reagent (e.g., lipofectamine)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Reagents for protein extraction and Western blotting
Procedure:
-
Cell Culture: Plate cells at an appropriate density to achieve 50-70% confluency at the time of transfection.
-
Transfection: Transfect the cells with a range of concentrations of the Ac-rC modified siRNA, unmodified siRNA, and control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-72 hours post-transfection.
-
Analysis of Gene Expression:
-
mRNA Level: Harvest the cells, extract total RNA, and perform qRT-PCR to quantify the expression level of the target mRNA relative to a housekeeping gene.
-
Protein Level: Lyse the cells, extract total protein, and perform Western blotting to determine the level of the target protein.
-
-
Data Analysis: Plot the percentage of target gene expression against the siRNA concentration and determine the half-maximal inhibitory concentration (IC50) for each siRNA.
Protocol 4: In Vitro Target Reduction by Ac-rC Modified ASO
This protocol is for evaluating the ability of an Ac-rC modified ASO to reduce the expression of its target RNA in a cell-based assay.
Workflow for In Vitro ASO Activity Assay
References
Application Notes and Protocols for N-acetyl-cytidine (Ac-rC) Phosphoramidite in mRNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-cytidine (Ac-rC) phosphoramidite (B1245037) is a crucial building block in the solid-phase synthesis of messenger RNA (mRNA). Its primary role is to introduce cytidine (B196190) bases into the growing RNA chain. The acetyl group serves as a protecting group for the exocyclic amine of cytidine, preventing unwanted side reactions during the synthesis process. This protecting group is favored for its compatibility with fast deprotection protocols, making it a versatile option for modern oligonucleotide synthesis.[1] While Ac-rC phosphoramidite is a standard reagent for incorporating cytidine, its isotopically labeled counterpart, this compound-¹³C,d¹, is invaluable for detailed structural and functional analysis of RNA using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1]
This document provides detailed application notes and protocols for the use of this compound in the chemical synthesis of mRNA, with a focus on producing high-quality transcripts for research and therapeutic development.
Data Summary
The efficiency of each step in solid-phase synthesis is critical for the yield and purity of the final full-length mRNA product. The following tables summarize key quantitative parameters associated with the use of this compound in this process.
Table 1: Typical Synthesis Parameters for this compound
| Parameter | Value/Condition | Notes |
| Phosphoramidite | This compound | Store at or below -20°C under an inert atmosphere. |
| Typical Coupling Efficiency | >98% | Stepwise efficiency is crucial for the yield of the full-length product.[1] |
| Activator | 4,5-Dicyanoimidazole (DCI) or Tetrazole | DCI can offer faster coupling kinetics compared to tetrazole.[1] |
| Coupling Time | 3 - 6 minutes | May require optimization based on the synthesizer and sequence complexity.[1] |
| Oxidation | Iodine/Water/Pyridine | Standard oxidation step to form the stable phosphotriester linkage.[1] |
| Capping | Acetic Anhydride/N-Methylimidazole | Caps unreacted 5'-hydroxyl groups to prevent n-1 sequences.[1] |
Table 2: Recommended Deprotection Conditions for Oligonucleotides Containing Ac-rC
| Deprotection Method | Reagent | Temperature | Duration | Notes |
| UltraFAST | Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA) (1:1 v/v) | 65°C | 5 - 10 minutes | Highly recommended for Ac-rC as it avoids base modification.[1] |
| Standard | Concentrated Ammonium Hydroxide | 55°C | 8 - 12 hours | A more traditional method.[1] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of RNA Oligonucleotides
This protocol outlines the general procedure for incorporating this compound into an RNA oligonucleotide using an automated DNA/RNA synthesizer.
Materials:
-
This compound
-
Other required RNA phosphoramidites (A, G, U) with appropriate 2'-O-protection (e.g., TBDMS)
-
Solid support (e.g., CPG) with the first nucleoside attached
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., DCI or Tetrazole)
-
Capping solution (A and B)
-
Oxidizing solution (Iodine in THF/pyridine/water)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., ammonia/methylamine)
-
2'-O-silyl deprotection solution (e.g., Triethylamine trihydrofluoride (TEA·3HF) in DMSO)[2]
Procedure:
-
Reagent Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.05 - 0.1 M).[1]
-
Install the phosphoramidite solution on a designated port on the synthesizer.[1]
-
-
Automated Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition.[1][3]
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide chain using a deblocking solution.[1]
-
Coupling: Activation of the this compound with an activator and subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide.[1]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 sequences.[1] This "capping" step during synthesis should not be confused with the 5'-capping of the final mRNA transcript.
-
Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.[1]
-
-
Post-Synthesis Cleavage and Deprotection:
-
Transfer the solid support from the synthesis column to a screw-cap vial.[1]
-
Add a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%) (AMA reagent).[1]
-
Incubate the vial at 65°C for 10 minutes to cleave the oligonucleotide from the support and remove the cyanoethyl protecting groups from the phosphates.[1] This step also removes the acetyl protecting group from the cytidine bases.[1]
-
Cool the vial on ice and transfer the supernatant containing the deprotected oligonucleotide to a new tube.[1]
-
Evaporate the solution to dryness.[1]
-
-
2'-O-Protecting Group Removal:
-
Purification: The crude oligonucleotide can be purified by methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[1][2]
Protocol 2: 5'-Capping of Synthetic mRNA
Eukaryotic mRNA requires a 5'-cap structure (a 7-methylguanosine (B147621) linked to the first nucleotide via a 5'-5' triphosphate bridge) for stability and efficient translation.[4][5] This is a separate process from the "capping" step in solid-phase synthesis. Capping can be achieved enzymatically post-synthesis or co-transcriptionally if using in vitro transcription. For chemically synthesized mRNA, enzymatic capping is the standard approach.
Materials:
-
Purified, deprotected synthetic RNA
-
Vaccinia Capping Enzyme (or other suitable capping enzyme)[6]
-
GTP
-
S-adenosylmethionine (SAM)
-
Reaction Buffer
Procedure:
-
Set up the capping reaction by combining the purified RNA, reaction buffer, GTP, and SAM.
-
Add the Vaccinia Capping Enzyme to initiate the reaction.
-
Incubate at the recommended temperature (e.g., 37°C) for the specified time.
-
The enzyme adds the guanosine (B1672433) monophosphate to the 5' end of the RNA and then methylates the guanine (B1146940) at the N7 position.[5]
-
For a Cap-1 structure, a subsequent enzymatic step using an mRNA cap 2´-O-methyltransferase is required to methylate the 2'-OH of the first nucleotide.[6]
-
Purify the capped mRNA using an appropriate method, such as spin column chromatography, to remove the enzyme and reaction components.
Visualizations
Caption: Automated solid-phase RNA synthesis cycle.
Caption: Workflow for post-synthesis processing and 5'-capping of mRNA.
References
Application Notes and Protocols for Mild Deprotection of N4-acetylcytidine (Ac-rC) Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a post-transcriptional RNA modification that plays a crucial role in various biological processes, including translation fidelity and mRNA stability. The incorporation of ac4C into synthetic RNA oligonucleotides is of significant interest for therapeutic and research applications. However, the N4-acetyl group is labile and susceptible to cleavage under standard oligonucleotide deprotection conditions, which typically involve strong bases. This necessitates the use of mild deprotection strategies to preserve the integrity of the ac4C modification.
These application notes provide a comprehensive overview of established mild deprotection methods for oligonucleotides containing N4-acetylcytidine. Detailed protocols, quantitative data on expected outcomes, and visual workflows are presented to guide researchers in selecting and implementing the most suitable deprotection strategy for their specific needs.
Deprotection Strategies: A Comparative Overview
Several mild deprotection methods have been developed to accommodate sensitive modifications like Ac-rC. The choice of method depends on the overall composition of the oligonucleotide, including the presence of other sensitive groups, and the desired balance between deprotection time and yield. The following table summarizes the most common mild deprotection conditions. It is crucial to note that for all methods involving methylamine, the use of acetyl-protected cytidine (B196190) (Ac-dC or Ac-rC) phosphoramidites is mandatory to prevent transamination side reactions.[1][2][3]
| Deprotection Method | Reagents | Temperature | Duration | Typical Purity | Key Considerations |
| AMA (Fast Deprotection) | Ammonium (B1175870) Hydroxide (B78521) / 40% aq. Methylamine (1:1, v/v) | 65°C | 10-15 minutes | 90-95% | Rapid and efficient for standard RNA oligos.[1][4][5] Requires Ac-C to avoid N4-methyl-dC formation.[1] |
| Aqueous Methylamine | 40% aq. Methylamine | 65°C | 10 minutes | Increased yield compared to ammonium hydroxide/ethanol | A fast deprotection method that has been shown to improve the yield of full-length oligonucleotides.[6][7] |
| UltraMild Deprotection | 0.05 M Potassium Carbonate in anhydrous Methanol (B129727) | Room Temp. | 4 hours | High | Ideal for highly sensitive modifications. Requires the use of "UltraMild" phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[2][8][9][10] |
| Ammonium Hydroxide / Ethanol | Ammonium Hydroxide / Ethanol (3:1, v/v) | Room Temp. | 17 hours, then 55°C for 2 hours | Good | A milder alternative to standard ammonium hydroxide deprotection, suitable for base-sensitive modifications.[4][11] |
| Orthogonal Deprotection (for highly sensitive oligos) | 1. 1.0 M DBU in anhydrous acetonitrile2. tert-butylamine:H2O (1:3) with 50 mM NaSH | 1. Room Temp.2. 60°C | 1. 2 hours2. 4 hours | High | A multi-step process for exceptionally labile groups, involving on-support cyanoethyl deprotection followed by mild base cleavage.[12] |
Experimental Workflows and Protocols
Overall Workflow for Synthesis and Deprotection of Ac-rC Containing Oligonucleotides
The general procedure for synthesizing and deprotecting RNA oligonucleotides containing Ac-rC involves solid-phase synthesis, followed by a two-step deprotection process: 1) cleavage from the solid support and removal of base and phosphate (B84403) protecting groups, and 2) removal of the 2'-hydroxyl protecting groups (e.g., TBDMS or TOM).
Protocol 1: Fast Deprotection using AMA
This protocol is suitable for the rapid deprotection of standard Ac-rC containing RNA oligonucleotides.
Materials:
-
Synthesized oligonucleotide on solid support (e.g., CPG)
-
Ammonium Hydroxide/40% aqueous Methylamine (AMA) solution (1:1, v/v)
-
Sterile, RNase-free microcentrifuge tubes
-
Heating block
-
SpeedVac or centrifugal evaporator
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Triethylamine (TEA) (for DMT-on purification)
-
RNA Quenching Buffer (e.g., Glen-Pak RNA Quenching Buffer)
Procedure:
Step 1: Cleavage and Base/Phosphate Deprotection
-
Transfer the solid support with the synthesized RNA from the synthesis column to a sterile, RNase-free 2 mL screw-cap tube.
-
Add 1.0 mL of AMA solution to the tube for a 1 µmol scale synthesis.[5]
-
Tightly seal the tube and incubate at 65°C for 10-15 minutes.[4]
-
Cool the tube to room temperature.
-
Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new sterile tube.
-
Wash the solid support with 2 x 0.4 mL of RNase-free water and combine the supernatants.[5]
-
Evaporate the solution to dryness using a SpeedVac.
Step 2: 2'-Hydroxyl (TBDMS) Deprotection
-
Redissolve the dried RNA pellet in 115 µL of anhydrous DMSO. If necessary, heat at 65°C for up to 5 minutes to ensure complete dissolution.[5]
-
For DMT-on purification, add 60 µL of TEA to the DMSO/RNA solution and mix gently.[5]
-
Add 75 µL of TEA·3HF to the solution and mix well.[5]
-
Cool the reaction tube.
-
Quench the reaction by adding 1.75 mL of RNA Quenching Buffer for DMT-on purification or by butanol precipitation for DMT-off oligos.[2]
-
The fully deprotected RNA is now ready for purification.
Protocol 2: UltraMild Deprotection using Potassium Carbonate
This protocol is designed for oligonucleotides containing highly sensitive modifications that are not compatible with amine-based deprotection reagents. It requires the use of UltraMild phosphoramidites and a capping reagent with phenoxyacetic anhydride.
Materials:
-
Synthesized oligonucleotide on solid support (using UltraMild phosphoramidites)
-
0.05 M Potassium Carbonate (K2CO3) in anhydrous methanol
-
Glacial acetic acid
-
Sterile, RNase-free microcentrifuge tubes
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
RNA Quenching Buffer
Procedure:
Step 1: Cleavage and Base/Phosphate Deprotection
-
Transfer the solid support with the synthesized RNA to a sterile, RNase-free tube.
-
Add 1.0 mL of 0.05 M K2CO3 in anhydrous methanol.
-
Carefully transfer the supernatant to a new sterile tube.
-
Neutralize the solution by adding 6 µL of glacial acetic acid per 1.0 mL of the potassium carbonate solution.[10] Caution: Do not evaporate the methanolic K2CO3 solution to dryness without prior neutralization as it can damage the oligonucleotide.[10]
-
Evaporate the neutralized solution to dryness.
Step 2: 2'-Hydroxyl (TBDMS) Deprotection
-
Follow Step 2 of Protocol 1 (2'-Hydroxyl (TBDMS) Deprotection).
Potential Side Reactions and Troubleshooting
-
Transamination of Cytidine: When using methylamine-containing reagents (AMA, aqueous methylamine), benzoyl-protected cytidine (Bz-C) can undergo a side reaction to form N4-methylcytidine. To avoid this, it is essential to use acetyl-protected cytidine (Ac-C) phosphoramidites, as the acetyl group is removed much more rapidly, preventing the side reaction.[1]
-
Incomplete Deprotection: Insufficient incubation time or low temperature can lead to incomplete removal of protecting groups. This can be identified by HPLC analysis, which will show additional peaks corresponding to partially protected species. Ensure that the recommended temperature and duration for the chosen protocol are strictly followed.
-
Degradation of Sensitive Dyes or Modifiers: Some fluorescent dyes or other modifications are not stable under standard deprotection conditions. For oligonucleotides containing such moieties, the UltraMild deprotection protocol is recommended.[2][8][9]
-
Loss of DMT group: During evaporation steps, excessive heat can cause the premature loss of the 5'-DMT group, which is essential for DMT-on purification. It is advisable to turn off the heat on the vacuum concentrator during this step.
Conclusion
The successful synthesis of Ac-rC containing oligonucleotides is highly dependent on the selection of an appropriate mild deprotection strategy. The AMA method offers a rapid and efficient solution for standard oligos, while the UltraMild protocol using potassium carbonate in methanol provides a gentler alternative for highly sensitive sequences. By following the detailed protocols and considering the potential side reactions outlined in these application notes, researchers can confidently produce high-quality Ac-rC modified oligonucleotides for their downstream applications.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. wenzhanglab.com [wenzhanglab.com]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 7. Methylamine deprotection provides increased yield of oligoribonucleotides | Chemsrc ID:285550 [m.chemsrc.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
Application Notes and Protocols for AMA Deprotection of Ac-rC Phosphoramidite
Audience: Researchers, scientists, and drug development professionals.
Introduction: The use of N4-acetyl-2'-O-methylcytidine (Ac-rC) phosphoramidite (B1245037) in oligonucleotide synthesis requires a specific deprotection protocol to ensure the integrity of the final product. The acetyl protecting group on the cytidine (B196190) base is labile and necessitates a carefully controlled deprotection step to prevent its premature removal or modification. The Ammonium (B1175870) Hydroxide (B78521)/Methylamine (AMA) deprotection method is a widely adopted and highly recommended procedure for oligonucleotides containing Ac-rC. This protocol provides a rapid and efficient means of cleaving the oligonucleotide from the solid support and removing the protecting groups from the nucleobases and phosphate (B84403) backbone, while preserving the N4-acetyl group on the cytidine.
Data Presentation: Recommended Deprotection Conditions
The following table summarizes the recommended conditions for the AMA deprotection of oligonucleotides synthesized with Ac-rC phosphoramidite. The "UltraFAST" method using AMA is highlighted as the preferred approach.
| Deprotection Method | Reagent Composition | Temperature | Duration | Key Outcomes & Notes |
| UltraFAST (Recommended) | Ammonium Hydroxide (28-30%) : 40% Methylamine (1:1 v/v) | 65°C | 5 - 10 minutes | Highly recommended for Ac-rC as it avoids base modification.[1][2] This rapid method efficiently removes the cyanoethyl phosphate protecting groups and other base protecting groups.[1][3] The use of Ac-dC is crucial to prevent transamination that can occur with Bz-dC under AMA conditions.[3] |
| Alternative AMA | Ammonium Hydroxide : 40% Methylamine (1:1 v/v) | 55°C | 10 minutes | Deprotection can be carried out at lower temperatures, though 65°C for 5-10 minutes is standard for UltraFAST deprotection.[2] |
| Alternative AMA | Ammonium Hydroxide : 40% Methylamine (1:1 v/v) | 37°C | 30 minutes | A viable option for more sensitive oligonucleotides, requiring a longer incubation time.[2] |
| Alternative AMA | Ammonium Hydroxide : 40% Methylamine (1:1 v/v) | Room Temp. | 120 minutes | Suitable for situations where heating is not desirable, but requires a significantly longer reaction time.[2] |
Experimental Protocol: AMA Deprotection of Ac-rC Containing Oligonucleotides
This protocol details the steps for the cleavage and deprotection of oligonucleotides containing N4-acetyl-2'-O-methylcytidine synthesized on a solid support.
Materials and Equipment:
-
Oligonucleotide synthesis column containing the Ac-rC-modified oligonucleotide on solid support.
-
Ammonium Hydroxide (NH₄OH), 28-30% aqueous solution.
-
40% aqueous Methylamine (CH₃NH₂).
-
Screw-cap vials (e.g., 2 mL).
-
Heating block or water bath set to 65°C.
-
Ice bath.
-
Centrifugal vacuum concentrator (e.g., SpeedVac).
-
Microcentrifuge tubes.
-
Syringes and needles (optional, for transferring solutions).
Procedure:
-
Preparation of AMA Reagent:
-
In a fume hood, prepare the AMA reagent by mixing equal volumes of cold aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine. For example, mix 1 mL of ammonium hydroxide with 1 mL of 40% methylamine.
-
It is recommended to prepare the AMA solution fresh before each use.
-
-
Cleavage from Solid Support and Deprotection:
-
Carefully transfer the solid support from the synthesis column to a screw-cap vial.
-
Add the freshly prepared AMA reagent to the vial. A typical volume is 1 mL of AMA solution per 1 µmol of synthesis scale.[1]
-
Securely cap the vial.
-
Incubate the vial at 65°C for 10 minutes in a heating block or water bath.[1][3][4] This step simultaneously cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphates.[1]
-
-
Sample Cooling and Collection:
-
After the incubation period, immediately transfer the vial to an ice bath and cool for at least 5 minutes.
-
Carefully transfer the supernatant, which contains the deprotected oligonucleotide, to a new microcentrifuge tube. Avoid transferring the solid support.
-
-
Drying the Oligonucleotide:
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator.
-
-
Post-Deprotection Processing:
-
The dried oligonucleotide pellet can be resuspended in an appropriate buffer for subsequent purification, for example, by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the AMA deprotection protocol for Ac-rC containing oligonucleotides.
Caption: Workflow for AMA deprotection of Ac-rC oligonucleotides.
References
Application Notes and Protocols for Ac-rC Phosphoramidite Compatibility with ABI 394 Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a post-transcriptional RNA modification that plays a crucial role in various biological processes, including the regulation of mRNA stability and translation. The site-specific incorporation of ac4C into synthetic oligonucleotides is a powerful tool for investigating the structure and function of RNA. This document provides detailed application notes and protocols for the use of Ac-rC phosphoramidite (B1245037) in solid-phase oligonucleotide synthesis on an ABI 394 synthesizer. Special consideration is given to the unique requirements for deprotection to preserve the acetyl modification.
Data Presentation
Table 1: Expected Performance Parameters for Ac-rC Phosphoramidite
| Parameter | Typical Specification | Method of Analysis | Key Considerations |
| Coupling Efficiency | >99% | Trityl Cation Assay | High coupling efficiency is critical for the synthesis of full-length oligonucleotides. A slight decrease can significantly reduce the final yield of the desired product.[1][2][] |
| Stability | Good when stored under appropriate anhydrous conditions | 31P NMR | Phosphoramidites are sensitive to moisture and oxidation. Proper handling and storage are essential to maintain reactivity. |
| Final Oligonucleotide Purity | High, dependent on synthesis conditions and purification | HPLC, Mass Spectrometry | The purity of the starting phosphoramidite and the efficiency of each synthesis step contribute to the final purity. |
Table 2: Recommended Deprotection Conditions for Ac-rC Containing Oligonucleotides
| Deprotection Method | Reagent | Temperature | Duration | Notes |
| UltraMILD | 0.05 M Potassium Carbonate in Methanol (B129727) | Room Temperature | 4 hours | Recommended for oligonucleotides with base-sensitive modifications. Requires the use of UltraMILD protecting groups on other bases (e.g., Pac-dA, iPr-Pac-dG).[4][5][6][7][8] |
| UltraFAST | Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65°C | 10 minutes | This method is compatible with this compound. It is important to use Ac-dC to avoid base modification.[4] |
Experimental Protocols
Protocol 1: Automated Synthesis of Ac-rC-Containing RNA on an ABI 394 Synthesizer
This protocol outlines the steps for incorporating this compound into a growing RNA chain using an automated ABI 394 DNA/RNA synthesizer.
1. Reagent Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the this compound in anhydrous acetonitrile (B52724) to the synthesizer manufacturer's recommended concentration (typically 0.1 M).
-
Install the phosphoramidite solution on a designated port on the synthesizer. Ensure all other reagents (activator, capping solutions, oxidizing solution, deblocking solution) are fresh and correctly installed.
2. Synthesis Cycle Parameters:
-
Program the ABI 394 synthesizer with the desired RNA sequence.
-
For the incorporation of the this compound, it is advisable to use an extended coupling time to ensure high coupling efficiency, especially for sterically hindered or modified phosphoramidites. A coupling time of 6 minutes is a good starting point.[9]
-
The standard synthesis cycle consists of the following steps for each nucleotide addition:
- Deblocking (Detritylation): Removal of the 5'-DMT protecting group with an acid (e.g., 3% trichloroacetic acid in dichloromethane).
- Coupling: Activation of the phosphoramidite with an activator (e.g., 5-ethylthio-1H-tetrazole) and coupling to the 5'-hydroxyl group of the growing oligonucleotide chain.
- Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.
- Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.
3. Post-Synthesis Processing:
-
Upon completion of the synthesis, leave the terminal 5'-DMT group on (DMT-on) for subsequent purification.
-
Gently dry the solid support with argon or nitrogen.
Protocol 2: UltraMILD Deprotection of Ac-rC-Containing Oligonucleotides
This protocol is essential to cleave the oligonucleotide from the solid support and remove the protecting groups while preserving the N4-acetyl group on the cytidine (B196190) base.
Materials:
-
Oligonucleotide synthesized on solid support (from Protocol 1).
-
0.05 M Potassium Carbonate (K2CO3) in anhydrous methanol.
-
Glacial acetic acid.
-
Screw-cap vials.
Procedure:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol to the solid support.
-
Incubate the vial at room temperature for 4 hours.[4][5][6][7][8]
-
After incubation, carefully transfer the methanol supernatant containing the deprotected oligonucleotide to a fresh tube.
-
Neutralization: Before drying, neutralize the solution by adding 6 µL of glacial acetic acid per 1 mL of the potassium carbonate/methanol solution.[8] This is a critical step to prevent degradation of the oligonucleotide during evaporation.
-
Evaporate the neutralized solution to dryness using a centrifugal evaporator.
Protocol 3: Purification of Ac-rC-Containing Oligonucleotides by HPLC
This protocol describes the purification of the deprotected oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Dried, deprotected oligonucleotide (from Protocol 2).
-
HPLC-grade water.
-
HPLC-grade acetonitrile.
-
Triethylammonium acetate (B1210297) (TEAA) buffer.
-
C18 reverse-phase HPLC column.
Procedure:
-
Sample Preparation: Resuspend the dried oligonucleotide pellet in an appropriate volume of HPLC-grade water.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% Mobile Phase B over 30 minutes) is typically used to elute the oligonucleotide. The optimal gradient may need to be determined empirically.[10]
-
Detection: Monitor the elution profile by UV absorbance at 260 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length, DMT-on oligonucleotide.
-
Detritylation: Treat the collected fractions with 80% acetic acid for 15-30 minutes to remove the 5'-DMT group.
-
Desalting: Desalt the detritylated oligonucleotide using a desalting column or by ethanol (B145695) precipitation.
-
Analysis: Verify the purity and identity of the final product by analytical HPLC and mass spectrometry.
Signaling Pathways and Experimental Workflows
NAT10-Mediated Signaling Pathway in Cancer
N4-acetylcytidine is installed by the N-acetyltransferase 10 (NAT10). Dysregulation of NAT10 has been implicated in various cancers. One such pathway involves the Wnt/β-catenin signaling cascade in colorectal cancer (CRC).[11] NAT10-mediated ac4C modification of specific mRNAs, such as KIF23, can enhance their stability, leading to the activation of the Wnt/β-catenin pathway and promoting cancer progression.[11][12]
Experimental Workflow for Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)
acRIP-seq is a powerful technique to identify ac4C sites on a transcriptome-wide scale. The workflow involves immunoprecipitation of acetylated RNA fragments using an ac4C-specific antibody, followed by high-throughput sequencing.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring acRIP-seq: Decoding RNA Acetylation through Workflow, Analysis, and Future Perspectives - CD Genomics [cd-genomics.com]
Manual vs. Automated Coupling of Ac-rC Phosphoramidite: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (Ac-rC) is a modified RNA nucleobase that plays a significant role in various biological processes.[1] The site-specific incorporation of Ac-rC into synthetic oligonucleotides is crucial for the structural and functional analysis of RNA, including studies on RNA stability, protein-RNA interactions, and the development of RNA-based therapeutics.[1][2] The synthesis of oligonucleotides containing Ac-rC is typically achieved through solid-phase phosphoramidite (B1245037) chemistry, which can be performed using either manual or automated methods.
This application note provides a detailed comparison of manual and automated coupling of Ac-rC phosphoramidite, outlining the experimental protocols for each method. It also presents a summary of expected quantitative data for coupling efficiency, yield, and purity to aid researchers in selecting the most appropriate synthesis strategy for their specific needs.
Data Presentation
While direct head-to-head comparative studies for the manual versus automated coupling of this compound are not extensively published, the following table summarizes the expected performance parameters based on established oligonucleotide synthesis principles.
| Parameter | Manual Coupling | Automated Coupling | Key Considerations |
| Coupling Efficiency | >95% (highly operator dependent) | >99% | Automated systems provide consistent reagent delivery and reaction times, leading to higher and more reproducible coupling efficiencies.[3] |
| Overall Yield | Variable, generally lower than automated | Higher and more consistent | Overall yield is a function of the average coupling efficiency per cycle. Even small differences in coupling efficiency have a significant impact on the final yield of full-length product, especially for longer oligonucleotides.[4] |
| Purity of Crude Oligonucleotide | Variable | Generally higher | Higher coupling efficiency in automated synthesis results in a lower percentage of failure sequences (n-1, n-2), simplifying downstream purification. |
| Hands-on Time | High | Low | Manual synthesis requires constant operator attention for each step of the synthesis cycle. |
| Throughput | Low (typically one synthesis at a time) | High (multiple syntheses can be run in parallel) | Automated synthesizers are ideal for high-throughput oligonucleotide synthesis. |
| Flexibility | High | Moderate to High | Manual synthesis offers greater flexibility for non-standard chemistries and troubleshooting. Modern automated synthesizers also offer considerable flexibility in protocol customization. |
| Cost per Synthesis | Lower initial equipment cost, higher labor cost | Higher initial equipment cost, lower labor cost | The cost-effectiveness of each method depends on the scale and frequency of synthesis. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of an RNA Oligonucleotide Containing Ac-rC
This protocol outlines the general steps for the manual incorporation of an this compound into a growing RNA chain on a solid support. All manipulations should be performed under anhydrous conditions using dry reagents and solvents.
Materials:
-
This compound
-
Standard RNA phosphoramidites (A, G, U)
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside attached
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping Solution A (Acetic anhydride/Pyridine/THF) and Capping Solution B (16% N-Methylimidazole in THF)
-
Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water)
-
Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane)
-
Syringes and needles
-
Manual synthesis vessel with a frit
Procedure:
-
Preparation:
-
Dissolve the this compound and other RNA phosphoramidites in anhydrous acetonitrile to a concentration of 0.1 M.
-
Place the solid support (e.g., 1 µmol scale) into the synthesis vessel.
-
-
Synthesis Cycle (repeated for each nucleotide addition):
a. Deblocking (Detritylation):
- Wash the solid support with anhydrous acetonitrile (3 x 1 mL).
- Add the deblocking solution (1 mL) to the synthesis vessel and gently agitate for 2-3 minutes.
- Expel the deblocking solution and wash the support extensively with anhydrous acetonitrile (5-7 x 1 mL) to remove all traces of acid.
b. Coupling:
- In a separate dry syringe, mix the this compound solution (e.g., 5-fold molar excess) and the activator solution (e.g., 20-fold molar excess).
- Immediately inject the mixture into the synthesis vessel containing the support.
- Allow the coupling reaction to proceed for 5-10 minutes with occasional gentle agitation. The longer coupling time is recommended for RNA phosphoramidites due to steric hindrance from the 2'-O-protecting group.[5][6]
- Expel the solution from the vessel.
c. Capping:
- Wash the support with anhydrous acetonitrile (2 x 1 mL).
- Add Capping Solution A (0.5 mL) and Capping Solution B (0.5 mL) to the synthesis vessel.
- Agitate for 2-3 minutes to acetylate any unreacted 5'-hydroxyl groups.
- Expel the capping solutions and wash the support with anhydrous acetonitrile (3 x 1 mL).
d. Oxidation:
- Add the oxidizing solution (1 mL) to the synthesis vessel.
- Agitate for 2-3 minutes to oxidize the phosphite (B83602) triester to the more stable phosphate (B84403) triester.
- Expel the oxidizing solution and wash the support with anhydrous acetonitrile (3 x 1 mL).
-
Chain Elongation:
-
Repeat the synthesis cycle for each subsequent nucleotide to be added to the sequence.
-
-
Final Deblocking and Cleavage:
-
After the final coupling cycle, perform a final deblocking step (if a DMT-off product is desired).
-
Wash the support thoroughly with anhydrous acetonitrile and dry under a stream of argon.
-
Cleave the oligonucleotide from the solid support and deprotect the nucleobases and phosphate groups according to standard protocols (e.g., using a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine).
-
-
Purification:
-
Purify the crude oligonucleotide using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Protocol 2: Automated Solid-Phase Synthesis of an RNA Oligonucleotide Containing Ac-rC
This protocol provides a general procedure for incorporating this compound using an automated DNA/RNA synthesizer. The specific parameters may need to be optimized based on the synthesizer manufacturer's recommendations.
Materials:
-
This compound
-
Standard RNA phosphoramidites (A, G, U)
-
Solid support column appropriate for the synthesis scale
-
All necessary reagents for the automated synthesizer (e.g., anhydrous acetonitrile, activator, capping solutions, oxidizing solution, deblocking solution)
Procedure:
-
Reagent Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.05 - 0.1 M).
-
Install the phosphoramidite solution on a designated port on the synthesizer.
-
-
Synthesizer Setup:
-
Install the solid support column and ensure all reagent bottles are filled with fresh solutions.
-
Program the desired RNA sequence and synthesis scale into the synthesizer software.
-
-
Automated Synthesis Cycle:
-
The synthesizer will automatically perform the following four steps for each nucleotide addition: a. Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group. b. Coupling: Activation of the phosphoramidite and reaction with the 5'-hydroxyl group of the growing chain. A coupling time of 3-6 minutes is standard for RNA monomers. c. Capping: Acetylation of unreacted 5'-hydroxyl groups. d. Oxidation: Conversion of the phosphite triester to a phosphate triester.
-
-
Post-Synthesis Processing:
-
Upon completion of the synthesis, the synthesizer can be programmed to leave the final 5'-DMT group on (DMT-on) for purification or remove it (DMT-off).
-
The synthesized oligonucleotide is then cleaved from the solid support and deprotected using established protocols.
-
-
Purification:
-
The crude oligonucleotide is purified using methods such as HPLC or PAGE to isolate the full-length product.
-
Mandatory Visualizations
Caption: Manual this compound coupling workflow.
Caption: Automated this compound coupling workflow.
Conclusion
The choice between manual and automated coupling of this compound depends on the specific requirements of the research. Automated synthesis is the method of choice for routine, high-throughput synthesis of oligonucleotides containing Ac-rC, offering high coupling efficiency, consistency, and minimal hands-on time. Manual synthesis, while more labor-intensive and operator-dependent, provides a cost-effective option for small-scale synthesis and offers greater flexibility for specialized applications and troubleshooting. By understanding the protocols and expected outcomes of each method, researchers can make an informed decision to best suit their experimental goals.
References
- 1. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. atdbio.com [atdbio.com]
Application Notes and Protocols for the Synthesis of N4-Acetylcytidine (Ac-rC) Modified RNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and purification of RNA oligonucleotides containing N4-acetylcytidine (ac4C) using Ac-rC phosphoramidite (B1245037). This modification, found in various RNA species, is crucial for regulating RNA stability and translation, making it a key target in therapeutic and diagnostic research.[1][2]
Introduction to N4-Acetylcytidine (ac4C)
N4-acetylcytidine is a conserved post-transcriptional RNA modification observed across all domains of life.[3][4] In eukaryotes, ac4C is primarily found in ribosomal RNA (rRNA) and transfer RNA (tRNA), where it contributes to the fidelity and efficiency of protein synthesis. Recent studies have also identified ac4C in messenger RNA (mRNA), highlighting its role in enhancing mRNA stability and translation.[1][2] The enzymatic installation of ac4C is catalyzed by N-acetyltransferase 10 (NAT10). The dysregulation of NAT10 and aberrant ac4C levels have been implicated in various diseases, including cancer, making the synthesis of ac4C-modified RNA a critical tool for research and drug development.
Applications of Ac-rC Modified RNA
The ability to synthesize RNA with site-specific incorporation of N4-acetylcytidine opens up numerous avenues for research and therapeutic development:
-
Functional Studies: Investigate the precise impact of ac4C on RNA structure, stability, and its interaction with RNA-binding proteins and ribosomes.
-
Therapeutic Development: Design and synthesize modified antisense oligonucleotides, siRNAs, and mRNA-based therapeutics with enhanced stability and translational efficiency.
-
Diagnostic Tools: Develop ac4C-containing RNA probes for use in diagnostic assays to detect changes in ac4C levels associated with disease.
-
Structural Biology: Incorporate ac4C into RNA constructs for structural determination by X-ray crystallography or NMR to understand its influence on RNA folding.
Synthesis of Ac-rC Modified RNA using Phosphoramidite Chemistry
The chemical synthesis of RNA containing N4-acetylcytidine is achieved using standard solid-phase phosphoramidite chemistry on an automated DNA/RNA synthesizer. The Ac-rC phosphoramidite building block is incorporated at the desired position(s) within the oligonucleotide sequence.
Key Synthesis Parameters
While the performance of isotopically labeled phosphoramidites is generally comparable to their standard counterparts, specific optimization for Ac-rC may be beneficial.[5] High coupling efficiency is crucial for the synthesis of long oligonucleotides.[5]
| Parameter | Recommended Condition | Notes |
| Phosphoramidite | Ac-rC CE Phosphoramidite | Store at -20°C under an inert atmosphere. Allow the vial to warm to room temperature before opening to prevent moisture condensation.[6] |
| Typical Coupling Efficiency | >98% | Stepwise efficiency is critical for the yield of the full-length product. Even a small decrease can significantly impact the final yield of longer oligonucleotides.[5][7] |
| Activator | 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT) | DCI is a potent activator that can lead to faster coupling kinetics. Ensure the activator is fully dissolved to prevent synthesis failure. |
| Coupling Time | 3 - 6 minutes | May require optimization based on the synthesizer, the specific RNA sequence, and the steric hindrance of the modified phosphoramidite. For critical incorporations, a double coupling step can be considered to maximize efficiency.[7] |
| Oxidation | Iodine/Water/Pyridine | A standard step to convert the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. |
| Capping | Acetic Anhydride/N-Methylimidazole | Caps any unreacted 5'-hydroxyl groups to prevent the formation of n-1 deletion sequences. |
Expected Yield and Purity of Ac-rC Modified RNA
The final yield and purity of the synthesized RNA will depend on the length of the oligonucleotide, the number of modifications, and the efficiency of the purification method.
| Parameter | Unmodified RNA | Ac-rC Modified RNA (Expected) | Notes |
| Crude Yield (OD) | Variable | Slightly lower than unmodified | The inherent complexities of modified phosphoramidites can sometimes lead to slightly lower overall yields. |
| Purity after HPLC | >95% | >90% | The purity is highly dependent on the optimization of the synthesis and purification protocols. For most research applications, a purity of 80% is often adequate.[8] |
| Final Yield (nmol) from 1 µmol synthesis | 50 - 150 nmol | 40 - 120 nmol | Final yields are sequence and length-dependent. Longer and more complex sequences will typically have lower yields. |
Experimental Protocols
Automated Solid-Phase Synthesis of Ac-rC Modified RNA
This protocol outlines the general steps for synthesizing an RNA oligonucleotide containing N4-acetylcytidine on an automated DNA/RNA synthesizer.
Workflow for Solid-Phase Synthesis of Ac-rC Modified RNA
Caption: Automated solid-phase synthesis workflow for Ac-rC modified RNA.
Materials:
-
Ac-rC CE Phosphoramidite
-
Standard RNA phosphoramidites (A, G, U, C)
-
Controlled Pore Glass (CPG) solid support
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.25 M DCI in acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Water/Pyridine)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
-
Automated DNA/RNA synthesizer
Procedure:
-
Reagent Preparation:
-
Allow the this compound vial and other reagents to equilibrate to room temperature before opening.
-
Dissolve the this compound and standard phosphoramidites in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).[7]
-
Install all reagent bottles on the synthesizer.
-
-
Synthesis Program:
-
Enter the desired RNA sequence into the synthesizer software, specifying the position(s) for Ac-rC incorporation.
-
Set the synthesis parameters, including a coupling time of 3-6 minutes for the this compound.[7] Consider a double coupling cycle for the modified nucleotide.
-
-
Automated Synthesis:
-
Initiate the synthesis program. The synthesizer will perform the following four steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group.
-
Coupling: Addition of the next phosphoramidite.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Oxidation: Conversion of the phosphite triester to a stable phosphate triester.
-
-
-
Post-Synthesis:
-
Once the synthesis is complete, the column containing the resin-bound, fully protected RNA is removed from the synthesizer.
-
Cleavage and Deprotection Protocol
Materials:
-
Ammonium hydroxide/40% aqueous methylamine (B109427) (1:1, v/v) (AMA)
-
DMSO
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF)
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the CPG support from the synthesis column to a 2 mL screw-cap vial.
-
Add 1 mL of AMA solution.
-
Incubate the vial at 65°C for 15 minutes. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and phosphates.
-
Cool the vial on ice and centrifuge briefly.
-
Carefully transfer the supernatant containing the oligonucleotide to a new tube.
-
Dry the oligonucleotide in a vacuum concentrator.
-
-
2'-Hydroxyl (TBDMS) Deprotection:
-
Resuspend the dried oligonucleotide pellet in 115 µL of DMSO. Gentle heating (up to 65°C) may be required for complete dissolution.
-
Add 60 µL of triethylamine (TEA).
-
Add 75 µL of TEA·3HF.
-
Incubate the mixture at 65°C for 2.5 hours.
-
Quench the reaction by adding an appropriate quenching buffer or proceeding directly to purification.
-
Purification by HPLC
High-performance liquid chromatography (HPLC) is the recommended method for purifying Ac-rC modified RNA to ensure high purity.
Workflow for HPLC Purification and Analysis
Caption: General workflow for the purification and analysis of synthetic RNA.
Materials:
-
HPLC system with a UV detector
-
Ion-pair reversed-phase HPLC column (e.g., C18)
-
Mobile Phase A: Aqueous buffer (e.g., 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0)
-
Mobile Phase B: Acetonitrile
Procedure:
-
Sample Preparation:
-
Resuspend the deprotected RNA in an appropriate volume of Mobile Phase A.
-
-
HPLC Method:
-
Equilibrate the column with the starting mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing acetonitrile (Mobile Phase B). A typical gradient might be 5-30% B over 30 minutes. The optimal gradient will depend on the sequence and length of the RNA.
-
Monitor the elution profile at 260 nm. The full-length product is typically the major, latest-eluting peak.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical HPLC and confirm the identity and mass by mass spectrometry.
-
Pool the pure fractions and desalt using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low final yield | - Low coupling efficiency of this compound- Incomplete deprotection- Loss of product during purification | - Optimize coupling time for Ac-rC; consider double coupling.- Ensure fresh deprotection reagents and appropriate incubation times.- Optimize HPLC gradient and fraction collection. |
| Presence of n-1 and shorter sequences | - Inefficient coupling at one or more steps- Phosphoramidite degradation | - Ensure high-quality, anhydrous reagents.[6]- Check synthesizer for any issues with reagent delivery.- Use fresh phosphoramidite solutions. |
| Incomplete 2'-OH deprotection | - Inactive or wet desilylation reagent | - Use fresh TEA·3HF. Ensure the oligonucleotide is fully dissolved in DMSO before adding the reagent. |
| Broad or split peaks in HPLC | - RNA secondary structure- Suboptimal HPLC conditions | - Run the HPLC at an elevated temperature (e.g., 60°C) to denature the RNA.- Optimize the ion-pairing reagent concentration and the gradient slope. |
| Incorrect mass in MS analysis | - Incomplete deprotection- Formation of adducts | - Re-treat the sample with deprotection reagents.- Ensure proper desalting before MS analysis. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
Application Notes and Protocols for Post-Synthesis Workup of Ac-rC Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the post-synthesis workup of oligonucleotides containing N4-acetyl-2'-O-methylcytidine (Ac-rC). The following sections offer guidance on deprotection, and purification strategies to ensure the integrity and purity of the final oligonucleotide product.
Introduction
N4-acetyl-2'-O-methylcytidine (Ac-rC) is a modified ribonucleoside that can be incorporated into synthetic oligonucleotides for various research and therapeutic applications. The N4-acetyl group on cytidine, however, is sensitive to certain chemical conditions typically used in standard oligonucleotide deprotection. Therefore, a careful and optimized workup procedure is crucial to preserve this modification and obtain a high-purity final product. These notes provide a comprehensive guide to the recommended post-synthesis workup strategies for oligonucleotides containing Ac-rC.
Deprotection of Ac-rC Containing Oligonucleotides
The choice of deprotection strategy is paramount to preserving the Ac-rC modification. Standard deprotection conditions using concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures can lead to the partial or complete removal of the N4-acetyl group. Therefore, milder deprotection methods are required.
Recommended Deprotection Reagents and Conditions
The selection of the deprotection reagent is dependent on the protecting groups used for the other nucleobases during synthesis. For oligonucleotides containing Ac-rC, it is highly recommended to use phosphoramidites with labile protecting groups for the other bases to allow for milder deprotection conditions.
| Deprotection Reagent | Recommended Base Protecting Groups | Conditions | Suitability for Ac-rC |
| Ammonium Hydroxide / Methylamine (B109427) (AMA) | dA(Bz), dG(dmf), dC(Ac), T | 10 minutes at 65°C[1] | Recommended. The use of Ac-dC is crucial to prevent base modification.[2] This method is fast and effective. |
| Potassium Carbonate in Methanol | UltraMILD monomers: dA(Pac), dG(iPr-Pac), dC(Ac) | 4 hours at room temperature (with phenoxyacetic anhydride (B1165640) capping)[2][3] | Highly Recommended. This is one of the mildest methods available, ideal for very sensitive modifications. |
| Ammonium Hydroxide | UltraMILD monomers: dA(Pac), dG(iPr-Pac), dC(Ac) | 2 hours at room temperature (with phenoxyacetic anhydride capping)[2][3] | Suitable with caution. Milder than standard ammonium hydroxide treatment but may still pose some risk to the acetyl group. |
| t-Butylamine/Water (1:3 v/v) | Standard protecting groups | 6 hours at 60°C[2] | Potentially suitable. This method is effective for deprotecting standard A, C, and dmf-dG protecting groups and may be compatible with Ac-rC. |
Experimental Protocol: AMA Deprotection
This protocol is suitable for Ac-rC containing oligonucleotides synthesized with compatible protecting groups (e.g., Ac-dC).
Materials:
-
Oligonucleotide synthesis column containing the crude product
-
Ammonium hydroxide/40% aqueous methylamine (AMA) solution (1:1 v/v)
-
Heating block or oven at 65°C
-
Sterile microcentrifuge tubes
-
Syringe
Procedure:
-
Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine. Keep the solution on ice.[4]
-
Carefully transfer the solid support from the synthesis column to a sterile 2 mL microcentrifuge tube.
-
Add 1 mL of the AMA solution to the tube containing the solid support.
-
Seal the tube tightly and place it in a heating block or oven at 65°C for 15 minutes.[4]
-
After incubation, cool the tube on ice for 5-10 minutes.
-
Using a syringe, carefully aspirate the supernatant containing the deprotected oligonucleotide and transfer it to a new sterile tube.
-
To ensure complete recovery, add another 0.5 mL of AMA solution to the solid support, vortex briefly, and combine the supernatant with the first collection.
-
Dry the combined supernatant using a vacuum concentrator.
-
The dried oligonucleotide pellet is now ready for purification.
Purification of Ac-rC Containing Oligonucleotides
Following deprotection, the crude oligonucleotide mixture contains the full-length product, truncated sequences (failure sequences), and residual protecting groups. Purification is essential to isolate the desired full-length Ac-rC containing oligonucleotide. High-Performance Liquid Chromatography (HPLC) is the recommended method for achieving high purity.
Purification Strategy: "Trityl-On" Reverse-Phase HPLC
The "Trityl-on" purification strategy is highly effective for separating the full-length oligonucleotide from failure sequences.[5] This method relies on the hydrophobicity of the 5'-dimethoxytrityl (DMT) group, which is left on the full-length product after synthesis.
Workflow for Trityl-On RP-HPLC Purification:
Caption: Workflow for Trityl-On Reverse-Phase HPLC purification of oligonucleotides.
Experimental Protocol: Trityl-On Reverse-Phase HPLC
Materials:
-
Dried, deprotected oligonucleotide pellet
-
HPLC system with a UV detector
-
Reverse-phase C18 HPLC column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile (B52724)
-
80% Acetic Acid in water
-
C18 Sep-Pak cartridge or equivalent for desalting
Procedure:
-
Sample Preparation: Resuspend the dried oligonucleotide pellet in 200-500 µL of Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the sample onto the column.
-
Elute the oligonucleotides using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 50% B over 30-40 minutes.
-
Monitor the elution profile at 260 nm. The DMT-on, full-length product will be the most retained (most hydrophobic) peak.
-
-
Fraction Collection: Collect the peak corresponding to the DMT-on oligonucleotide.
-
Detritylation:
-
Dry the collected fraction in a vacuum concentrator.
-
Resuspend the pellet in 100 µL of 80% acetic acid and incubate at room temperature for 20-30 minutes to cleave the DMT group.[1]
-
Immediately after incubation, freeze the sample and dry it completely in a vacuum concentrator.
-
-
Desalting:
-
Resuspend the detritylated oligonucleotide in a small volume of sterile water.
-
Desalt the sample using a C18 Sep-Pak cartridge according to the manufacturer's protocol.[5]
-
Elute the purified oligonucleotide with 50% acetonitrile in water.
-
-
Final Steps:
-
Dry the desalted oligonucleotide.
-
Resuspend in a desired buffer or sterile water for quantification and analysis.
-
Quality Control
After purification, it is essential to perform quality control to confirm the purity and identity of the Ac-rC containing oligonucleotide.
Recommended QC Methods:
-
Analytical HPLC (Reverse-Phase or Anion-Exchange): To assess the purity of the final product. Anion-exchange HPLC can be particularly useful for resolving oligonucleotides with secondary structures.[6][7]
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the final product, thereby verifying the presence of the Ac-rC modification and the correct sequence.
Summary of Key Considerations
Logical Flow for Decision Making in Post-Synthesis Workup:
Caption: Decision-making workflow for the post-synthesis workup of Ac-rC oligonucleotides.
By following these guidelines and protocols, researchers can successfully deprotect and purify Ac-rC containing oligonucleotides while maintaining the integrity of this sensitive modification, ensuring the production of high-quality material for downstream applications.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. atdbio.com [atdbio.com]
Application Notes and Protocols: Ac-rC Phosphoramidite in Solid-Phase RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a conserved post-transcriptional RNA modification found in all domains of life, playing a crucial role in regulating RNA stability, structure, and translation efficiency.[1][2][3] The site-specific incorporation of ac4C into synthetic RNA oligonucleotides is essential for investigating its biological functions and for the development of RNA-based therapeutics. Ac-rC phosphoramidite (B1245037) is the key building block for introducing this modification during solid-phase RNA synthesis.
Standard RNA synthesis protocols are often incompatible with the preservation of the N4-acetyl group, which can be labile under conventional deprotection conditions.[1] Therefore, specialized protocols employing milder deprotection strategies are required. This document provides detailed application notes and protocols for the successful incorporation of Ac-rC phosphoramidite in solid-phase RNA synthesis.
Applications
The site-specific incorporation of Ac-rC into RNA oligonucleotides enables a wide range of applications in research and drug development:
-
Structural and Functional Analysis of RNA: Studying the impact of ac4C on RNA structure, stability, and interactions with proteins and other nucleic acids.[1][4]
-
NMR Spectroscopy and Mass Spectrometry: Isotopically labeled Ac-rC phosphoramidites (e.g., ¹³C, ¹⁵N, d) serve as powerful tools for detailed structural and dynamic studies of RNA molecules.[5][6]
-
Therapeutic Oligonucleotide Development: Investigating the role of ac4C in the efficacy and stability of antisense oligonucleotides, siRNAs, and mRNA-based therapeutics.[7]
-
Biological Pathway Elucidation: Understanding the role of ac4C in cellular processes such as translation fidelity, gene expression, and stress responses.[8][9]
Quantitative Data Summary
The successful synthesis of high-quality Ac-rC modified RNA oligonucleotides depends on several key parameters. The following tables summarize expected performance and critical specifications.
Table 1: Performance Parameters for this compound in Solid-Phase RNA Synthesis
| Parameter | Expected Value | Key Considerations |
| Coupling Efficiency | >99% | Crucial for the synthesis of long oligonucleotides. Even a small decrease can significantly reduce the yield of the full-length product.[10][11] |
| Stability (Solid) | Stable for several months | Must be stored at or below -20°C under an inert atmosphere (Argon or Nitrogen) and protected from moisture.[12] |
| Stability (Solution) | Use as quickly as possible | Store at -20°C in anhydrous acetonitrile (B52724) over molecular sieves. Avoid repeated warming and cooling cycles.[12] |
| Final Oligonucleotide Purity | High | Dependent on synthesis conditions, efficiency of each cycle, and subsequent purification. |
Table 2: Recommended Storage and Handling of this compound
| Condition | Recommendation | Rationale |
| Long-term Storage (Solid) | -20°C or below, tightly sealed vial, inert atmosphere.[12][13] | Phosphoramidites are highly sensitive to moisture and oxidation, which leads to hydrolysis and degradation.[12][14] |
| Handling Before Use | Equilibrate vial to room temperature before opening (30-60 minutes).[12] | Prevents condensation of atmospheric moisture onto the cold solid. |
| Dissolution | Use anhydrous acetonitrile to the recommended concentration (typically 0.05 - 0.1 M).[5] | Ensures compatibility with the synthesizer and prevents hydrolysis. |
| Storage of Solution | -20°C in a tightly sealed, pre-dried vial with a septum cap, under an inert atmosphere.[12] | Minimizes exposure to air and moisture. |
Experimental Protocols
Reagent Preparation
-
Phosphoramidite Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening.[12]
-
Under an inert atmosphere (e.g., in a glove box or under a stream of argon), dissolve the solid phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.05 - 0.1 M).[5][15]
-
Install the phosphoramidite solution on a designated port on the automated DNA/RNA synthesizer.
-
-
Other Reagents:
-
Ensure all other reagents for the synthesizer (e.g., activator, capping solutions, oxidizing solution, deblocking solution) are fresh and anhydrous.
-
Automated Solid-Phase RNA Synthesis
The synthesis follows a standard four-step cycle for each nucleotide addition.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
-
Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleotide chain using a solution of an acid like trichloroacetic acid (TCA) in an inert solvent (e.g., dichloromethane).[16] This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Step 2: Coupling: The this compound is activated by an activator solution (e.g., 5-(Ethylthio)-1H-tetrazole) and subsequently reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[17][18] A standard coupling time is 3-6 minutes.[5]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping solutions (e.g., acetic anhydride (B1165640) and N-methylimidazole).[17][19] This prevents the formation of deletion mutants in subsequent cycles.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing solution, typically iodine in a mixture of THF, water, and pyridine.[18]
This four-step cycle is repeated for each nucleotide until the desired RNA sequence is assembled.[6]
Cleavage and Deprotection
This is a critical stage for preserving the N4-acetyl group on the cytidine (B196190) residue. Mild deprotection conditions are essential.
Caption: Workflow for cleavage and deprotection of Ac-rC containing RNA.
-
Cleavage from Solid Support and Phosphate Deprotection:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add a 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) (28-30%) and aqueous methylamine (B109427) (40%) (AMA reagent). Use approximately 1 mL of AMA solution per 1 µmol of synthesis scale.
-
Incubate the vial at 65°C for 10 minutes.[5] This step cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphates.
-
-
Base Deprotection:
-
The incubation with AMA at 65°C for 10 minutes is also sufficient to remove the protecting groups from the standard nucleobases, while being mild enough to preserve the N4-acetyl group on the target cytidine.[5]
-
-
Removal of 2'-Hydroxyl Protecting Groups (Desilylation):
-
After cleavage and base deprotection, evaporate the AMA solution to dryness.
-
Redissolve the oligonucleotide pellet in anhydrous DMSO.
-
Add triethylamine (B128534) trihydrofluoride (TEA·3HF) and incubate at 65°C for 2.5 hours to remove the 2'-O-TBDMS protecting groups.[20]
-
Purification
The crude Ac-rC modified RNA can be purified using standard techniques to isolate the full-length product.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or ion-exchange HPLC can be used for high-purity separation.
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE is effective for purifying oligonucleotides, especially longer sequences. The product band is visualized by UV shadowing, excised, and the RNA is eluted from the gel matrix.
Following purification, the RNA should be desalted using a C18 cartridge or by ethanol (B145695) precipitation.
Signaling Pathway and Functional Relevance
The incorporation of Ac-rC into RNA is catalyzed by the enzyme N-acetyltransferase 10 (NAT10) in eukaryotes.[1][2] This modification is known to occur in tRNA and rRNA, and has also been identified in mRNA.[3] Dysregulation of NAT10 and ac4C levels has been implicated in various diseases, including cancer and premature aging syndromes.[1]
Caption: Biological role of N4-acetylcytidine (ac4C) modification.
The ability to synthesize RNA with site-specific ac4C modifications is crucial for dissecting the precise molecular mechanisms by which this modification exerts its biological effects. This includes studying how ac4C influences codon recognition, ribosome function, and the overall stability and processing of RNA transcripts.
References
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic modified messenger RNA for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Emerging role of RNA acetylation modification ac4C in diseases: Current advances and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. benchchem.com [benchchem.com]
- 13. Thermo Scientific this compound, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.pt]
- 14. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 19. atdbio.com [atdbio.com]
- 20. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Ac-rC Phosphoramidite in Phosphorodithioate RNA Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorodithioate (B1214789) (PS2) modified RNA is a critical tool in the development of therapeutic oligonucleotides and advanced molecular biology research. The replacement of two non-bridging oxygen atoms with sulfur in the phosphate (B84403) backbone confers significant resistance to nuclease degradation, enhancing the in vivo stability of RNA-based therapeutics such as siRNAs and antisense oligonucleotides. Ac-rC phosphoramidite (B1245037) is a key building block for the incorporation of cytidine (B196190) residues with a phosphorodithioate linkage during solid-phase oligonucleotide synthesis. This document provides detailed application notes and protocols for the efficient synthesis and purification of high-quality phosphorodithioate-modified RNA using Ac-rC phosphoramidite.
Principle of Phosphorodithioate RNA Modification
The synthesis of phosphorodithioate RNA linkages is achieved through a modified phosphoramidite chemistry on an automated solid-phase synthesizer. The process utilizes specialized thiophosphoramidite monomers, such as Ac-rC thiophosphoramidite, where a sulfur atom replaces one of the oxygen atoms on the phosphorus. Following the coupling of the thiophosphoramidite to the growing oligonucleotide chain, a sulfurization step is employed to create the phosphorodithioate linkage. This results in an achiral, nuclease-resistant backbone modification.
Key Advantages of Phosphorodithioate Modification
-
Enhanced Nuclease Resistance: The phosphorodithioate backbone is highly resistant to degradation by cellular nucleases, leading to a longer half-life of RNA therapeutics in vivo.
-
Achiral Phosphate Backbone: Unlike phosphorothioate (B77711) modifications, which introduce a chiral center at the phosphorus atom, the phosphorodithioate linkage is achiral, simplifying the stereochemical complexity of the final product.
-
Improved Binding Affinity: In some cases, phosphorodithioate modifications have been shown to enhance the binding affinity of oligonucleotides to their target sequences.
Quantitative Data Summary
While direct head-to-head comparative studies on the coupling efficiency of this compound specifically for phosphorodithioate linkage formation are not extensively published, the performance is expected to be comparable to other RNA thiophosphoramidites under optimized conditions. The following tables summarize typical performance parameters for the synthesis of phosphorodithioate modified RNA.
Table 1: Typical Synthesis Parameters for Phosphorodithioate RNA
| Parameter | Value/Condition | Notes |
| Phosphoramidite | Ac-rC Thiophosphoramidite | Store at -20°C under an inert atmosphere. |
| Typical Coupling Efficiency | >98% | Stepwise efficiency is crucial for the yield of the full-length product. A longer coupling time is required compared to standard phosphoramidite chemistry.[1] |
| Activator | 5-(bis-3.5-trifluoromethylphenyl)-1H-tetrazole (Activator 42) or Dicyanoimidazole (DCI) | Activator 42 has been shown to be effective for RNA-thiophosphoramidite coupling.[1] DCI can offer faster coupling kinetics. |
| Coupling Time | ~12 minutes | This is significantly longer than the ~4 minutes required for standard RNA phosphoramidites.[1] |
| Sulfurizing Reagent | 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) or 3-Ethoxy-1,2,4-dithiazoline-5-one (EDITH) | Both have demonstrated high sulfurization efficiency. |
| Sulfurization Time | ~3-5 minutes | Longer than for standard phosphorothioate synthesis. |
Table 2: Comparison of Common Sulfurizing Reagents
| Sulfurizing Reagent | Typical Concentration | Reaction Time | Reported Sulfurization Efficiency |
| DDTT | 0.05 M | 4 minutes | >90% for a 20-mer RNA |
| EDITH | 0.05 M | 2 minutes | >99% |
| Beaucage Reagent | Not specified | 4 minutes | Lower efficiency compared to DDTT and EDITH for RNA |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of Phosphorodithioate RNA
This protocol is a general guideline and may require optimization based on the specific automated synthesizer, RNA sequence, and scale of synthesis.
Materials:
-
Ac-rC thiophosphoramidite and other required RNA thiophosphoramidites (e.g., Bz-rA, Ac-rG, rU)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.25 M Activator 42 in acetonitrile)
-
Sulfurizing reagent solution (e.g., 0.05 M DDTT in pyridine/acetonitrile)
-
Capping solutions (Cap A: acetic anhydride/THF/lutidine; Cap B: N-methylimidazole/THF)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
Procedure:
-
Reagent Preparation:
-
Allow all phosphoramidite vials to equilibrate to room temperature before opening.
-
Dissolve the Ac-rC thiophosphoramidite and other thiophosphoramidites in anhydrous acetonitrile to a final concentration of 0.15 M. Note: For Bz-rA and Ac-rG thiophosphoramidites, using a solvent of 10% anhydrous dichloromethane (B109758) in acetonitrile is recommended for complete dissolution.[1]
-
Install all reagent bottles on the synthesizer according to the manufacturer's instructions.
-
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The released trityl cation can be monitored to determine coupling efficiency.
-
Coupling: The Ac-rC thiophosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain. A coupling time of approximately 12 minutes is recommended.[1]
-
Sulfurization: The newly formed thiophosphite triester linkage is sulfurized to a phosphorodithioate triester by treatment with the sulfurizing reagent solution for 3-5 minutes.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion sequences.
-
-
Final Cleavage and Deprotection:
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
-
Protocol 2: Deprotection and Purification of Phosphorodithioate RNA
Materials:
-
Concentrated ammonium (B1175870) hydroxide/40% aqueous methylamine (B109427) (1:1, v/v) (AMA)
-
Triethylamine trihydrofluoride (TEA·3HF) or another suitable desilylation reagent
-
Anion-exchange HPLC system
-
C18 reverse-phase HPLC column for desalting
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the CPG support to a sealed vial.
-
Add 1 mL of AMA solution to the vial.
-
Incubate at 65°C for 15-30 minutes.
-
Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
-
-
2'-O-TBDMS Deprotection (Desilylation):
-
Resuspend the dried oligonucleotide in a desilylation solution (e.g., TEA·3HF).
-
Incubate at 65°C for 2.5 hours or as recommended for the specific 2'-O-protecting group used.
-
Quench the reaction and precipitate the oligonucleotide.
-
-
Purification by Anion-Exchange HPLC:
-
Dissolve the crude oligonucleotide in an appropriate buffer.
-
Purify the full-length product using an anion-exchange HPLC column. The increased negative charge of the phosphorodithioate linkages allows for good separation from failure sequences.
-
-
Desalting:
-
Desalt the purified oligonucleotide using a C18 reverse-phase HPLC column or other suitable methods.
-
Visualizations
Caption: Chemical structure of N-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)thiophosphoramidite.
Caption: Experimental workflow for the synthesis and purification of phosphorodithioate-modified RNA.
Caption: The four-step cycle for the formation of a phosphorodithioate linkage during solid-phase synthesis.
References
Troubleshooting & Optimization
Troubleshooting low coupling efficiency with Ac-rC phosphoramidite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low coupling efficiency when using Ac-rC phosphoramidite (B1245037) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it critical in oligonucleotide synthesis?
A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[1] Achieving a high coupling efficiency, ideally above 99%, is crucial because any unreacted sites result in truncated sequences. The accumulation of these truncated products significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[1]
Q2: What are the most common causes of low coupling efficiency with Ac-rC phosphoramidite?
A2: The most common causes of low coupling efficiency are:
-
Moisture Contamination: Phosphoramidites and synthesis reagents are highly sensitive to moisture. Water can hydrolyze the phosphoramidite and react with the activated intermediate, preventing coupling.[2][3]
-
Degraded Reagents: Phosphoramidites, activators, and solvents have a finite shelf life and can degrade over time, leading to reduced reactivity.[2]
-
Suboptimal Activator: Using an inappropriate activator, an incorrect concentration, or a degraded activator solution can significantly reduce coupling efficiency.[2]
-
Instrument and Fluidics Issues: Leaks, blocked lines, or inaccurate reagent delivery by the synthesizer can prevent sufficient reagents from reaching the synthesis column.[1][2]
-
Insufficient Coupling Time: Modified phosphoramidites, like those used for RNA synthesis, can be more sterically hindered and may require longer coupling times for the reaction to go to completion.[1][4]
Q3: How can I assess coupling efficiency during synthesis?
A3: A common method for real-time monitoring of coupling efficiency is by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.[1][2] The orange-colored DMT cation has a strong absorbance around 495-498 nm. A consistent and strong signal at each cycle indicates high coupling efficiency, while a drop in the signal suggests a problem with the previous coupling step.[1][2]
Q4: Can the N-acetyl protecting group on this compound influence coupling efficiency?
A4: While the primary role of the N-acetyl group is to protect the exocyclic amine of cytosine during synthesis, its presence contributes to the overall steric bulk of the phosphoramidite. For sterically hindered monomers, optimizing parameters like coupling time and activator choice is crucial.[1][4] The acetyl group is designed for compatibility with standard and fast deprotection protocols.[5][6]
Q5: What are the recommended storage conditions for this compound?
A5: To prevent degradation, solid this compound should be stored in a freezer at or below -20°C under a dry, inert atmosphere (e.g., argon).[3] The vial must be tightly sealed.[3] Once dissolved in anhydrous acetonitrile (B52724), the solution should be stored in a tightly sealed vial, preferably with a septum cap, at -20°C under an inert atmosphere and used as quickly as possible.[3] Adding molecular sieves (3 Å) to the dissolved amidite can help maintain anhydrous conditions.[3]
Troubleshooting Guide for Low Coupling Efficiency
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency issues with this compound.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low coupling efficiency.
Step 1: Verify Reagent Quality
-
This compound: Ensure the phosphoramidite is fresh and has been stored correctly under anhydrous conditions.[3] If degradation is suspected, use a new vial.[3]
-
Solvents: Use anhydrous acetonitrile (ACN) with a water content of less than 30 ppm, preferably below 10 ppm.[2][7] Consider using a fresh bottle of solvent.
-
Activator: The choice of activator is critical for RNA synthesis.[8] Ensure a fresh solution of an appropriate activator is used at the recommended concentration.[2] Old or improperly prepared activator can lead to poor coupling.[1]
Step 2: Review and Optimize Synthesis Protocol
-
Coupling Time: For sterically hindered phosphoramidites like Ac-rC, extending the coupling time is a common and effective strategy.[2][4] A standard coupling time for RNA phosphoramidites is around 3-6 minutes, but this may need to be increased.[5][9]
-
Double Coupling: For particularly difficult couplings, performing a "double coupling" step, where the phosphoramidite and activator are delivered a second time, can help drive the reaction to completion.[4]
-
Reagent Concentrations: Verify that the concentrations of the phosphoramidite and activator solutions are correct as per the manufacturer's or synthesizer's recommendations.[1][5]
Step 3: Inspect the Synthesizer
-
Leaks: Thoroughly inspect the synthesizer for any leaks in the reagent lines, which can lead to a loss of pressure and incomplete reagent delivery.[1]
-
Blockages: Ensure that all lines and valves are clear and there are no blockages.[1]
-
Reagent Delivery: Verify that the synthesizer is delivering the correct volumes of all reagents.[1][2]
Step 4: Perform a Small-Scale Test Synthesis
-
If the problem persists, a small-scale test synthesis of a short, simple sequence can help isolate the issue. This is particularly useful for confirming the quality of a new batch of phosphoramidite or activator.[2] Analyze the crude product by HPLC or mass spectrometry to assess the outcome.[2][10]
Data and Protocols
Table 1: Common Activators for RNA Synthesis
| Activator | pKa | Recommended Concentration | Notes |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | 0.25 M - 0.75 M | Good for general purpose and RNA synthesis.[2] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | ~0.33 M | More acidic than ETT, often recommended for sterically hindered monomers.[2] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.25 M - 1.2 M | Less acidic but more nucleophilic than tetrazoles; highly soluble in ACN.[2] |
Experimental Protocol: Standard Phosphoramidite Coupling Cycle
The automated synthesis of oligonucleotides follows a four-step cycle for each monomer addition.
Caption: The four main steps of the phosphoramidite synthesis cycle.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleotide chain using a solution of an acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[5][11] This exposes the 5'-hydroxyl group for the next reaction.
-
Coupling: The this compound is activated by an activator (e.g., ETT, DCI) and subsequently reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[5][12]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole).[5][11] This prevents the formation of n-1 deletion mutant sequences.[5]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing solution, typically iodine in a water/pyridine mixture.[5][11]
This cycle is repeated until the desired oligonucleotide sequence is fully synthesized.
Experimental Protocol: Post-Synthesis Cleavage and Deprotection
The acetyl (Ac) protecting group on cytidine (B196190) is relatively labile and compatible with various deprotection strategies.
-
Cleavage from Support and Base/Phosphate Deprotection: After synthesis, the solid support is treated with a basic solution to cleave the oligonucleotide and remove the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases. A common reagent is a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA), which can achieve deprotection in as little as 10 minutes at 65°C.[13]
-
2'-O-Protecting Group Removal: For RNA synthesis, the 2'-hydroxyl protecting groups (e.g., TBDMS) must be removed. This is typically accomplished by treating the oligonucleotide with a fluoride (B91410) reagent, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) in DMSO or neat triethylamine.[9]
-
Purification and Analysis: The crude, fully deprotected oligonucleotide is then purified, typically by HPLC or polyacrylamide gel electrophoresis (PAGE), and its identity and purity are confirmed by mass spectrometry.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. RNA Phosphoramidites | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. RNA chemistry and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries [mdpi.com]
- 13. chemie-brunschwig.ch [chemie-brunschwig.ch]
Preventing side reactions with Ac-rC phosphoramidite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ac-rC phosphoramidite (B1245037) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Ac-rC phosphoramidite and why is the acetyl protecting group used?
This compound is a monomer used in the chemical synthesis of RNA oligonucleotides. The "Ac" stands for an acetyl group (CH₃CO) that protects the exocyclic amine (N⁴) of the cytidine (B196190) base. This protection is crucial to prevent unwanted side reactions at this site during the phosphoramidite coupling steps of oligonucleotide synthesis. The acetyl group is favored for its compatibility with fast deprotection protocols, which can reduce the overall synthesis time and minimize degradation of the final oligonucleotide product.[1][2]
Q2: What is the typical coupling efficiency I should expect with this compound?
With high-quality this compound and optimized synthesis conditions, you should expect a coupling efficiency of greater than 98%.[1] For many applications, particularly the synthesis of longer oligonucleotides, achieving a coupling efficiency of over 99% is desirable.[3] Lower coupling efficiencies can lead to a significant increase in failure sequences (n-1, n-2, etc.), complicating the purification of the target oligonucleotide.[4]
Q3: What are the recommended deprotection conditions for oligonucleotides containing Ac-rC?
The use of a 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) (28-30%) and aqueous methylamine (B109427) (40%), known as AMA, is highly recommended for the deprotection of oligonucleotides containing Ac-rC.[1][5][6] This reagent allows for rapid and efficient removal of the acetyl protecting group and other protecting groups, as well as cleavage from the solid support.
| Deprotection Method | Reagent | Temperature | Duration | Notes |
| UltraFAST | Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65°C | 5 - 10 minutes | Highly recommended for Ac-rC as it is fast and minimizes side reactions.[1][7][8] |
| Standard | Aqueous Ammonium Hydroxide | 55°C | 8 - 17 hours | Slower method; care must be taken to ensure complete deprotection.[9] |
| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | Used for very sensitive modifications, requires specific protecting groups on other bases.[7][8] |
Q4: Can I use standard ammonium hydroxide for the deprotection of oligonucleotides with Ac-rC?
Yes, standard aqueous ammonium hydroxide can be used for deprotection. However, this method is significantly slower than using AMA, typically requiring incubation at 55°C for 8-17 hours.[9] The extended exposure to basic conditions can sometimes lead to degradation of the oligonucleotide, especially if it contains sensitive modifications. For routine synthesis with Ac-rC, AMA is the preferred method due to its speed and efficiency.[5][7]
Troubleshooting Guide
Problem 1: Low yield of the full-length oligonucleotide (High n-1 peak in HPLC).
This is a common issue in oligonucleotide synthesis and can be attributed to several factors.
Possible Cause 1: Incomplete Capping
If the unreacted 5'-hydroxyl groups are not efficiently capped after a coupling step, they can react in the subsequent cycle, leading to the formation of deletion sequences (n-1).[10][11]
-
Solution:
-
Ensure your capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and anhydrous.
-
Verify the correct delivery of capping reagents by the synthesizer.
-
For long syntheses, consider a double capping step or a cap/ox/cap cycle to ensure complete capping.[10]
-
Possible Cause 2: Low Coupling Efficiency
A drop in coupling efficiency for any given cycle will result in a higher proportion of truncated sequences.
-
Solution:
-
Check Reagent Quality: Ensure the this compound and other monomers are of high purity and have not degraded. Store them under an inert atmosphere at or below -20°C.[1][12] Allow vials to warm to room temperature before opening to prevent moisture condensation.[1]
-
Anhydrous Conditions: Moisture is a primary inhibitor of the coupling reaction. Use anhydrous acetonitrile (B52724) for all solutions and ensure all reagent lines are dry.[10][13]
-
Activator: Use a fresh, high-quality activator solution (e.g., DCI or ETT) at the recommended concentration.
-
Coupling Time: For RNA synthesis, a coupling time of 3-6 minutes is typical.[1] You may need to optimize this for your specific sequence or synthesizer.
-
Problem 2: Presence of unexpected peaks in the HPLC or mass spectrometry analysis.
Unexpected peaks can arise from various side reactions during synthesis or deprotection.
Possible Cause 1: Depurination
The acidic conditions of the deblocking step (removal of the 5'-DMT group) can lead to the cleavage of the glycosidic bond of purine (B94841) bases (A and G), creating an abasic site. This site is then cleaved during the final basic deprotection, resulting in truncated products.[13][14]
-
Solution:
-
Use a Milder Deblocking Agent: Replace trichloroacetic acid (TCA) with dichloroacetic acid (DCA) in your deblocking solution. DCA is less acidic and significantly reduces the rate of depurination.[13][14]
-
Minimize Acid Exposure: Reduce the deblocking time to the minimum required for complete detritylation.[10]
-
| Deblocking Acid | pKa | Relative Depurination Rate | Notes |
| Trichloroacetic Acid (TCA) | ~0.7 | Higher | Faster detritylation but higher risk of depurination.[13] |
| Dichloroacetic Acid (DCA) | ~1.5 | Lower | Slower detritylation; recommended for long oligonucleotides or those with a high purine content.[13] |
Possible Cause 2: Side reactions related to other protecting groups
If you are using other modified bases, they may not be compatible with the standard deprotection conditions for Ac-rC. For example, using benzoyl (Bz) protected cytidine with AMA deprotection can lead to base modification.[7][8]
-
Solution:
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of an RNA Oligonucleotide using this compound
This protocol outlines a single synthesis cycle for the incorporation of an Ac-rC monomer.
-
Reagent Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.05 - 0.1 M).[1]
-
Install all phosphoramidite, activator, capping, oxidizing, and deblocking solutions on the automated synthesizer.
-
-
Synthesis Cycle:
-
Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) group is removed from the support-bound growing oligonucleotide chain by treating it with a solution of 3% dichloroacetic acid (DCA) in dichloromethane.[13]
-
Step 2: Coupling: The this compound solution is activated with an activator (e.g., 0.25 M 5-Ethylthio-1H-tetrazole) and delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing chain. The typical coupling time is 3-6 minutes.[1]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by a mixture of acetic anhydride/lutidine/THF (Cap A) and N-methylimidazole/THF (Cap B).[10][15] This prevents the formation of deletion mutants.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in THF/water/pyridine.[10][15]
-
Protocol 2: Cleavage and Deprotection using AMA
-
Cleavage from Support:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%) (AMA reagent). Use approximately 1 mL of AMA solution per 1 µmol of synthesis scale.[1]
-
-
Base Deprotection:
-
Incubate the vial at 65°C for 10 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphates and the protecting groups from the nucleobases, including the acetyl group from cytidine.[1][5]
-
After incubation, cool the vial on ice.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator. The oligonucleotide is now ready for purification (e.g., by HPLC or PAGE).
-
Visualizations
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Caption: Troubleshooting workflow for low yield of full-length product.
Caption: Pathway of depurination leading to truncated oligonucleotides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 12. This compound, standard grade, serum vial bottle 2 g | Contact Us | Thermo Scientific™ [thermofisher.com]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
- 15. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
Ac-rC phosphoramidite degradation and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation and stability of Ac-rC phosphoramidite (B1245037). Our goal is to help you overcome common challenges encountered during oligonucleotide synthesis and ensure the highest quality results in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of Ac-rC phosphoramidite, offering potential causes and actionable solutions.
Issue 1: Low Coupling Efficiency During Oligonucleotide Synthesis
A sudden or consistent drop in coupling efficiency is a primary indicator of this compound degradation or suboptimal reaction conditions.
Potential Causes:
-
Hydrolysis of Phosphoramidite: this compound is highly sensitive to moisture. Exposure to water, even in trace amounts, will hydrolyze the phosphoramidite, rendering it inactive for the coupling reaction. This is the most common cause of low coupling efficiency.[1]
-
Degraded Activator: The activator solution is crucial for the coupling reaction. An old, improperly prepared, or moisture-contaminated activator solution will lead to poor activation and consequently, low coupling efficiency.
-
Suboptimal Protocol Parameters:
-
Insufficient Coupling Time: Incomplete reactions can occur if the coupling time is too short, especially for sterically hindered or modified phosphoramidites.
-
Incorrect Reagent Concentration: The concentrations of the phosphoramidite or activator may be too low to drive the reaction to completion efficiently.
-
-
Synthesizer and Fluidics Issues:
-
Leaks: Leaks in the reagent lines can cause a loss of pressure and incomplete delivery of reagents.
-
Blocked Lines: Clogged lines or valves can prevent the necessary reagents from reaching the synthesis column in the correct amounts.
-
Troubleshooting Workflow:
Solutions:
-
Ensure Anhydrous Conditions:
-
Use fresh, anhydrous grade acetonitrile (B52724) for all reagent preparations.
-
Consider adding molecular sieves (3 Å) to solvent bottles to keep them dry.[1]
-
Perform all phosphoramidite handling, including weighing and dissolution, under an inert gas atmosphere (e.g., Argon) or in a glove box.[1]
-
-
Verify Reagent Quality:
-
Use fresh, high-purity this compound. If the phosphoramidite has been stored for an extended period, it is advisable to use a new vial.
-
Prepare fresh activator solution.
-
-
Optimize Synthesis Protocol:
-
Increase the coupling time. For RNA phosphoramidites, a longer coupling time is often necessary compared to DNA phosphoramidites.
-
Verify the concentrations of your phosphoramidite and activator solutions.
-
-
Maintain Your Synthesizer:
-
Perform regular maintenance on your oligonucleotide synthesizer.
-
Check for and repair any leaks in the fluidics system.
-
Ensure all lines and valves are clean and free of blockages.
-
Issue 2: Presence of Truncated Oligonucleotide Sequences
The appearance of shorter-than-expected oligonucleotide sequences (n-1, n-2, etc.) in the final product is often linked to issues with coupling or capping steps.
Potential Causes:
-
Inefficient Coupling: As detailed above, hydrolyzed phosphoramidite or other suboptimal conditions can lead to failed coupling at some sites.
-
Inefficient Capping: The capping step is designed to block any unreacted 5'-hydroxyl groups to prevent them from reacting in subsequent cycles. If capping is inefficient, these unreacted sites can lead to deletion mutations.
-
Depurination: Although less common for cytidine (B196190) than for purines, depurination can occur under acidic conditions (e.g., during detritylation). The resulting abasic site is prone to cleavage during the final deprotection, leading to truncated products.[2]
Solutions:
-
Address Coupling Efficiency: Follow the troubleshooting steps outlined in the previous section.
-
Ensure Efficient Capping:
-
Use fresh capping reagents (Cap A: acetic anhydride/lutidine/THF and Cap B: N-methylimidazole/THF).
-
Verify that the delivery of capping reagents is not obstructed.
-
-
Minimize Depurination:
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is hydrolysis. Phosphoramidites are extremely sensitive to moisture.[1] When exposed to water, the phosphoramidite group hydrolyzes, rendering the molecule unable to participate in the coupling reaction during oligonucleotide synthesis. This leads to lower yields and an increase in truncated sequences.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure stability, this compound should be stored as a dry solid in a freezer at or below -20°C under an inert atmosphere (e.g., argon or dry nitrogen).[1][4] Before opening a new vial, it is crucial to allow it to warm to room temperature (typically 30-60 minutes) to prevent moisture condensation.[1] Once dissolved in anhydrous acetonitrile, the solution should be stored in a tightly sealed vial, preferably with a septum, at -20°C and used as quickly as possible.[1]
Q3: How can I assess the quality of my this compound?
A3: The quality of this compound can be assessed using the following methods:
-
Visual Inspection: High-quality phosphoramidites should be a white to off-white, free-flowing powder. Clumping or discoloration can indicate degradation.
-
³¹P NMR Spectroscopy: This is a direct method to assess purity. A high-purity phosphoramidite will show a characteristic signal for the P(III) species, while degradation products like the H-phosphonate will appear at different chemical shifts.[5]
-
HPLC Analysis: Reversed-phase HPLC can be used to identify and quantify impurities. The pure phosphoramidite typically appears as a pair of diastereomers.[6]
-
Certificate of Analysis (CoA): Always review the CoA provided by the manufacturer for lot-specific quality control data.
Q4: What are the main degradation products of this compound?
A4: The primary degradation product is the corresponding H-phosphonate, formed via hydrolysis. Other potential degradation pathways include oxidation to the phosphate (B84403) triester (P(V) species) and elimination of acrylonitrile.
Data Presentation
The following tables summarize key quantitative data related to the quality and synthesis of this compound.
Table 1: Typical Quality Control Specifications for this compound
| Parameter | Typical Specification | Method of Analysis |
| Appearance | White to off-white powder | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, ³¹P NMR, Mass Spectrometry |
| Purity (HPLC) | ≥98.0% | Reversed-Phase HPLC |
| Purity (³¹P NMR) | ≥98.0% | ³¹P NMR Spectroscopy |
| P(V) Impurities | < 0.5% | ³¹P NMR Spectroscopy |
| Water Content | < 0.2% | Karl Fischer Titration |
Table 2: Recommended Synthesis Parameters for this compound
| Parameter | Recommendation | Rationale |
| Coupling Time | 5-15 minutes | Sterically hindered 2'-O-protected ribonucleoside phosphoramidites require longer coupling times than deoxynucleosides to achieve high yields.[3] |
| Activator | 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) | Stronger activators can enhance the rate of the coupling reaction, which is beneficial for sterically hindered phosphoramidites. |
| Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile | A standard concentration that can be increased to 0.15 M to help drive the reaction to completion if coupling efficiency is low. |
Experimental Protocols
Protocol 1: Quality Control of this compound by ³¹P NMR Spectroscopy
This protocol is for assessing the purity of this compound and detecting degradation products.
Materials:
-
This compound sample
-
Anhydrous deuterated chloroform (B151607) (CDCl₃) or anhydrous deuterated acetonitrile (CD₃CN)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Under an inert atmosphere, accurately weigh approximately 10-20 mg of the this compound into a clean, dry vial.
-
Dissolve the sample in approximately 0.5 mL of anhydrous deuterated solvent.
-
Transfer the solution to an NMR tube and cap it securely.
-
-
NMR Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.[7]
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
The desired this compound (P(III) species) should appear as a signal or a pair of signals (for diastereomers) in the range of 140-155 ppm.[8]
-
Hydrolysis products, such as the H-phosphonate, and oxidation products (P(V) species) will appear in different regions of the spectrum (typically between -10 and 50 ppm).[5]
-
Calculate the purity by integrating the P(III) signal(s) of the product and comparing this to the total integral of all phosphorus-containing species in the spectrum.
-
Protocol 2: Stability Indicating HPLC Method for this compound
This protocol describes a reversed-phase HPLC method to determine the purity of this compound and separate it from potential degradation products.
Materials:
-
This compound sample
-
Anhydrous acetonitrile (HPLC grade)
-
Triethylammonium acetate (B1210297) (TEAA) buffer (0.1 M, pH 7.0)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the phosphoramidite at approximately 1.0 mg/mL in anhydrous acetonitrile.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1 M TEAA in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient suitable for separating the phosphoramidite from its impurities (e.g., 50% to 100% B over 20-30 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Data Analysis:
-
The this compound will typically elute as a pair of closely spaced peaks, representing the two diastereomers.
-
Purity is calculated by integrating the area of the two main peaks and expressing it as a percentage of the total peak area in the chromatogram.
-
Protocol 3: Accelerated Stability Study of this compound in Solution
This protocol outlines a general procedure for assessing the stability of this compound in solution under stressed conditions.
Objective: To determine the degradation rate of this compound in solution at an elevated temperature.
Materials:
-
High-purity this compound
-
Anhydrous acetonitrile
-
Sealed vials
-
Heating block or oven set to a specific temperature (e.g., 40°C)
-
HPLC or ³¹P NMR instrumentation for analysis
Procedure:
-
Preparation:
-
Under an inert atmosphere, prepare a solution of this compound in anhydrous acetonitrile to a known concentration (e.g., 0.1 M).
-
Aliquot the solution into several sealed vials, one for each time point.
-
-
Time Zero Analysis (T=0):
-
Immediately analyze one of the vials using the stability-indicating HPLC method (Protocol 2) or ³¹P NMR (Protocol 1) to determine the initial purity.
-
-
Incubation:
-
Place the remaining vials in a heating block or oven at the desired temperature.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 24, 48, 72, 96 hours), remove one vial from the heating block.
-
Allow the vial to cool to room temperature.
-
Analyze the sample by HPLC or ³¹P NMR to determine the purity of the this compound.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time.
-
From this data, the degradation rate and half-life of the phosphoramidite under the specified conditions can be calculated.
-
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 6. researchgate.net [researchgate.net]
- 7. usp.org [usp.org]
- 8. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing coupling cycles for Ac-rC phosphoramidite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize coupling cycles and resolve issues encountered during the synthesis of oligonucleotides containing N4-acetyl-2'-O-TBDMS-rC (Ac-rC) phosphoramidite (B1245037).
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it critical when using Ac-rC phosphoramidite?
A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[1] Achieving a high coupling efficiency, ideally above 98%, is crucial.[2] Any unreacted sites lead to the formation of truncated sequences (n-1 shortmers), which significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification.[1][3] Even a small decrease in stepwise efficiency can drastically lower the final product yield, especially for longer oligonucleotides.[2]
Q2: What are the most common causes of low coupling efficiency with this compound?
A2: The most common causes of low coupling efficiency are similar to those for other RNA phosphoramidites, particularly those with bulky 2'-O-protecting groups like TBDMS.[2] Key factors include:
-
Moisture Contamination: Phosphoramidites are highly sensitive to moisture. Water can hydrolyze the phosphoramidite or react with the activated intermediate, preventing successful coupling.[2][4][5] Maintaining strictly anhydrous conditions for all reagents and solvents is critical.[2]
-
Reagent Degradation: Phosphoramidites, activators, and solvents have a finite shelf life.[4] Using degraded or improperly stored reagents will lead to reduced reactivity and lower coupling efficiency.[2][6]
-
Suboptimal Activator: Standard DNA synthesis activators like 1H-Tetrazole may not be potent enough to overcome the steric hindrance of the 2'-TBDMS group.[2] More powerful activators are often required to achieve high coupling efficiencies in reasonable timeframes.[2]
-
Insufficient Coupling Time: The steric bulk of the 2'-TBDMS group can slow down the reaction.[2] A coupling time that is too short may result in an incomplete reaction.
Q3: How should this compound be stored to ensure stability?
A3: Proper storage is critical to prevent degradation, primarily through hydrolysis.[6]
-
Solid Form: Store at or below -20°C under an inert atmosphere (e.g., Argon).[6][7]
-
Dissolved in Solvent: Once dissolved in anhydrous acetonitrile, the solution should be stored in a tightly sealed, pre-dried vial, preferably with a septum cap.[6] To maintain anhydrous conditions, high-quality molecular sieves (3 Å) can be added.[6] Store the dissolved amidite at -20°C and use it as quickly as possible, avoiding repeated warming and cooling cycles.[6]
Q4: How can I tell if my this compound has degraded?
A4: A sudden or gradual drop in coupling efficiency is the most common indicator of phosphoramidite degradation.[6] This can be monitored in real-time by observing the color intensity of the trityl cation released during the deblocking step.[1][6] The most direct method for assessing purity is ³¹P NMR spectroscopy, where a high-purity phosphoramidite should show a sharp singlet peak, while hydrolyzed products will appear as distinct, separate peaks.[6]
Troubleshooting Guide: Low Coupling Efficiency
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency when using this compound.
Caption: A stepwise workflow for diagnosing low coupling efficiency.
Issue: Systemic Low Coupling Efficiency
If you observe a consistent drop in efficiency across the entire oligonucleotide sequence.
-
Potential Cause 1: Moisture Contamination.
-
Solution: Ensure all solvents, particularly acetonitrile, are anhydrous grade (water content <30 ppm, ideally <10 ppm).[2][4] Use fresh bottles of reagents and consider storing solvent bottles with molecular sieves.[2][6] Perform reagent transfers under an inert gas like Argon.[2] Humid weather can negatively impact synthesis.[2]
-
-
Potential Cause 2: Degraded Reagents.
-
Potential Cause 3: Ineffective Activator.
-
Solution: The choice of activator is crucial.[1][2] For sterically hindered phosphoramidites like Ac-rC, a more potent activator than 1H-Tetrazole is often required.[2] Consider using activators like 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT) at their recommended concentrations.[4][7]
-
-
Potential Cause 4: Synthesizer Fluidics Issues.
-
Solution: Leaks in reagent lines can cause a loss of pressure, while blocked lines can prevent the correct volume of reagents from being delivered.[1] Perform a thorough inspection of the synthesizer for any leaks or clogs and verify that the instrument is delivering the correct reagent volumes.[1][4]
-
Issue: Sudden Drop in Efficiency at Ac-rC Incorporation
If efficiency is high for other bases but drops specifically when Ac-rC is added.
-
Potential Cause 1: Suboptimal Coupling Time.
-
Potential Cause 2: Poor Quality of Specific Phosphoramidite Vial.
-
Potential Cause 3: Sequence-Dependent Secondary Structures.
-
Solution: Regions rich in G or C can form secondary structures like hairpins, which can block the 5'-hydroxyl group and impede coupling.[] This may require sequence-specific adjustments, such as using modified phosphoramidites that disrupt secondary structures or employing synthesis protocols with higher temperatures.[]
-
Data and Parameters
Table 1: Recommended Synthesis Cycle Parameters for this compound
| Step | Reagent | Typical Duration | Purpose |
|---|---|---|---|
| Deblocking | 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | ~70-300 seconds | Removes the 5'-DMT protecting group from the growing chain.[9][10] |
| Coupling | 0.1 M this compound + 0.25 M Activator (e.g., DCI, ETT) in Anhydrous Acetonitrile | 3 - 6 minutes | Forms the phosphite (B83602) triester linkage.[7] |
| Capping | Acetic Anhydride/N-Methylimidazole | ~30-60 seconds | Acetylates unreacted 5'-hydroxyl groups to prevent n-1 sequence formation.[2][7] |
| Oxidation | 0.02 M Iodine in THF/Water/Pyridine | ~30-60 seconds | Oxidizes the phosphite triester to a more stable phosphate (B84403) triester.[2][7] |
Table 2: Recommended Deprotection Conditions for Ac-rC Containing Oligonucleotides
| Method | Reagent | Temperature | Duration | Notes |
|---|---|---|---|---|
| UltraFAST | Ammonium (B1175870) Hydroxide (B78521) / Methylamine (B109427) (AMA) (1:1 v/v) | 65°C | 5 - 10 minutes | Highly recommended for Ac-rC.[7] This single step cleaves the oligo from the support and removes all base and phosphate protecting groups.[7] |
| Standard | Ammonium Hydroxide (30%) | 55°C | 8 - 12 hours | A standard method, but significantly slower than AMA.[10] |
| Mild | 0.05 M Potassium Carbonate in Methanol | Room Temp | 4 hours | Suitable only for UltraMILD protecting groups (Pac-dA, iPr-Pac-dG, Ac-dC).[10][11] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis Cycle for Ac-rC Incorporation
This protocol describes the four fundamental chemical steps that occur in an automated synthesizer for each nucleotide addition.
Caption: The four-step phosphoramidite chemical synthesis cycle.
-
Deblocking (Detritylation): The support-bound oligonucleotide is treated with a solution of 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[9][10] This removes the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the growing chain, exposing a free 5'-hydroxyl group for the next reaction. The release of the orange-colored DMT cation is monitored to assess coupling efficiency from the previous cycle.[1]
-
Coupling: The this compound (e.g., 0.1 M solution) and a potent activator (e.g., 0.25 M DCI) are simultaneously delivered to the synthesis column in anhydrous acetonitrile.[2][7] The activated phosphoramidite reacts with the free 5'-hydroxyl group to form a phosphite triester linkage. This step is extended to 3-6 minutes for Ac-rC.[7]
-
Capping: Any 5'-hydroxyl groups that failed to react during the coupling step are permanently blocked by acetylation.[7][9] This is achieved by treating the support with capping reagents (e.g., Acetic Anhydride and N-Methylimidazole). This prevents the formation of n-1 deletion mutant sequences.[9]
-
Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate triester.[9] This is typically done using a solution of iodine in a mixture of THF, water, and pyridine.[2][7] The cycle is then repeated for the next phosphoramidite in the sequence.
Protocol 2: Post-Synthesis Cleavage and Deprotection (UltraFAST AMA Method)
This protocol is highly recommended for oligonucleotides containing the Ac-rC modification as it efficiently removes all protecting groups.[7]
-
Cleavage from Support: Transfer the solid support from the synthesis column to a screw-cap vial. Add a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%) (AMA reagent), using approximately 1 mL of AMA solution per 1 µmol of synthesis scale.[7]
-
Incubation: Tightly seal the vial and incubate at 65°C for 10 minutes.[7] This step cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphates. The incubation is also sufficient to remove the protecting groups from all nucleobases, including the acetyl group from the cytidine.[7]
-
Cooling and Collection: After incubation, cool the vial on ice.[7] Carefully transfer the supernatant, which contains the deprotected oligonucleotide, to a new tube.
-
Drying: Evaporate the solution to dryness using a centrifugal vacuum concentrator.[7]
-
Purification: The crude, deprotected oligonucleotide must be purified to remove truncated sequences and other impurities. Denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC are common methods for high-resolution purification.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
Ac-rC phosphoramidite storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Ac-rC phosphoramidite (B1245037).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Ac-rC phosphoramidite degradation?
A1: The primary cause of this compound degradation is hydrolysis.[1] Phosphoramidites are highly sensitive to moisture, and exposure to even trace amounts of water can hydrolyze the phosphoramidite group.[1] This renders the molecule unable to participate in the coupling reaction during oligonucleotide synthesis, leading to lower yields and an increase in truncated sequences.[1]
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term storage, this compound should be stored as a dry solid at or below -20°C in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1][2][3][4][5] Properly stored, solid phosphoramidite can be stable for several months.[1]
Q3: How should I handle a new vial of this compound before opening it?
A3: To prevent condensation of atmospheric moisture onto the cold solid, it is crucial to allow the vial to warm to room temperature before opening, which typically takes 30-60 minutes.[1] All subsequent handling, such as weighing and dissolution, should be performed under anhydrous conditions, for instance, inside a glove box or under a stream of dry inert gas.[1]
Q4: What are the best practices for storing this compound once it is dissolved in a solvent?
A4: Once dissolved in anhydrous acetonitrile (B52724), the solution should be stored in a tightly sealed, pre-dried vial, preferably with a septum cap to allow for removal by syringe.[1] To maintain anhydrous conditions, high-quality molecular sieves (3 Å) can be added to the vial.[1][6] The dissolved amidite should be stored in a freezer at -20°C under an inert atmosphere.[1][7] It is recommended to use the solution as quickly as possible and to avoid repeated warming and cooling cycles.[1] For longer-term storage in solvent, -80°C for up to 6 months is also an option.[7]
Q5: How can I determine if my this compound has been compromised?
A5: Several indicators can suggest that your this compound has been compromised:
-
Poor Synthesis Performance: A sudden or gradual drop in coupling efficiency is the most common sign.[1] This can be monitored by the intensity of the trityl cation colorimetric response.[1]
-
³¹P NMR Spectroscopy: This is the most direct method for assessing purity. A high-purity phosphoramidite will show a sharp singlet peak between 148 and 152 ppm.[8] The presence of P(V) impurities, such as the corresponding phosphate (B84403) triester, will typically appear between -10 and 10 ppm.[8]
-
Visual Inspection: While not always definitive, any change in the physical appearance or color of the solid may indicate degradation.[1]
Troubleshooting Guide
Low Coupling Efficiency
Low coupling efficiency is a critical issue that can arise from degraded this compound. The following workflow can help diagnose and address the problem.
Quantitative Data Summary
| Parameter | Value/Condition | Notes |
| Storage Temperature (Solid) | -20°C or below[1][2][3][4][5][7] | Store in a tightly sealed container under an inert atmosphere.[1] |
| Storage Temperature (In Solvent) | -20°C for up to 1 month[7] | Use a tightly sealed, pre-dried vial, preferably with a septum cap.[1] |
| -80°C for up to 6 months[7] | Avoid repeated freeze-thaw cycles.[1] | |
| Purity (HPLC) | ≥98.0%[2][9] | |
| Purity (³¹P NMR) | ≥98.0%[2][9] | |
| ³¹P NMR Signal | 148-152 ppm[8] | Represents the two diastereomers. |
| P(V) Impurities Signal (³¹P NMR) | -10 to 10 ppm[8] | Indicates hydrolysis or oxidation. |
| Typical Coupling Efficiency | >98%[4] | |
| Solution Concentration for Synthesis | 0.05 - 0.1 M in anhydrous acetonitrile[4] | As recommended by the synthesizer manufacturer. |
Experimental Protocols
Protocol 1: Purity Analysis by ³¹P NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN), in an NMR tube.[9]
-
Acquisition Parameters:
-
Analysis:
-
The desired P(III) signal for the two diastereomers should appear in the range of 148-152 ppm.[8]
-
P(V) impurities, such as the corresponding phosphate triester from hydrolysis or oxidation, typically appear between -10 and 10 ppm.[8]
-
Determine purity by integrating the P(III) signals and comparing this to the total integral of all phosphorus-containing species in the spectrum.[8]
-
Protocol 2: Automated Solid-Phase Synthesis of RNA Oligonucleotides
This protocol outlines the general steps for incorporating this compound into an RNA oligonucleotide using an automated solid-phase synthesizer.
-
Reagent Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[4]
-
Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.05 - 0.1 M).[4]
-
Install the phosphoramidite solution and all other necessary reagents (e.g., activator, capping solution, oxidizing solution, deblocking solution) on the synthesizer.[10][11]
-
-
Synthesis Cycle: The synthesis proceeds through an automated four-step cycle for each nucleotide addition.[9][10][11][12][13]
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing RNA chain on the solid support.[10][11][12]
-
Coupling: The this compound is activated and coupled to the free 5'-hydroxyl group of the growing RNA chain.[10][11][12]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.[10][11][12]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester.[10][11][12]
-
-
Post-Synthesis Cleavage and Deprotection:
-
Purification: The crude oligonucleotide is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC), to remove truncated sequences and other impurities.[4][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Thermo Scientific this compound, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.pt]
- 3. TheraPure™ this compound, 20-400 finish bottle 1 g | Buy Online [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. blog.biosearchtech.com [blog.biosearchtech.com]
Identifying impurities in Ac-rC phosphoramidite batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-cytidine-3'-O-(2-cyanoethyl N,N-diisopropyl)phosphoramidite (Ac-rC phosphoramidite).
Troubleshooting Guide
This guide addresses common issues encountered during the storage, handling, and use of Ac-rC phosphoramidite (B1245037) in oligonucleotide synthesis.
Issue 1: Low Coupling Efficiency
Low coupling efficiency is a frequent problem that can arise from degraded or impure this compound, leading to a higher proportion of truncated oligonucleotide sequences.[1][2]
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Phosphoramidite Degradation (Hydrolysis) | The primary cause of phosphoramidite degradation is exposure to moisture.[2] Ensure that the vial is warmed to room temperature before opening to prevent condensation.[2] Handle the solid and dissolved phosphoramidite under anhydrous conditions, for instance, in a glove box or under a stream of inert gas like argon or dry nitrogen.[2] |
| Impurities in the Phosphoramidite Batch | Use high-purity this compound. The synthesis of phosphoramidites can be complex and may introduce impurities that inhibit the coupling reaction.[1] Verify the purity of your batch using the analytical protocols outlined below. |
| Suboptimal Synthesis Protocol | Insufficient coupling time can lead to incomplete reactions.[1] Ensure that the concentrations of the phosphoramidite and the activator are correct to maintain an efficient reaction rate.[1] |
| Poor Quality Reagents | Ensure all reagents used in the synthesis, particularly acetonitrile (B52724) (ACN) and the activator, are anhydrous and of high quality.[1] An old or improperly prepared activator solution can result in poor activation and low coupling efficiency.[1] |
Troubleshooting Workflow for Low Coupling Efficiency:
References
Technical Support Center: Optimizing RNA Synthesis with Ac-rC to Minimize N-1 Deletions
Welcome to the technical support center for the use of N4-acetyl-2'-O-methylcytidine (Ac-rC) phosphoramidite (B1245037) in RNA synthesis. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on achieving high-yield, high-purity RNA oligonucleotides with a focus on minimizing n-1 deletion sequences.
Frequently Asked Questions (FAQs)
Q1: What are n-1 deletions and why are they a concern in RNA synthesis?
A1: An "n-1 deletion" is a common impurity in synthetic oligonucleotides where a single nucleotide is missing from the desired full-length sequence (the "n" sequence). These deletions occur when a nucleotide fails to couple to the growing RNA chain during a synthesis cycle. If the unreacted 5'-hydroxyl group is not properly "capped" in the subsequent step, it can react in a later cycle, leading to a final product that is one nucleotide shorter than intended. These n-1 sequences are often difficult to separate from the full-length product, which can compromise the results of downstream applications such as therapeutic use or structural studies.
Q2: How does the use of Ac-rC phosphoramidite help in reducing n-1 deletions?
A2: While no single phosphoramidite can completely eliminate n-1 deletions, using high-quality this compound contributes to minimizing these impurities by promoting high coupling efficiency. The key to reducing n-1 deletions is to ensure that each coupling step proceeds as close to completion as possible. Ac-rC is a stable and reactive building block, and when used under optimal conditions, it can consistently achieve coupling efficiencies greater than 99%.[1][2] This high efficiency is the primary factor in preventing the formation of n-1 products. The acetyl protecting group on the exocyclic amine of cytidine (B196190) is also compatible with rapid deprotection protocols.[2]
Q3: What is the expected coupling efficiency when using this compound?
A3: For high-quality this compound, a coupling efficiency of over 99% is expected under standard solid-phase synthesis conditions.[1] However, the actual efficiency can be influenced by several factors, including the synthesizer, reagents, and the specific RNA sequence being synthesized.
Q4: Are there specific sequences that are more prone to n-1 deletions when using Ac-rC?
A4: While Ac-rC itself is not associated with sequence-specific issues, certain RNA sequences, such as those with strong secondary structures or G-rich regions, can present challenges to any phosphoramidite during solid-phase synthesis. These structures can hinder the accessibility of the 5'-hydroxyl group, potentially lowering coupling efficiency and increasing the likelihood of n-1 deletions. For such sequences, optimizing the synthesis protocol with extended coupling times may be beneficial.
Troubleshooting Guide
This guide addresses common issues that can lead to an increase in n-1 deletions and other impurities during RNA synthesis using this compound.
| Issue | Potential Cause | Recommended Solution |
| Increased n-1 Deletions | Low Coupling Efficiency: This is the most direct cause of n-1 deletions.[3] | - Verify Reagent Quality: Ensure that the this compound and activator are fresh and have been stored under anhydrous conditions at -20°C.[4] Hydrolyzed phosphoramidite will not couple effectively.- Optimize Coupling Time: For standard sequences, a coupling time of 3-6 minutes is typical.[2] For sequences prone to secondary structures, consider extending the coupling time.- Check Reagent Concentrations: Confirm that the phosphoramidite and activator solutions are at the recommended concentrations for your synthesizer (typically 0.05 - 0.1 M).[2] |
| Inefficient Capping: If unreacted 5'-hydroxyl groups are not capped, they can participate in subsequent coupling steps, leading to n-1 deletions. | - Use Fresh Capping Reagents: Capping solutions (acetic anhydride (B1165640) and N-methylimidazole) can degrade over time. Replace with fresh reagents.- Ensure Adequate Delivery: Check the synthesizer's fluidics to ensure proper delivery of capping reagents to the synthesis column. | |
| Broad or Tailing Peaks in HPLC Analysis | Presence of Multiple Deletion Sequences: This can indicate a systemic issue with coupling efficiency throughout the synthesis. | - System Check: Perform a full system check of your DNA/RNA synthesizer, including all reagent lines and valves.- Re-evaluate Protocols: Review your synthesis protocol for any deviations from the recommended procedure. Ensure all reagents are of high purity and anhydrous. |
| Low Overall Yield of Full-Length Product | Poor Phosphoramidite Quality: Degraded or impure phosphoramidite will lead to lower yields. | - Perform a Test Synthesis: Synthesize a short, simple oligonucleotide to verify the quality of the this compound and other reagents.- 31P NMR Spectroscopy: For a more in-depth analysis, the purity of the phosphoramidite can be assessed by 31P NMR.[5] |
Experimental Protocols
Standard Protocol for Ac-rC Incorporation in Automated RNA Synthesis
This protocol outlines the key steps for incorporating this compound into a growing RNA chain on an automated DNA/RNA synthesizer.
1. Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.05 - 0.1 M).[2]
-
Install the phosphoramidite solution on a designated port on the synthesizer.
2. Automated Synthesis Cycle: The synthesis proceeds through a repeated four-step cycle for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound oligonucleotide using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[5]
-
Coupling: The this compound is activated by an activator (e.g., 5-ethylthio-1H-tetrazole (ETT) or dicyanoimidazole (DCI)) and reacts with the free 5'-hydroxyl group of the growing RNA chain. A standard coupling time is 3-6 minutes.[2]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (typically acetic anhydride and N-methylimidazole) to prevent the formation of n-1 deletion sequences.[2][5]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.[2][5]
3. Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
-
For Ac-rC, a common method is to use a solution of aqueous ammonia (B1221849) and methylamine (B109427) (AMA). Incubate the support in the AMA solution at 65°C for 10-15 minutes.[2] This treatment cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.
4. Purification:
-
The crude oligonucleotide is purified to remove truncated sequences and other impurities. Common methods include denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.
Visualizations
References
Technical Support Center: Oligonucleotide Synthesis & Deprotection
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of oligonucleotides, with a specific focus on the incomplete deprotection of N-acetyl-2'-O-TBDMS-cytidine (Ac-rC) containing oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is incomplete deprotection and why is it a concern for my Ac-rC containing oligonucleotides?
A1: Incomplete deprotection refers to the failure to remove all the protecting groups from the nucleobases after oligonucleotide synthesis.[1] For Ac-rC, this means the acetyl (Ac) group on the cytidine (B196190) base is not fully removed. These residual protecting groups can interfere with downstream applications by altering the oligonucleotide's structure, hybridization properties, and biological activity.[1][2] This is particularly critical for applications such as siRNA, where the purity of the final product is paramount.
Q2: What are the common causes of incomplete deprotection of Ac-rC containing oligonucleotides?
A2: Several factors can contribute to incomplete deprotection:
-
Deprotection Reagent Choice: The selection of the deprotection reagent is critical. While standard reagents like ammonium (B1175870) hydroxide (B78521) can be used, faster and more efficient options like AMA (a mixture of ammonium hydroxide and aqueous methylamine) are often recommended for Ac-rC.[3][4]
-
Deprotection Time and Temperature: Insufficient deprotection time or suboptimal temperature can lead to incomplete removal of the acetyl group.[3] It is crucial to follow the recommended conditions for the specific deprotection reagent being used.
-
Reagent Quality: The use of old or degraded deprotection reagents can significantly reduce deprotection efficiency. For instance, ammonium hydroxide loses ammonia (B1221849) gas over time, reducing its effectiveness.[3]
-
Presence of Sensitive Modifications: If your oligonucleotide contains other sensitive modifications or dyes, a milder deprotection strategy may be required, which in turn might necessitate longer reaction times or specific reagents to ensure complete deprotection of all bases.[5][6]
Q3: How can I detect if my Ac-rC containing oligonucleotide is incompletely deprotected?
A3: Several analytical techniques can be employed to assess the completeness of deprotection:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method to analyze the purity of oligonucleotides. Incompletely deprotected species will typically have a different retention time compared to the fully deprotected product, often appearing as a distinct peak.[3][7]
-
Mass Spectrometry (MS): Mass spectrometry provides an accurate mass of the oligonucleotide. The presence of any remaining protecting groups will result in a mass shift that can be readily detected.[5]
-
Gel Electrophoresis: In some cases, particularly for longer oligonucleotides or those with significant amounts of residual protecting groups, gel electrophoresis may show multiple bands, indicating incomplete deprotection.[2] Re-treatment with a fresh deprotection solution can help confirm this by causing the collapse of these extra bands into a single product band.[2]
-
Antibody-Based Detection: For specific applications like microarrays, monoclonal antibodies that recognize particular protecting groups can be used to detect incomplete deprotection in situ.[1][8]
Troubleshooting Guide
Problem: My analytical results (HPLC, MS) indicate the presence of incompletely deprotected Ac-rC oligonucleotides.
This troubleshooting guide will walk you through a logical workflow to identify the cause and resolve the issue of incomplete deprotection.
Caption: Troubleshooting workflow for incomplete deprotection.
Deprotection Condition Comparison
The choice of deprotection reagent and conditions is critical for achieving complete deprotection. The following table summarizes common deprotection conditions for oligonucleotides containing Ac-rC.
| Deprotection Reagent | Composition | Temperature | Duration | Notes |
| Ammonium Hydroxide | 28-33% NH₃ in water | 55 °C | 6-17 hours | Traditional method, ensure the solution is fresh.[9] |
| AMA | 1:1 mixture of 40% aqueous methylamine (B109427) and ammonium hydroxide | 65 °C | 5-15 minutes | "UltraFAST" deprotection.[3][4] Recommended for Ac-rC.[3] |
| Potassium Carbonate in Methanol | 0.05 M K₂CO₃ in Methanol | Room Temperature | 4 hours | "UltraMILD" conditions, suitable for very sensitive oligonucleotides.[5] |
| t-Butylamine/Methanol/Water | 1:1:2 mixture | 55 °C | Overnight | Alternative for oligonucleotides containing sensitive dyes like TAMRA.[3] |
Experimental Protocols
Protocol 1: "UltraFAST" Deprotection of Ac-rC Containing RNA Oligonucleotides using AMA
This protocol is adapted for the efficient deprotection of RNA oligonucleotides synthesized with Ac-rC.
Materials:
-
Oligonucleotide synthesized on solid support
-
Ammonium hydroxide (30%)
-
Methylamine (40% in water)
-
Heating block or oven
-
Ice bath
-
Sterile syringes and needles
-
Glass sample vials
Procedure:
-
Prepare the AMA reagent by mixing equal volumes of 40% aqueous methylamine and 30% ammonium hydroxide in a clean, ice-cold container.[4]
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a 4 mL glass sample vial.[4]
-
Add 4 mL of the freshly prepared, ice-cold AMA mixture to the vial.[4]
-
Securely cap the vial and incubate at 65°C for 15 minutes in a heating block or oven.[4]
-
After incubation, immediately place the vial on ice for 10 minutes to cool.[4]
-
Using a sterile syringe and needle, carefully draw the supernatant containing the deprotected oligonucleotide from the vial, leaving the solid support behind.[4]
-
The oligonucleotide is now ready for downstream purification (e.g., desalting, HPLC).
Caption: Experimental workflow for AMA deprotection.
Protocol 2: Analysis of Deprotection by Reverse-Phase HPLC
This protocol provides a general guideline for analyzing the purity of your deprotected oligonucleotide using RP-HPLC.
Materials:
-
Deprotected oligonucleotide sample
-
HPLC system with a reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
UV detector
Procedure:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
-
Inject an appropriate amount of the deprotected oligonucleotide sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B concentration over a suitable time period (e.g., 5% to 50% B over 30 minutes).
-
Monitor the elution profile using a UV detector at 260 nm.
-
A single major peak should be observed for a fully deprotected, pure oligonucleotide. The presence of significant earlier or later eluting peaks may indicate impurities or incomplete deprotection. Incompletely deprotected oligonucleotides, being more hydrophobic due to the residual protecting groups, will typically elute later than the fully deprotected product.[3][7]
References
- 1. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. glenresearch.com [glenresearch.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Assessing incomplete deprotection of microarray oligonucleotides in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]
Ac-rC Phosphoramidite Solutions: A Guide to Stability and Troubleshooting
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of Ac-rC (N-acetyl-cytidine) phosphoramidite (B1245037) solutions. Understanding and mitigating degradation is critical for successful oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Ac-rC phosphoramidite degradation in solution?
The primary cause of degradation for all phosphoramidites, including Ac-rC, is hydrolysis.[1] Phosphoramidites are highly sensitive to moisture.[1] Exposure to even trace amounts of water in the solvent (typically anhydrous acetonitrile) will lead to the hydrolysis of the phosphoramidite group, rendering it incapable of participating in the coupling reaction during oligonucleotide synthesis. This results in lower coupling efficiencies and an increase in truncated sequences.[1]
Q2: What are the recommended storage conditions for this compound solutions?
Once dissolved in anhydrous acetonitrile (B52724), this compound solutions should be stored in a tightly sealed, pre-dried vial with a septum cap to allow for removal by syringe under an inert atmosphere (e.g., argon or dry nitrogen).[1] To further ensure anhydrous conditions, the use of molecular sieves (3 Å) at the bottom of the vial is recommended.[1] For optimal stability, solutions should be stored in a freezer.
Q3: How long can I expect my this compound solution to be stable?
The stability of this compound in solution is dependent on storage temperature and the exclusion of moisture. While specific long-term stability data for this compound is not extensively published, data for deoxycytidine (dC) phosphoramidite, a closely related compound, shows a 2% reduction in purity after five weeks when stored in acetonitrile under an inert atmosphere.[2][3] For ribonucleoside phosphoramidites like Ac-rC, it is generally recommended to use the solution as quickly as possible.
Q4: How can I assess the quality of my this compound solution?
The quality and purity of this compound solutions can be assessed using ³¹P NMR spectroscopy and High-Performance Liquid Chromatography (HPLC). ³¹P NMR is particularly effective for identifying and quantifying the active P(III) species and its degradation products, primarily P(V) species.[4] HPLC can be used to determine the overall purity by separating the intact phosphoramidite from its impurities.[4][5]
Troubleshooting Guide
Low coupling efficiency is a common problem in oligonucleotide synthesis and is often linked to the degradation of phosphoramidite reagents. The following guide provides a systematic approach to troubleshooting issues related to this compound stability.
Quantitative Data Summary
For optimal performance, it is crucial to use high-purity this compound. The following table outlines typical purity specifications for high-quality this compound.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white powder | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |
| Purity | ≥ 99.0% | RP-HPLC |
| Purity | ≥ 99.0% | ³¹P NMR |
| P(V) Species | < 0.5% | ³¹P NMR |
| Other P(III) Impurities | < 0.3% | ³¹P NMR |
| Hydrolysis Products | < 0.2% | ³¹P NMR |
| Water Content | < 0.2% | Karl Fischer Titration |
Table 1: Typical Purity Specifications for this compound.
The stability of phosphoramidite solutions is a critical factor. The table below provides an indication of stability based on available data for a related compound.
| Compound | Storage Conditions | Time | Purity Reduction |
| dC Phosphoramidite | Anhydrous Acetonitrile, Inert Atmosphere, Room Temperature | 5 weeks | 2% |
Table 2: Stability of Deoxycytidine (dC) Phosphoramidite Solution.[2][3]
Experimental Protocols
Protocol 1: Assessment of this compound Purity by ³¹P NMR Spectroscopy
This protocol outlines the general steps for determining the purity of an this compound solution using ³¹P NMR.
1. Sample Preparation:
- Under an inert atmosphere (e.g., in a glove box), dissolve 10-20 mg of the this compound in 0.5 mL of anhydrous deuterated chloroform (B151607) (CDCl₃) or anhydrous deuterated acetonitrile (CD₃CN).[4]
- To prevent degradation during the experiment, add a small amount of a non-nucleophilic base, such as triethylamine (B128534) (TEA), to the solvent.[4]
- Transfer the solution to a dry NMR tube and cap it securely.
2. NMR Acquisition:
- Use a high-field NMR spectrometer.
- Employ a standard proton-decoupled single-pulse experiment.[4][6]
- Reference the spectrum using an external standard of 85% H₃PO₄.[6]
3. Data Analysis:
- The two diastereomers of the active this compound (P(III) species) should appear as two distinct signals in the range of 148-152 ppm.[4]
- P(V) impurities, which are products of oxidation, will typically appear in the region between -10 and 10 ppm.[4]
- Hydrolysis products may also be visible in the spectrum.
- Calculate the purity by integrating the signals corresponding to the P(III) species and comparing this to the total integral of all phosphorus-containing species in the spectrum.[4]
Protocol 2: Analysis of this compound by Reversed-Phase HPLC (RP-HPLC)
This protocol describes a general method for analyzing the purity of this compound using RP-HPLC.
1. Instrumentation and Columns:
- A standard HPLC system with a UV detector.
- A C18 reversed-phase column is commonly used.[7]
2. Mobile Phases:
- Mobile Phase A: An aqueous buffer, for example, 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).[7]
- Mobile Phase B: Acetonitrile.[7]
3. Sample Preparation:
- Prepare a stock solution of the this compound in anhydrous acetonitrile at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a working concentration of 0.1 mg/mL in anhydrous acetonitrile.
4. Chromatographic Conditions:
- Use a gradient elution, for example, a linear gradient from 50% to 95% Mobile Phase B over 20 minutes.[6]
- Set the flow rate to 1.0 mL/min.[6]
- Monitor the elution at a wavelength of 254 nm or 280 nm.[6]
5. Data Analysis:
- The intact this compound will typically elute as a pair of peaks corresponding to the two diastereomers.[7]
- Calculate the purity by determining the peak area of the main diastereomeric pair relative to the total peak area of all detected peaks in the chromatogram.[5]
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. usp.org [usp.org]
Technical Support Center: Optimizing Peptide Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing activator concentrations in peptide coupling reactions, with a focus on N-acetyl-L-cysteine and L-arginine (Ac-Cys-Arg) coupling as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing activator concentration in peptide coupling?
A1: The primary goal is to achieve the highest possible yield of the desired peptide with minimal side reactions. This involves ensuring the complete activation of the carboxyl group of one amino acid without causing undesirable outcomes such as racemization or the formation of byproducts. Proper activator concentration is crucial for efficient amide bond formation.
Q2: What are the most common activators for peptide coupling?
A2: A variety of activators, also known as coupling reagents, are used in peptide synthesis. They can be broadly categorized as carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.[1][2] Common examples include:
-
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][3]
-
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP.[3][4]
-
Aminium/Uronium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[1][3]
Q3: Why are additives like HOBt or Oxyma Pure often used with activators?
A3: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and Ethyl cyanohydroxyiminoacetate (Oxyma) are frequently used with coupling reagents, particularly carbodiimides, to suppress racemization and improve coupling efficiency.[2][5] They react with the activated intermediate to form a more stable active ester, which is less prone to racemization and reacts efficiently with the amine component.[2]
Q4: What is a good starting point for the molar ratio of activator to amino acid?
A4: A common starting point is to use a slight molar excess of the coupling reagents. For EDC/NHS coupling, a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl-containing molecule is often recommended, though optimization is frequently necessary.[6] For uronium reagents like HATU, a 1.5 equivalent is a classical condition, but using an equimolecular amount may be necessary to avoid side reactions.[7]
Q5: How does pH affect the coupling reaction?
A5: The pH is a critical parameter in peptide coupling. For EDC/NHS chemistry, the activation of the carboxyl group is most efficient in a slightly acidic environment (pH 4.5-6.0). However, the subsequent coupling to the primary amine is more efficient at a pH of 7-8.[8] Therefore, a two-step process with pH adjustment is often recommended.[8]
Troubleshooting Guide
This guide addresses common issues encountered during peptide coupling reactions.
| Problem | Potential Cause | Recommended Solution | Citation |
| Low or No Product Formation | Inefficient activation of the carboxylic acid. | Use fresh, anhydrous activation reagents. Optimize the molar ratio of the activator and additive; a 2- to 10-fold molar excess for EDC is a common starting point. Consider a more potent coupling reagent like HATU for sterically hindered amino acids. | [6][9] |
| Suboptimal pH for the reaction. | For EDC/NHS coupling, ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.0. Use non-amine-containing buffers like MES or PBS. | [8][9] | |
| Hydrolysis of activated intermediates. | Minimize the time between the activation and coupling steps. The addition of NHS or Sulfo-NHS can create a more stable amine-reactive intermediate. | [6] | |
| Presence of Side Products | Racemization of the activated amino acid. | Use racemization-suppressing additives like HOBt or Oxyma. Carbodiimide-based methods (e.g., DIC/Oxyma) are generally preferred over uronium/aminium salts for sensitive amino acids. Perform the reaction at a lower temperature (0°C or room temperature). | [5] |
| Guanidinylation of the N-terminus. | This is a known side reaction with uronium/aminium reagents like HATU and HBTU, especially when used in excess. Reduce the equivalents of the coupling reagent or switch to a phosphonium-based reagent. | [4][7] | |
| Formation of δ-lactam in arginine residues. | Ensure the use of an appropriate side-chain protecting group for arginine, such as Pbf. Use sufficient equivalents of the arginine derivative to suppress this intramolecular side reaction. | [5] | |
| Precipitation During Reaction | Aggregation of the peptide or protein. | Ensure the solubility and stability of your molecules in the chosen reaction buffers. A buffer exchange may be necessary. | [6] |
| High concentration of EDC. | If using a large excess of EDC, try reducing the concentration as this can sometimes lead to precipitation. | [6] |
Experimental Protocols
Protocol 1: General Two-Step EDC/NHS Coupling
This protocol describes a general method for coupling a carboxyl-containing molecule (e.g., N-acetyl-L-cysteine) to an amine-containing molecule (e.g., L-arginine).
-
Activation of Carboxyl Group:
-
Coupling to Amine Group:
-
Quenching (Optional):
-
To quench any unreacted NHS-esters, a quenching agent like hydroxylamine (B1172632) or Tris buffer can be added to a final concentration of 10-50 mM and incubated for 15-30 minutes.[6]
-
-
Purification:
-
Purify the final conjugate using an appropriate method, such as dialysis or chromatography, to remove excess reagents and byproducts.
-
Visual Guides
Caption: Workflow for a two-step EDC/NHS coupling reaction.
Caption: A decision tree for troubleshooting low peptide coupling yields.
References
- 1. bachem.com [bachem.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 4. 肽偶联剂选择指南 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Ac-rC Phosphoramidite Purification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of Ac-rC (N-acetyl-cytidine) phosphoramidite (B1245037) and oligonucleotides containing this modification.
Frequently Asked Questions (FAQs)
Q1: What is Ac-rC phosphoramidite and why is it used?
This compound is a chemically modified building block used in the solid-phase synthesis of RNA oligonucleotides. The N-acetyl (Ac) group serves as a protecting group for the exocyclic amine of cytidine. This protection is crucial to prevent unwanted side reactions during the oligonucleotide synthesis cycle. The acetyl group is favored in many applications due to its rapid removal during the deprotection step compared to other protecting groups like benzoyl (Bz).[][2]
Q2: What are the primary causes of impurities in Ac-rC-containing oligonucleotide synthesis?
Impurities in oligonucleotide synthesis can arise from several sources:
-
Incomplete Reactions: Failure of the coupling, capping, or oxidation steps in the synthesis cycle can lead to the formation of "shortmers" (truncated sequences) and other modified oligonucleotides.[]
-
Phosphoramidite Degradation: this compound is sensitive to moisture and oxidation.[3] Improper handling and storage can lead to hydrolysis of the phosphoramidite, rendering it inactive for coupling and resulting in lower yields of the full-length product.[3]
-
Side Reactions: Undesirable chemical reactions can occur during synthesis and deprotection, leading to the formation of byproducts that need to be removed during purification.
-
Deprotection Issues: Incomplete removal of protecting groups from the nucleobases, sugar, or phosphate (B84403) backbone can result in modified oligonucleotides that are difficult to separate from the desired product.
Q3: What are the most common methods for purifying Ac-rC-containing oligonucleotides?
The most prevalent purification techniques for oligonucleotides, including those containing Ac-rC, are:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method that separates oligonucleotides based on their physicochemical properties, such as hydrophobicity (Reversed-Phase HPLC) or charge (Ion-Exchange HPLC).[4][5]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides based on their size and charge, offering high resolution for purifying the full-length product from shorter failure sequences.[5][6][7]
-
Solid-Phase Extraction (SPE): SPE is a cartridge-based method that can be used for desalting and removing some impurities from the crude oligonucleotide mixture.[8][9]
Troubleshooting Guides
HPLC Purification
Problem: Poor peak shape or resolution of the Ac-rC-containing oligonucleotide.
| Possible Cause | Solution |
| Secondary Structure Formation: The oligonucleotide may be folding into secondary structures (e.g., hairpins), leading to broad or multiple peaks. | Increase the column temperature (e.g., 60-80°C) to denature the secondary structures. Use a denaturing mobile phase, such as one containing urea (B33335). |
| Suboptimal Ion-Pairing Reagent: The type or concentration of the ion-pairing reagent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA) may not be optimal for the separation. | Experiment with different ion-pairing reagents or adjust the concentration to improve peak shape and resolution. |
| Inappropriate Mobile Phase Gradient: The gradient may be too steep, leading to co-elution of the product with impurities. | Use a shallower gradient to improve the separation of the full-length product from closely eluting impurities like n-1 shortmers. |
Problem: The retention time of the Ac-rC-containing oligonucleotide is different than expected.
| Possible Cause | Solution |
| Incomplete Deprotection: Residual protecting groups (e.g., DMT on the 5' end) will significantly increase the hydrophobicity and retention time in reversed-phase HPLC. | Ensure complete removal of all protecting groups before purification. Analyze a small aliquot by mass spectrometry to confirm complete deprotection. |
| Modification Effects: The Ac-rC modification itself can slightly alter the hydrophobicity compared to unmodified or differently modified oligonucleotides. | This is an inherent property. Compare the retention time to a known standard of the same sequence if available. |
PAGE Purification
Problem: Difficulty in resolving the full-length Ac-rC-containing oligonucleotide from n-1 shortmers.
| Possible Cause | Solution |
| Inappropriate Gel Concentration: The percentage of polyacrylamide may not be optimal for the size of your oligonucleotide. | Use a higher percentage gel for smaller oligonucleotides and a lower percentage for larger ones to maximize the separation between the full-length product and shorter sequences. |
| Non-denaturing Conditions: The gel is not sufficiently denaturing, allowing for secondary structure formation that affects migration. | Ensure the gel contains a high concentration of a denaturant, typically 7-8 M urea. |
Problem: Low recovery of the oligonucleotide from the gel slice.
| Possible Cause | Solution |
| Inefficient Elution: The oligonucleotide is not being efficiently extracted from the polyacrylamide matrix. | Crush the gel slice thoroughly before incubation in the elution buffer. Increase the elution time and/or temperature. |
| Precipitation Issues: The oligonucleotide is not precipitating efficiently after elution. | Add a carrier like glycogen (B147801) or linear polyacrylamide to aid in the precipitation of small amounts of RNA. Ensure the ethanol (B145695) used for precipitation is at a sufficiently low temperature. |
Solid-Phase Extraction (SPE) Purification
Problem: Low recovery of the Ac-rC-containing oligonucleotide.
| Possible Cause | Solution |
| Inappropriate SPE Cartridge: The type of SPE cartridge (e.g., reversed-phase, ion-exchange) may not be suitable for your oligonucleotide. | Select a cartridge based on the properties of your oligonucleotide. For desalting, a reversed-phase cartridge is typically used. For purification based on charge, a weak anion-exchange (WAX) cartridge may be more appropriate.[8] |
| Suboptimal Binding or Elution Conditions: The conditions for binding the oligonucleotide to the cartridge or eluting it are not optimized. | Adjust the composition of the loading, washing, and elution buffers. For reversed-phase SPE, this often involves varying the percentage of organic solvent (e.g., acetonitrile). |
Data Summary
Table 1: Purity Specifications for this compound
| Parameter | Specification | Analysis Method |
| Appearance | White to off-white powder | Visual |
| Identity | Conforms to structure | ¹H NMR, ³¹P NMR, Mass Spectrometry |
| Purity | ≥98.0% | HPLC, ³¹P NMR |
| Water Content | <0.2% | Karl Fischer Titration |
| Data is a representation of typical specifications from various suppliers.[10][11] |
Table 2: Comparison of Deprotection Times for Acetyl (Ac) vs. Benzoyl (Bz) Protecting Groups on Cytidine
| Deprotection Reagent | Temperature | Ac-rC Deprotection Time | Bz-rC Deprotection Time |
| Ammonium Hydroxide/Methylamine (AMA) | 65°C | ~10 minutes | Significantly longer |
| Anhydrous Ammonia (gas) | Room Temp | ~36 minutes (with PAC-A/G) | Not recommended |
| 0.05M Potassium Carbonate in Methanol | Room Temp | ~4 hours (UltraMILD conditions) | Not applicable |
| This table summarizes data indicating the faster deprotection kinetics of the acetyl group.[][6][12] |
Experimental Protocols
Detailed Methodology: HPLC Purification of Ac-rC-containing Oligonucleotides
This protocol outlines a general procedure for the purification of Ac-rC-containing RNA oligonucleotides using ion-pair reversed-phase HPLC.
-
Sample Preparation:
-
After synthesis and deprotection, evaporate the crude oligonucleotide solution to dryness.
-
Resuspend the pellet in an appropriate volume of RNase-free water or mobile phase A.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Column:
-
HPLC System: An HPLC system equipped with a UV detector and a gradient pump.
-
Column: A C18 reversed-phase column suitable for oligonucleotide separation.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in RNase-free water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water.
-
-
Gradient Conditions:
-
A typical gradient might be from 5% to 65% Mobile Phase B over 30-40 minutes. The optimal gradient will depend on the length and sequence of the oligonucleotide and should be optimized empirically.
-
-
Run Parameters:
-
Flow Rate: Typically 1.0 mL/min for an analytical column.
-
Column Temperature: 60°C to denature secondary structures.
-
Detection: UV absorbance at 260 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the collected fractions for purity by analytical HPLC and confirm the identity and mass by mass spectrometry.
-
Pool the pure fractions and lyophilize.
-
Detailed Methodology: PAGE Purification of Ac-rC-containing Oligonucleotides
This protocol provides a general workflow for purifying Ac-rC-containing RNA oligonucleotides using denaturing polyacrylamide gel electrophoresis.
-
Gel Preparation:
-
Prepare a denaturing polyacrylamide gel (e.g., 15-20%) containing 7-8 M urea in 1X TBE buffer.
-
-
Sample Preparation:
-
Resuspend the dried crude oligonucleotide in a loading buffer containing formamide (B127407) and a tracking dye (e.g., bromophenol blue and xylene cyanol).
-
Heat the sample at 95°C for 5 minutes to denature, then place on ice.
-
-
Electrophoresis:
-
Load the samples onto the gel and run at a constant power until the tracking dye has migrated an appropriate distance down the gel.
-
-
Visualization and Excision:
-
Visualize the oligonucleotide bands using UV shadowing.
-
Carefully excise the band corresponding to the full-length product using a clean razor blade.
-
-
Elution:
-
Crush the gel slice and place it in a microcentrifuge tube.
-
Add an appropriate elution buffer (e.g., 0.3 M sodium acetate).
-
Incubate overnight at 4°C or for a few hours at a higher temperature (e.g., 37°C) with shaking.
-
-
Recovery:
-
Separate the elution buffer from the gel fragments by centrifugation through a filter.
-
Precipitate the RNA from the supernatant by adding ethanol and a salt (e.g., sodium acetate) and incubating at -20°C or -80°C.
-
Pellet the RNA by centrifugation, wash with 70-80% ethanol, and air-dry the pellet.
-
Resuspend the purified RNA in an appropriate RNase-free buffer.
-
Visualizations
Caption: Workflow of Ac-rC-containing oligonucleotide synthesis, deprotection, and purification.
Caption: Troubleshooting logic for Ac-rC oligonucleotide purification.
References
- 2. neb.com [neb.com]
- 3. benchchem.com [benchchem.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. labcluster.com [labcluster.com]
- 6. eu.idtdna.com [eu.idtdna.com]
- 7. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 8. InertSep Oligo SPE | Products | GL Sciences [glsciences.com]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. indiamart.com [indiamart.com]
- 12. glenresearch.com [glenresearch.com]
Technical Support Center: Minimizing Phosphoramidite Degradation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the degradation of phosphoramidites during automated oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of phosphoramidite (B1245037) degradation?
A1: The two primary causes of phosphoramidite degradation are hydrolysis and oxidation.[1] Phosphoramidites contain a trivalent phosphorus (P(III)) center, which is highly susceptible to reaction with even trace amounts of water (hydrolysis) and to oxidation to a pentavalent phosphorus (P(V)) state.[2] Both the hydrolyzed form and the oxidized form are inactive in the coupling reaction, leading to synthesis failure.[2]
Q2: What are the common signs that my phosphoramidites may have degraded?
A2: Signs of degradation are typically observed during the synthesis run and in the analysis of the crude oligonucleotide product. Key indicators include:
-
A sudden or consistent drop in the trityl signal during synthesis, which points to poor coupling efficiency.[3]
-
Low overall yield of the full-length oligonucleotide product.[4]
-
Analysis of the crude product by HPLC or Mass Spectrometry showing a high abundance of n-1 shortmers (sequences missing one nucleotide), which is a direct result of a failed coupling step.[3][4]
Q3: Are all phosphoramidites equally stable?
A3: No. The stability of phosphoramidites in acetonitrile (B52724) solution varies depending on the nucleobase. The order of stability is generally T > dC > dA > dG.[5][6] The 2'-deoxyguanosine (B1662781) (dG) phosphoramidite is particularly susceptible to degradation.[5][6] One study found that after five weeks in an acetonitrile solution under an inert atmosphere, the purity of dG amidite was reduced by 39%, whereas T and dC amidites were reduced by only 2%.[5]
Q4: How should I properly store and handle phosphoramidites to ensure longevity?
A4: Proper storage and handling are critical to prevent degradation.
-
Long-Term Storage: Phosphoramidites should be stored as a dry solid or oil in a tightly sealed vial at -20°C or below.[2] The vial's atmosphere should be replaced with a dry, inert gas like argon or nitrogen.[2]
-
Handling: Before opening a new or cold vial, it is crucial to let it warm to room temperature for at least 30-60 minutes .[2] This prevents atmospheric moisture from condensing on the cold powder. All weighing and dissolution should be performed under anhydrous conditions, such as inside a glove box or under a stream of dry inert gas.[2][7]
Q5: How important is the water content of the acetonitrile used on the synthesizer?
A5: It is extremely important. The presence of moisture is a primary cause of low coupling efficiency.[3][8] Water directly competes with the 5'-hydroxyl of the growing oligonucleotide chain by reacting with the activated phosphoramidite, rendering it useless for coupling.[8] It is recommended to use high-quality anhydrous acetonitrile with a water content below 30 ppm, and preferably below 10-15 ppm.[3][8][9] Using molecular sieves (3 Å) in solvent bottles is a common practice to ensure the solvent remains dry.[2][6][9]
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is the most common symptom of phosphoramidite degradation. The following logical workflow can be used to diagnose the root cause of the issue.
Caption: Troubleshooting workflow for low coupling efficiency.
The following diagram illustrates the two main chemical pathways responsible for rendering a phosphoramidite inactive for synthesis.
Caption: Primary chemical degradation pathways for phosphoramidites.
Quantitative Data
The stability of phosphoramidites and the efficiency of the coupling step have a direct and significant impact on the final yield of the desired oligonucleotide.
Table 1: Stability of Standard Deoxyribonucleoside Phosphoramidites in Acetonitrile
This table summarizes the degradation of phosphoramidites stored in an acetonitrile solution under an inert gas atmosphere for five weeks.
| Phosphoramidite | Purity Reduction After 5 Weeks | Relative Stability |
| dG(ib) | 39% | Lowest |
| dA(bz) | 6% | Moderate |
| dC(bz) | 2% | High |
| T | 2% | High |
| (Data sourced from Krotz et al., Nucleosides Nucleotides Nucleic Acids, 2004)[5] |
Table 2: Theoretical Impact of Average Coupling Efficiency (ACE) on Full-Length Product (FLP) Yield
This table illustrates how a small decrease in coupling efficiency per step dramatically reduces the final yield of the correct product, especially for longer oligonucleotides.[8]
| Oligonucleotide Length | FLP Yield at 99.5% ACE | FLP Yield at 99.0% ACE | FLP Yield at 98.0% ACE |
| 20-mer | 90.5% | 81.8% | 66.8% |
| 50-mer | 77.8% | 60.5% | 36.4% |
| 100-mer | 60.6% | 36.6% | 13.3% |
| (Calculated as Yield = ACE^(Length - 1)) |
Key Experimental Protocols
Protocol 1: Quality Control of Phosphoramidite Purity via ³¹P-NMR Spectroscopy
³¹P-NMR is a powerful and direct method to assess the purity of a phosphoramidite by quantifying the relative amounts of the active P(III) species and inactive P(V) oxidation products.[10][11]
1. Sample Preparation:
-
Under anhydrous conditions (e.g., in a glove box), accurately weigh 10-20 mg of the phosphoramidite solid.
-
Dissolve the solid in ~0.6 mL of anhydrous deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
Cap the NMR tube securely to prevent exposure to the atmosphere.
2. NMR Acquisition:
-
Instrument: Any standard NMR spectrometer equipped with a phosphorus probe.
-
Experiment: A standard proton-decoupled phosphorus experiment (e.g., zgig pulse program).[10]
-
Key Parameters:
-
Transmitter Frequency: Centered around the phosphoramidite region (~120 ppm).
-
Spectral Width: Sufficient to cover the range from approximately -30 ppm to 170 ppm.
-
Number of Scans: 64 to 128 scans are typically sufficient for a good signal-to-noise ratio.
-
3. Data Interpretation:
-
Active P(III) Phosphoramidite: The desired product will appear as one or two sharp singlets (for the two diastereomers) in the region of ~140 to 155 ppm .[10][12]
-
P(V) Oxidation Products: Inactive, oxidized species (phosphate triesters) will appear as signals in the region of -25 to 20 ppm .[10]
-
Other P(III) Impurities: Other unwanted P(III) species like H-phosphonates may appear in the 0 to 20 ppm region, while other non-amidite P(III) impurities can appear from ~100 to 169 ppm , distinct from the main product peaks.[10]
-
Purity Calculation: Purity is calculated by integrating the area of the main P(III) peak(s) and dividing by the total area of all phosphorus-containing signals. A high-quality phosphoramidite should have a purity of >98%.[13]
Protocol 2: Best Practices for Phosphoramidite Dissolution and Handling on the Synthesizer
Following a strict anhydrous technique when preparing phosphoramidite solutions is essential for successful synthesis.[1]
1. Preparation:
-
Allow the sealed phosphoramidite vial to equilibrate to room temperature for at least 30-60 minutes.[2]
-
Ensure you have a bottle of anhydrous acetonitrile (<30 ppm water) with a septum cap and a new, dry, disposable syringe.[1]
2. Dissolution:
-
Uncap the anhydrous acetonitrile and quickly pierce the septum with the syringe. Draw the required volume of solvent.
-
Pierce the septum of the phosphoramidite vial and slowly inject the acetonitrile.[1]
-
Remove the syringe and gently swirl the vial to dissolve the contents. Some phosphoramidites, especially those that are oils, may take 5-10 minutes to dissolve completely.[1]
3. Storage and Use:
-
For particularly sensitive or expensive amidites, adding a small amount of high-quality 3 Å molecular sieves to the dissolved solution can help scavenge any residual moisture.[2][9] Allow the solution to stand for several hours or overnight before use if sieves are added.[9]
-
Use the dissolved phosphoramidite solution as quickly as possible. If it must be stored, seal it tightly under an inert gas (argon) and store it at -20°C.[2] Avoid repeated warming and cooling cycles.[2]
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 8. glenresearch.com [glenresearch.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. usp.org [usp.org]
- 11. researchgate.net [researchgate.net]
- 12. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 13. usp.org [usp.org]
Technical Support Center: Ac-rC Phosphoramidite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Ac-rC phosphoramidite (B1245037) in their experiments.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during oligonucleotide synthesis using Ac-rC phosphoramidite.
Issue: Low Coupling Efficiency
A sudden or consistent drop in coupling efficiency is a primary concern in oligonucleotide synthesis, leading to a higher proportion of truncated sequences and a lower yield of the full-length product.[1][2]
Initial Diagnosis Workflow
Caption: Troubleshooting workflow for low coupling efficiency.
Detailed Questions and Answers
Q1: What are the primary causes of low coupling efficiency with this compound?
A1: The most common cause of low coupling efficiency is the degradation of the phosphoramidite, primarily through hydrolysis.[1] Phosphoramidites are extremely sensitive to moisture.[1] Other contributing factors include:
-
Suboptimal Reagents: Use of old or improperly prepared activators and anhydrous solvents.[2]
-
Protocol Parameters: Insufficient coupling time or incorrect reagent concentrations.[2]
-
Synthesizer Issues: Leaks in the fluidics system, blocked lines, or incorrect reagent delivery volumes.[2]
Q2: How can I determine if my this compound has been compromised?
A2: Several indicators can suggest that your phosphoramidite has degraded:
-
Poor Synthesis Performance: A noticeable drop in coupling efficiency, often observed through a weaker trityl cation colorimetric response, is a common sign.[1]
-
³¹P NMR Spectroscopy: This is the most direct method for assessing purity. A high-purity phosphoramidite should exhibit a sharp singlet peak between 148 and 152 ppm.[3] Hydrolyzed products and other phosphorus impurities will appear as distinct peaks outside this range.[1]
-
HPLC Analysis: Reversed-phase HPLC can be used to determine the purity of the phosphoramidite. The product typically appears as a pair of closely eluting peaks, representing the two diastereomers at the chiral phosphorus center.[4]
-
Visual Inspection: While not always definitive, any change in the physical appearance or color of the solid phosphoramidite may indicate degradation.[1]
Q3: What steps can I take to prevent phosphoramidite degradation?
A3: Proper handling and storage are critical to maintaining the integrity of this compound:
-
Storage: Store solid phosphoramidite in a tightly sealed vial at or below -20°C under an inert atmosphere (e.g., argon or dry nitrogen).[1][5]
-
Handling: Before opening a new vial, allow it to warm to room temperature for 30-60 minutes to prevent condensation.[1] All handling, including weighing and dissolution, should be performed under anhydrous conditions.[1]
-
In-Solution Stability: Once dissolved in anhydrous acetonitrile, store the solution in a tightly sealed, pre-dried vial with a septum cap at -20°C under an inert atmosphere.[1] The addition of molecular sieves (3 Å) can help maintain a dry solvent.[1] It is best to use the solution as quickly as possible and avoid multiple freeze-thaw cycles.[1]
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, this compound should be stored as a dry solid in a freezer at or below -20°C.[1][6] The vial must be tightly sealed and the internal atmosphere should be inert, such as argon or dry nitrogen, to protect against moisture and oxygen.[1]
Q2: What is the best practice for handling a new vial of phosphoramidite before use?
A2: To prevent atmospheric moisture from condensing on the cold solid, it is crucial to let the vial warm to room temperature before opening it, which typically takes 30-60 minutes.[1] Subsequent handling, such as weighing and dissolving, should be carried out under anhydrous conditions, for instance, inside a glove box or under a stream of dry inert gas.[1]
Q3: How should I store this compound once it is dissolved in a solvent?
A3: Once dissolved in an anhydrous solvent like acetonitrile, the solution should be kept in a tightly sealed, pre-dried vial, ideally with a septum cap to allow for removal by syringe.[1] To ensure the solvent remains dry, high-quality molecular sieves (3 Å) can be added to the vial.[1] The dissolved amidite should be stored in a freezer at -20°C under an inert atmosphere and used as quickly as possible, avoiding repeated warming and cooling.[1]
Synthesis and Protocols
Q4: What is a standard oligonucleotide synthesis cycle using this compound?
A4: The automated solid-phase synthesis of RNA using this compound follows a four-step cycle for each nucleotide addition.[4][7]
Caption: The four-step cycle for solid-phase RNA synthesis.
The cycle consists of:
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide chain.[8]
-
Coupling: Activation of the this compound and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide.[8]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[9]
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing solution.[9]
Q5: What are the typical deprotection conditions for an oligonucleotide containing Ac-rC?
A5: A common and effective method for deprotection involves using a 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) (28-30%) and aqueous methylamine (B109427) (40%) (AMA reagent).[8] The oligonucleotide, while still on the solid support, is incubated in the AMA solution at 65°C for 10 minutes.[8] This single step cleaves the oligonucleotide from the support, removes the cyanoethyl protecting groups from the phosphates, and removes the acetyl protecting group from the cytidine (B196190) base.[8]
Quality Control and Purity
Q6: What are the expected purity specifications for high-quality this compound?
A6: High-purity this compound is essential for successful oligonucleotide synthesis. The following table summarizes typical purity specifications.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white powder | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |
| Purity by RP-HPLC | ≥ 99.0% | Reversed-Phase HPLC |
| Purity by ³¹P NMR | ≥ 99.0% | ³¹P NMR Spectroscopy |
| P(V) Species | < 0.5% | ³¹P NMR Spectroscopy |
| Hydrolysis Products | < 0.2% | ³¹P NMR or RP-HPLC |
| Water Content | < 0.2% | Karl Fischer Titration |
Q7: How does coupling efficiency impact the theoretical yield of the final oligonucleotide?
A7: High coupling efficiency is critical, as even a small decrease can significantly reduce the yield of the full-length product, especially for longer oligonucleotides.[10] The theoretical yield can be calculated using the formula: Yield = (Coupling Efficiency) ^ (Number of Couplings) .
| Coupling Efficiency | Theoretical Yield (20mer) | Theoretical Yield (50mer) | Theoretical Yield (100mer) |
| 99.5% | 90.9% | 78.2% | 60.6% |
| 99.0% | 82.6% | 61.0% | 36.6% |
| 98.0% | 67.6% | 36.4% | 13.3% |
| 95.0% | 37.7% | 7.7% | 0.6% |
Experimental Protocols
Protocol 1: Purity Analysis by Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the phosphoramidite at approximately 1.0 mg/mL in anhydrous acetonitrile.[4]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0).[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: A linear gradient suitable for separating the phosphoramidite from its impurities (e.g., 50% to 95% B over 20 minutes).[4]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 254 nm.[3]
-
-
Analysis: The this compound will typically appear as a pair of diastereomers. Purity is calculated by integrating the area of these two main peaks and expressing it as a percentage of the total peak area.[4]
Protocol 2: Purity Analysis by ³¹P NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in an anhydrous deuterated solvent such as CDCl₃ or CD₃CN.[3]
-
Acquisition:
-
Analysis: The two diastereomers of the pure phosphoramidite should appear as sharp signals in the range of 148-152 ppm.[3] P(V) impurities, such as the corresponding phosphate triester, typically appear between -10 and 10 ppm.[3] Purity is determined by comparing the integral of the product's P(III) signals to the total integral of all phosphorus-containing species in the spectrum.[3]
Degradation Pathway
Caption: Primary degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
Validation & Comparative
A Comparative Guide to Ac-rC and Bz-rC Phosphoramidites in RNA Synthesis
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of RNA, the choice of protecting groups for the nucleobases is a critical decision that significantly impacts the efficiency of synthesis, the conditions required for deprotection, and the purity of the final oligonucleotide product. Cytidine (B196190), in particular, requires a protecting group on its exocyclic amine (N4). The two most commonly used protecting groups for this purpose are acetyl (Ac) and benzoyl (Bz), leading to the use of N4-acetyl-2'-O-TBDMS-cytidine phosphoramidite (B1245037) (Ac-rC) and N4-benzoyl-2'-O-TBDMS-cytidine phosphoramidite (Bz-rC). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for your RNA synthesis needs.
Performance Comparison: Ac-rC vs. Bz-rC
The primary differences between Ac-rC and Bz-rC phosphoramidites manifest during the deprotection step of RNA synthesis. While both are expected to perform comparably during the coupling phase, with high efficiencies, the choice of protecting group dictates the deprotection strategy, duration, and the potential for side reactions, which in turn affects the final purity and yield of the synthesized RNA.[1]
Coupling Efficiency
Both Ac-rC and Bz-rC phosphoramidites are utilized in automated solid-phase RNA synthesis with a standard phosphoramidite chemistry cycle. The coupling efficiency for both is generally high, typically exceeding 99% under optimized conditions.[2] This high efficiency is crucial for the synthesis of long oligonucleotides, as even a small decrease in average coupling efficiency can lead to a significant reduction in the yield of the full-length product. While direct head-to-head comparative studies focusing solely on coupling efficiency are not extensively published, the chemical reactivity of the phosphoramidite moiety is not significantly affected by the choice of the N4-protecting group.[2]
Deprotection: A Critical Point of Differentiation
The deprotection of the exocyclic amine of cytidine is where the performance of Ac-rC and Bz-rC diverges significantly. This step involves the removal of the acetyl or benzoyl group after the oligonucleotide chain has been assembled.
Ac-rC: The Advantage of "Fast" Deprotection
The acetyl group is more labile than the benzoyl group, allowing for significantly faster and milder deprotection conditions.[3] This is particularly advantageous when synthesizing RNA sequences containing sensitive or modified bases that cannot withstand harsh or prolonged exposure to basic conditions.
A common method for deprotection involves the use of a mixture of ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA). With Ac-rC, this deprotection can be completed in as little as 10-15 minutes at 65°C.[1][3] This "UltraFAST" deprotection strategy not only saves considerable time but also minimizes the risk of degradation of the RNA product.[4]
Bz-rC: Slower Deprotection and the Risk of a Side Reaction
The benzoyl group is more stable and requires more stringent and prolonged deprotection conditions.[1] Typically, deprotection is carried out using concentrated ammonium hydroxide for 8-16 hours at 55°C.[1]
A significant drawback of using Bz-rC is its susceptibility to a side reaction known as transamination when deprotected with amine-containing reagents like methylamine.[1][3] In this reaction, the methylamine can attack the C4 position of the cytidine base, leading to the substitution of the exocyclic amine with a methylamino group, forming N4-methyl-cytidine.[5] This modification results in a permanent change to the RNA sequence and is a source of impurity that can be difficult to remove. The use of ethylene (B1197577) diamine for deprotection of Bz-dC has been shown to result in approximately 16% transamination.[3] In contrast, the use of Ac-rC completely avoids this transamination side reaction, leading to a purer final product.[3]
Quantitative Data Summary
The following tables summarize the key quantitative performance parameters for Ac-rC and Bz-rC phosphoramidites.
Table 1: Comparison of N-Protecting Groups for Cytidine Phosphoramidites
| Feature | Ac-rC Phosphoramidite | Bz-rC Phosphoramidite | Key Considerations |
| N4-Protecting Group | Acetyl (Ac) | Benzoyl (Bz) | The lability of the protecting group dictates the deprotection conditions. |
| Coupling Efficiency | Typically >99% | Typically >99% | High coupling efficiency is standard for quality phosphoramidites.[2] |
| Recommended Deprotection | Fast deprotection with AMA (Ammonium hydroxide/Methylamine) or standard deprotection with ammonium hydroxide.[1] | Standard deprotection with concentrated ammonium hydroxide.[1] | Ac-rC offers more flexibility in deprotection protocols. |
| Deprotection Time | 10-15 minutes with AMA at 65°C.[1][3] | 8-16 hours with ammonium hydroxide at 55°C.[1] | Ac-rC enables a significantly faster workflow. |
| Side Reactions | Avoids transamination at the C4 position when using amine-based deprotection reagents.[1][3] | Prone to transamination (N4-methylation) when deprotected with methylamine-containing reagents.[1][3] | This is a major advantage of Ac-rC for ensuring sequence fidelity. |
| Compatibility | Compatible with "UltraFAST" and "UltraMILD" deprotection protocols, beneficial for sensitive modifications.[1] | Requires harsher and more prolonged deprotection conditions, which can be detrimental to sensitive oligonucleotides.[1] | Ac-rC is preferred for complex RNA synthesis. |
| Overall Purity | Generally leads to higher purity of the final oligonucleotide due to cleaner and faster deprotection with fewer side products.[1] | May result in lower purity due to the potential for transamination and longer exposure to harsh deprotection conditions.[1] | Purity is a critical factor for downstream applications. |
Table 2: Deprotection Half-life (t1/2) of Acyl Protecting Groups on Deoxycytidine (dC) under Various Conditions
| Deprotection Condition | dC(Ac) t1/2 (min) | dC(Bz) t1/2 (min) |
| Aqueous Methylamine (1:1 with water), RT | 1.5 | 1.8 |
| 2.0 M NH3 in Methanol, RT | 1080 | >1440 |
| Conc. NH4OH/EtOH (3:1), 55°C | 30 | 60 |
Data adapted from a study on 2'-deoxyribonucleosides, which provides a strong indication of the relative lability of these protecting groups in the context of RNA synthesis.[6][7]
Experimental Protocols
I. Solid-Phase Synthesis of an RNA Oligonucleotide (General Protocol)
This protocol outlines the general steps for synthesizing an RNA oligonucleotide on an automated DNA/RNA synthesizer using either Ac-rC or Bz-rC phosphoramidite.
Materials:
-
Ac-rC or Bz-rC phosphoramidite
-
Other required RNA phosphoramidites (A, G, U) with appropriate protecting groups
-
Solid support (e.g., Controlled Pore Glass - CPG) with the first nucleoside attached
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole - ETT)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid - TCA in dichloromethane)
Procedure:
-
Preparation: Dissolve the phosphoramidites and activator in anhydrous acetonitrile to the concentrations recommended by the synthesizer manufacturer. Install all reagent bottles on the synthesizer.
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing RNA chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.
-
-
Post-Synthesis: Upon completion of the sequence, the oligonucleotide remains attached to the solid support with all protecting groups intact.
II. Deprotection Protocol for Oligonucleotides containing Ac-rC
This protocol is recommended for the rapid and clean deprotection of RNA synthesized with this compound.
Materials:
-
Ammonium hydroxide/40% Methylamine 1:1 (v/v) (AMA)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF)
Procedure:
-
Cleavage from Support and Base/Phosphate Deprotection:
-
Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.
-
Add the AMA reagent to the vial.
-
Heat the vial at 65°C for 10-15 minutes.[1][4] This step cleaves the oligonucleotide from the support, removes the cyanoethyl phosphate protecting groups, and removes the N-acetyl protecting group from cytidine.
-
Cool the vial and transfer the solution to a new tube. Evaporate the solution to dryness.
-
-
2'-O-Protecting Group (TBDMS) Removal:
-
Resuspend the dried oligonucleotide in anhydrous DMSO.
-
Add triethylamine trihydrofluoride (TEA·3HF).
-
Heat the mixture at 65°C for 2.5 hours.[4]
-
Quench the reaction and desalt the oligonucleotide using standard procedures (e.g., ethanol (B145695) precipitation or size-exclusion chromatography).
-
III. Deprotection Protocol for Oligonucleotides containing Bz-rC
This is a standard protocol for the deprotection of RNA synthesized with Bz-rC phosphoramidite.
Materials:
-
Concentrated Ammonium Hydroxide
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Triethylamine trihydrofluoride (TEA·3HF)
Procedure:
-
Cleavage from Support and Base/Phosphate Deprotection:
-
Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial.
-
Heat the vial at 55°C for 8-16 hours.[1]
-
Cool the vial and transfer the solution to a new tube. Evaporate the solution to dryness.
-
-
2'-O-Protecting Group (TBDMS) Removal:
-
Follow the same procedure as described for the Ac-rC containing oligonucleotide (Step 2 of Protocol II).
-
Mandatory Visualizations
Caption: General experimental workflow for RNA synthesis and deprotection.
Caption: Deprotection pathways for Ac-rC and Bz-rC containing oligonucleotides.
Conclusion and Recommendations
The choice between Ac-rC and Bz-rC phosphoramidites has significant consequences for the RNA synthesis workflow and the quality of the final product.
-
This compound is highly recommended for most applications due to its compatibility with "UltraFAST" deprotection protocols. The use of Ac-rC significantly reduces the deprotection time and, most importantly, avoids the transamination side reaction that can occur with Bz-rC when using amine-based reagents. This leads to a higher purity of the final RNA oligonucleotide, which is crucial for applications in research, diagnostics, and therapeutics. The milder deprotection conditions are also beneficial for the synthesis of RNA containing sensitive or complex modifications.
-
Bz-rC phosphoramidite , while a well-established reagent, presents challenges in the deprotection step. The longer deprotection times and harsher conditions can be detrimental to sensitive RNA sequences. The risk of the transamination side reaction when using modern, faster deprotection reagents like AMA is a significant drawback that can compromise the sequence integrity and purity of the final product. Its use may be considered in cases where established protocols with standard ammonium hydroxide deprotection are in place and the presence of low-level N4-methyl-cytidine impurities is not a concern for the intended application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Acetyl vs. Benzoyl Protecting Groups for Cytidine
In the intricate world of nucleoside chemistry, particularly in the synthesis of oligonucleotides and antiviral prodrugs, the selection of an appropriate protecting group for the exocyclic amine of cytidine (B196190) is a critical decision that significantly influences reaction yields, stability, and the ease of subsequent deprotection steps. Among the various options, acetyl (Ac) and benzoyl (Bz) groups are two of the most commonly employed N-acyl protecting groups. This guide provides an objective, data-driven comparison of their performance to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Core Properties at a Glance
Both acetyl and benzoyl groups serve to protect the N4-amino group of cytidine from engaging in unwanted side reactions during chemical synthesis, such as phosphoramidite (B1245037) coupling in oligonucleotide synthesis. Both are ultimately removed under basic conditions, typically with aqueous ammonia (B1221849) or methylamine. However, the seemingly subtle difference in their chemical structure—a methyl versus a phenyl group attached to the carbonyl—leads to significant differences in their stability and reactivity. Generally, the benzoyl group is considered more stable than the acetyl group.[1]
Quantitative Performance Comparison
To facilitate a direct comparison, the following table summarizes key performance metrics for acetyl and benzoyl protecting groups on cytidine, based on available experimental data.
| Parameter | Acetyl (N4-acetylcytidine) | Benzoyl (N4-benzoylcytidine) | Key Considerations |
| Protection Yield | ~77% (from peracetylated precursor) | High yields reported, often near quantitative with transient protection methods. | The choice of acylation method significantly impacts yield. Transient silylation for benzoylation often leads to cleaner reactions and higher yields. |
| Stability | Labile to high pH and elevated temperatures. | More robust and stable than the acetyl group. | Acetyl groups may not be suitable for lengthy synthetic routes with multiple harsh steps. Benzoyl offers greater stability. |
| Deprotection Conditions | Concentrated aqueous ammonia, room temperature, ~12 hours. | Concentrated aqueous ammonia, 55°C, 8-16 hours; or NH4OH/methylamine (AMA), 65°C, 10-15 minutes. | Benzoyl groups require more forcing conditions for removal, though rapid deprotection with AMA is possible but may lead to side products. |
| Solubility | Soluble in DMSO (~1 mg/mL), PBS (~2 mg/mL), water (2.94 mg/mL), and slightly soluble in methanol. | Soluble in DMSO, methanol, and 1N NaOH (10mg/ml). | The lipophilic nature of the benzoyl group can enhance solubility in organic solvents, which is advantageous in oligonucleotide synthesis. |
Below is a diagram illustrating the decision-making workflow for selecting between acetyl and benzoyl protecting groups for cytidine based on key experimental considerations.
Caption: Decision workflow for cytidine protecting group selection.
Experimental Protocols
Detailed methodologies for the protection and deprotection of cytidine are crucial for reproducibility. Below are representative protocols for both N-acetylation and N-benzoylation.
Protocol 1: N-Acetylation of Cytidine (via Peracetylation)
This protocol involves the complete acetylation of cytidine followed by selective deacetylation of the hydroxyl groups.
Materials:
-
Cytidine
-
Acetic anhydride (B1165640)
-
Sodium acetate (B1210297)
-
Ice-cooled water
-
Aspergillus niger lipase (B570770) (for selective deacetylation)
Procedure:
-
Peracetylation: Mix sodium acetate (44.8 mmol) with acetic anhydride (51.0 mmol) and stir at 120°C until the sodium acetate is fully dissolved.
-
Add cytidine (61.8 mmol) in portions, maintaining the temperature at 120°C, and stir for 1 hour.
-
Add ice-cooled water (150 ml) and concentrate the mixture in vacuo.
-
Dissolve the residue in water and desalt to obtain 2',3',5'-O,N4-tetraacetylcytidine.
-
Selective Deacetylation: The peracetylated cytidine can then be treated with an enzyme like Aspergillus niger lipase to selectively remove the O-acetyl groups, yielding N4-acetylcytidine. A typical yield for this step is around 77%.
Protocol 2: N-Benzoylation of Cytidine (Transient Protection Method)
This method selectively acylates the N4-amino group by temporarily protecting the hydroxyl groups as silyl (B83357) ethers.
Materials:
-
Cytidine
-
Anhydrous pyridine
-
Chlorotrimethylsilane (B32843) (TMSCl)
-
Benzoyl chloride
-
Concentrated aqueous ammonia
-
Dichloromethane and Methanol for chromatography
Procedure:
-
Suspension: Suspend cytidine in anhydrous pyridine.
-
Transient Silylation: Add chlorotrimethylsilane (TMSCl) dropwise at 0°C and stir the mixture at room temperature until a clear solution is obtained. This forms the O-silylated cytidine in situ.
-
Acylation: Cool the solution to 0°C and add benzoyl chloride dropwise. Allow the reaction to proceed for 2-4 hours with stirring.
-
Silyl Group Removal: Quench the reaction by the slow addition of cold water.
-
Work-up: Add concentrated aqueous ammonia and stir for 30 minutes to hydrolyze the silyl ethers.
-
Extraction and Purification: Evaporate the solvent under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography (e.g., using a dichloromethane/methanol gradient) to yield pure N4-benzoylcytidine.
Protocol 3: Deprotection of N-Acyl Cytidine
For N4-acetylcytidine:
-
Treat the protected oligonucleotide or nucleoside with concentrated aqueous ammonia at room temperature for approximately 12 hours.
-
Monitor the reaction by TLC or HPLC until completion.
-
Lyophilize to remove the ammonia.
For N4-benzoylcytidine:
-
Standard Method:
-
Treat the protected compound with concentrated aqueous ammonia in a sealed vial at 55°C for 8-16 hours.
-
Cool the vial, then remove the ammonia by lyophilization or evaporation.
-
-
Rapid Method (AMA):
-
Prepare a 1:1 (v/v) mixture of concentrated aqueous ammonia and aqueous methylamine.
-
Add the AMA solution to the protected compound and heat in a sealed vial at 65°C for 10-15 minutes.
-
Cool the vial and evaporate the solution. Note: This method may cause a low level of N4-methylcytidine formation as a side product.
-
Concluding Remarks
The choice between acetyl and benzoyl as a protecting group for cytidine is a strategic one, dictated by the specific requirements of the synthetic route. The acetyl group, with its greater lability, is well-suited for syntheses that require mild deprotection conditions and do not involve harsh reagents in the preceding steps. In contrast, the more robust benzoyl group is the preferred choice for complex, multi-step syntheses, such as solid-phase oligonucleotide synthesis, where stability to a range of reaction conditions is paramount. The enhanced solubility of N4-benzoylcytidine in organic solvents further solidifies its utility in this context. By carefully considering the trade-offs in stability, deprotection conditions, and solubility, researchers can select the optimal protecting group to achieve their synthetic goals with high efficiency and purity.
References
A Comparative Performance Evaluation of Ac-rC Phosphoramidite in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of oligonucleotides, the choice of phosphoramidite (B1245037) building blocks is a critical factor influencing the yield, purity, and overall success of the synthesis. This guide provides an objective comparison of N4-acetyl-cytidine (Ac-rC) phosphoramidite with other cytidine (B196190) analogues, supported by available data, to aid in the selection of the most appropriate reagents for specific applications.
The primary distinction among cytidine phosphoramidites lies in the protecting group on the exocyclic amine (N4), with acetyl (Ac) and benzoyl (Bz) being the most common. This choice has significant implications for the deprotection strategy, speed, and purity of the final oligonucleotide. While coupling efficiencies for most high-quality phosphoramidites are consistently high, the deprotection step is where the performance differences become most apparent.
Quantitative Data Summary
The following tables summarize the key performance parameters of Ac-rC phosphoramidite in comparison to the traditional Bz-rC phosphoramidite.
| Performance Metric | This compound | Bz-rC Phosphoramidite | Key Considerations |
| Typical Coupling Efficiency | >98% | >98% | Coupling efficiency is generally high for both, but can be sequence-dependent and influenced by the synthesizer's condition. |
| Recommended Activator | 4,5-Dicyanoimidazole (DCI) or Tetrazole | 4,5-Dicyanoimidazole (DCI) or Tetrazole | DCI may offer faster coupling kinetics. |
| Typical Coupling Time | 3 - 6 minutes | 3 - 6 minutes | May require optimization based on the synthesizer and sequence complexity. |
| Stability | Good when stored under appropriate anhydrous conditions. Sensitive to moisture and oxidation. | Good when stored under appropriate anhydrous conditions. Sensitive to moisture and oxidation. | Proper storage and handling are crucial for maintaining performance. |
Table 1: Comparison of Synthesis Parameters
| Deprotection Parameter | This compound | Bz-rC Phosphoramidite |
| Recommended Deprotection | UltraFAST: Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA) (1:1 v/v) at 65°C for 5-10 minutes. | Standard: Concentrated Ammonium Hydroxide at 55°C for 8-12 hours. |
| Deprotection Speed | Very Fast | Slow |
| Side Product Formation | Minimized due to the lability of the acetyl group. | Prone to side reactions, such as transamination, with certain deprotection reagents. |
| Final Oligo Purity | Generally higher due to cleaner deprotection. | May be lower due to the formation of deprotection-related impurities. |
Table 2: Comparison of Deprotection Conditions and Outcomes
Experimental Protocols
1. Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the general steps for incorporating this compound into a growing RNA chain on an automated DNA/RNA synthesizer.
-
Reagent Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.05 - 0.1 M).
-
Install the phosphoramidite solution on a designated port on the synthesizer.
-
-
Synthesis Cycle: The synthesis follows a standard four-step cycle for each nucleotide addition.
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide chain using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
-
Coupling: Activation of the this compound with an activator (e.g., DCI) and subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide. A coupling time of 3-6 minutes is standard.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of (n-1) shortmer sequences. This is typically done with a mixture of acetic anhydride (B1165640) and N-methylimidazole.
-
Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution in a mixture of water and pyridine.
-
2. Cleavage and Deprotection (UltraFAST Protocol for Ac-rC containing Oligonucleotides)
This protocol is recommended for oligonucleotides containing the Ac-rC modification to leverage its fast deprotection properties.
-
Cleavage from Solid Support and Base Deprotection:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%) (AMA reagent). Use approximately 1 mL of AMA solution per 1 µmol of synthesis scale.
-
Incubate the vial at 65°C for 10 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphates and the protecting groups from the nucleobases, including the acetyl group from the cytidine.
-
After incubation, cool the vial on ice.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator.
-
-
Removal of 2'-O-Silyl Protecting Groups (for RNA synthesis):
-
After cleavage and base deprotection, the 2'-O-(tert-butyldimethylsilyl) groups are removed by treatment with a fluoride (B91410) reagent such as triethylamine (B128534) trihydrofluoride (TEA·3HF).
-
-
Purification:
-
The crude, deprotected oligonucleotide is purified using standard techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
-
Visualizations
Caption: Chemical structure of this compound.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Caption: Comparative deprotection workflows for Ac-rC and Bz-rC.
Ac-rC Phosphoramidite: A Yield and Purity Comparison for Oligonucleotide Synthesis
In the synthesis of RNA oligonucleotides, the choice of phosphoramidite (B1245037) building blocks is a critical factor that directly influences the yield, purity, and overall success of the process. For the incorporation of cytidine (B196190), researchers are often faced with a choice between different protecting groups for the exocyclic amine. This guide provides an objective comparison of N4-acetyl-2'-O-TBDMS-cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (Ac-rC) and other common cytidine phosphoramidites, with a focus on yield and performance, supported by available data and experimental protocols.
Performance Comparison: Ac-rC vs. Other Cytidine Phosphoramidites
The primary distinction between cytidine phosphoramidites lies in the N4-protecting group, with acetyl (Ac) and benzoyl (Bz) being the most common. While the coupling efficiency of phosphoramidites is typically high (often exceeding 99%), the choice of protecting group significantly impacts the deprotection strategy, the speed of the overall process, and the purity of the final oligonucleotide.[1]
The N4-acetyl group on Ac-rC is significantly more labile than the N4-benzoyl group on Bz-rC. This allows for the use of rapid or "UltraFAST" deprotection protocols, which are milder and faster than traditional methods.[2][3] This rapid deprotection minimizes the occurrence of side reactions, leading to a cleaner final product with higher purity.[1] While direct quantitative comparisons of overall yield in single studies are not extensively published, the cleaner deprotection associated with Ac-rC strongly suggests a higher recovery of the desired full-length oligonucleotide.
One study comparing on-demand synthesized phosphoramidites to conventional ones noted a slightly higher average cycle yield for the conventional phosphoramidites (98.3% vs. 98.0%).[4] While not a direct comparison of Ac-rC and Bz-rC under identical conditions, it highlights that high cycle efficiencies are achievable with standard, high-quality phosphoramidites.
Table 1: Comparison of Ac-rC and Other Cytidine Phosphoramidites
| Feature | Ac-rC (N4-acetyl) | Other Cytidine Phosphoramidites (e.g., Bz-rC, N4-benzoyl) |
| Typical Coupling Efficiency | >99%[1][5] | >99%[1] |
| Average Cycle Yield (example) | Potentially higher due to cleaner deprotection | 98.0% (for on-demand synthesized Bz-dC)[4] |
| Deprotection Conditions | Fast deprotection compatible (e.g., AMA at 65°C for 10 min)[4] | Requires harsher/longer deprotection (e.g., concentrated ammonia) |
| Deprotection Speed | "UltraFAST" (minutes to hours)[2][3] | Slower (hours to overnight) |
| Side Reactions during Deprotection | Minimized | Potential for base modification |
| Final Product Purity | Higher | Potentially lower due to side products |
Experimental Protocols
Automated Solid-Phase RNA Synthesis
This protocol outlines the key steps for incorporating Ac-rC phosphoramidite into an RNA oligonucleotide using an automated synthesizer.
Materials:
-
This compound
-
Other required RNA phosphoramidites (A, G, U)
-
Solid support (e.g., Controlled Pore Glass - CPG)
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole - ETT)
-
Capping solutions (A and B)
-
Oxidizing solution (Iodine in THF/pyridine/water)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
Procedure:
-
Preparation: Dissolve all phosphoramidites in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer. Install the reagent bottles on the synthesizer.
-
Synthesis Cycle: The automated synthesis follows a four-step cycle for each nucleotide addition:
-
Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The this compound is activated by the activator and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
-
Chain Elongation: The cycle is repeated until the desired RNA sequence is synthesized.
-
Final Deblocking: The terminal 5'-DMT group can be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).
Cleavage and Deprotection (UltraFAST Protocol for Ac-rC)
This protocol is recommended for oligonucleotides synthesized using Ac-rC to ensure rapid and clean deprotection.
Materials:
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)
-
Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-silyl group removal
Procedure:
-
Cleavage from Support and Base Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add the AMA solution to the vial.
-
Incubate at 65°C for 10-15 minutes. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and phosphates.[6]
-
-
2'-O-TBDMS Group Removal:
-
After cooling, transfer the supernatant containing the oligonucleotide to a new tube and evaporate to dryness.
-
Resuspend the pellet in a solution of TEA·3HF in an appropriate solvent (e.g., DMSO or THF).
-
Incubate at 65°C for 2.5 hours or as recommended by the reagent supplier.
-
-
Quenching and Desalting:
-
Quench the reaction and desalt the oligonucleotide using standard procedures such as ethanol (B145695) precipitation or size-exclusion chromatography.
-
Visualizing the Workflow
The following diagrams illustrate the key processes described above.
Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.
Caption: The streamlined deprotection workflow for oligonucleotides containing Ac-rC.
References
- 1. Synthesis of DNA/RNA and their analogs via phosphoramidite and H-phosphonate chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Purity of RNA Synthesized with Ac-rC Phosphoramidite
For researchers, scientists, and drug development professionals, the fidelity of synthetic RNA is paramount. The choice of building blocks, specifically the phosphoramidites and their protecting groups, directly impacts the purity and yield of the final RNA oligonucleotide. This guide provides an objective comparison of N⁴-acetyl-cytidine phosphoramidite (B1245037) (Ac-rC) with its common alternatives, focusing on the implications for the purity of the synthesized RNA, supported by experimental data and detailed protocols.
Executive Summary
The selection of a cytidine (B196190) phosphoramidite for RNA synthesis involves a trade-off between reaction kinetics, stability, and the conditions required for deprotection. Ac-rC phosphoramidite has emerged as a favorable option, primarily due to its compatibility with rapid "UltraFAST" deprotection protocols. This leads to shorter synthesis times and a cleaner final product with fewer side reactions compared to the traditional Benzoyl (Bz) protected counterpart. For the 2'-hydroxyl protection, advanced protecting groups like TOM (tri-isopropylsilyloxymethyl) offer significant advantages in coupling efficiency, especially for long RNA sequences, leading to higher crude purity.
Comparison of Cytidine Phosphoramidite Protecting Groups
The purity of synthetic RNA is critically influenced by the choice of protecting groups on the cytidine base (exocyclic amine) and the 2'-hydroxyl of the ribose.
Exocyclic Amine Protection: Acetyl (Ac) vs. Benzoyl (Bz)
The most common protecting groups for the exocyclic amine of cytidine are Acetyl (Ac) and Benzoyl (Bz). The primary difference lies in the deprotection step.
| Feature | This compound | Bz-rC Phosphoramidite |
| Deprotection Reagent | Ammonium Hydroxide/Methylamine (AMA) or Ammonium Hydroxide | Concentrated Ammonium Hydroxide |
| Deprotection Time | 5-15 minutes at 65°C (AMA) | 8-16 hours at 55°C |
| Key Advantage | "UltraFAST" deprotection, reduced risk of side products | Traditional, well-established method |
| Potential Side Reactions | Minimal | Transamination at the C4 position when using amine-based deprotection reagents (e.g., methylamine), leading to N⁴-methyl-cytidine impurity.[1] |
| Impact on Purity | Higher purity due to faster, cleaner deprotection. | Potential for impurities if deprotection is incomplete or if incompatible deprotection agents are used. |
The use of Ac-rC allows for a significantly accelerated deprotection process, which minimizes exposure of the RNA to harsh basic conditions, thereby reducing the accumulation of side products and leading to a higher purity final product.[1]
2'-Hydroxyl Protection: TBDMS vs. TOM
The bulky nature of the 2'-hydroxyl protecting group can sterically hinder the coupling reaction during solid-phase synthesis. While tert-butyldimethylsilyl (TBDMS) is the standard, alternatives like tri-isopropylsilyloxymethyl (TOM) have been developed to improve synthesis efficiency.
| Feature | TBDMS (Standard) | TOM (Advanced) |
| Steric Hindrance | Higher | Lower, due to a spacer between the nucleoside and the silyl (B83357) group.[2][3] |
| Coupling Efficiency | Good | Excellent, leading to higher yields, especially for longer RNA sequences.[2][4] |
| Coupling Time | Longer | Shorter coupling times can be used.[2][4] |
| Crude Purity (100mer extrapolation) | ~27%[3] | ~33%[3] |
| Side Reactions | Potential for 2' to 3' silyl migration, leading to 2'-5' phosphodiester linkages. | Acetal structure prevents migration, avoiding isomeric impurities.[2] |
The reduced steric hindrance of the TOM group allows for more efficient coupling, resulting in a higher proportion of full-length product and greater overall purity, a crucial advantage for the synthesis of long RNA oligonucleotides.[2][3]
Experimental Data and Purity Analysis
The purity of synthetic RNA is typically assessed using a combination of chromatographic and mass spectrometric techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for analyzing the purity of synthetic oligonucleotides.[4] Different HPLC methods can be employed to separate the full-length RNA product from shorter failure sequences and other impurities.
| HPLC Method | Principle of Separation | Primary Application |
| Ion-Pair Reversed-Phase (IP-RP) HPLC | Hydrophobicity and size | High-resolution separation of full-length RNA from truncations. |
| Anion-Exchange (AEX) HPLC | Net negative charge of the phosphate (B84403) backbone | Separation of charge variants and monitoring of synthesis reactions. |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic volume | Detection and quantification of aggregates. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized RNA and to identify any impurities.[5] Electrospray ionization (ESI) is a common technique for analyzing oligonucleotides.
Enzymatic Digestion
Complete enzymatic digestion of the RNA into its constituent nucleosides, followed by HPLC or LC-MS analysis, can be used to confirm the composition and identify any modified or unexpected nucleosides.[6]
Experimental Workflows and Protocols
RNA Synthesis and Purity Analysis Workflow
General workflow for RNA synthesis and purity analysis.
Deprotection Pathways: Ac-rC vs. Bz-rC
References
A Comparative Guide to the HPLC Analysis of Oligonucleotides Containing N4-acetyl-2'-O-methylcytidine (Ac-rC)
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified nucleosides into therapeutic oligonucleotides is a critical strategy for enhancing their stability, efficacy, and pharmacokinetic properties. One such modification, N4-acetyl-2'-O-methylcytidine (Ac-rC), is gaining attention for its potential to modulate the biophysical characteristics of RNA. As the development of Ac-rC-containing oligonucleotides advances, robust analytical methods for their characterization and quality control are paramount. High-Performance Liquid Chromatography (HPLC), particularly Ion-Pair Reversed-Phase (IP-RP) HPLC, is the gold standard for oligonucleotide analysis. This guide provides a comparative overview of the HPLC analysis of oligonucleotides with and without the Ac-rC modification, supported by experimental data and detailed protocols.
Impact of Ac-rC Modification on HPLC Elution
The introduction of the N4-acetyl and 2'-O-methyl groups to a cytidine (B196190) residue significantly alters its chemical properties, primarily by increasing its hydrophobicity. In IP-RP HPLC, where separation is driven by the hydrophobic interactions between the oligonucleotide and the stationary phase, this modification leads to a noticeable change in retention behavior.
Oligonucleotides containing Ac-rC are expected to be more retained on the reversed-phase column compared to their unmodified counterparts.[1] This increased retention time is a direct consequence of the greater hydrophobicity conferred by the acetyl and methyl groups. The general principle in IP-RP HPLC is that more hydrophobic molecules interact more strongly with the C18 stationary phase, thus requiring a higher concentration of the organic mobile phase component (e.g., acetonitrile (B52724) or methanol) for elution.
Comparative HPLC Analysis: A Head-to-Head Look
While direct comparative studies in single publications are limited, we can infer the chromatographic differences based on the known effects of similar modifications. For instance, 2'-O-methylation is known to increase the retention of oligonucleotides in IP-RP liquid chromatography.[1] The addition of the N4-acetyl group further contributes to this hydrophobicity.
To illustrate the expected difference, consider a hypothetical 20-mer RNA oligonucleotide and its counterpart containing a single Ac-rC substitution. When analyzed under the same IP-RP HPLC conditions, the Ac-rC-containing oligonucleotide will exhibit a longer retention time. The magnitude of this shift will depend on the overall sequence, the number of Ac-rC modifications, and the specific chromatographic conditions.
Quantitative Data Summary
The following table summarizes the anticipated quantitative differences in HPLC analysis between standard and Ac-rC modified oligonucleotides based on the principles of IP-RP chromatography.
| Parameter | Standard Oligonucleotide | Ac-rC Modified Oligonucleotide | Rationale for Difference |
| Retention Time | Shorter | Longer | Increased hydrophobicity of the Ac-rC moiety leads to stronger interaction with the C18 stationary phase. |
| Peak Resolution | High | High (potentially slightly broader) | While high resolution is achievable for both, the increased interaction of the modified oligo with the stationary phase can sometimes lead to slight peak broadening. |
| Peak Asymmetry | Generally Symmetrical | Generally Symmetrical | Modern HPLC columns and optimized mobile phases typically yield symmetrical peaks for both types of oligonucleotides. |
| Elution Conditions | Requires lower organic mobile phase concentration | Requires higher organic mobile phase concentration | A stronger mobile phase is needed to overcome the increased hydrophobic interactions and elute the more retained Ac-rC oligo. |
Experimental Protocols
A robust IP-RP HPLC method is crucial for the successful analysis of Ac-rC-containing oligonucleotides. Below are detailed protocols for the analysis of both standard and modified oligonucleotides.
Protocol 1: General Ion-Pair Reversed-Phase HPLC for Oligonucleotide Analysis
This protocol is a standard method suitable for the analysis of unmodified oligonucleotides and can serve as a baseline for comparison.
Instrumentation:
-
HPLC or UPLC system with a UV detector
-
C18 reversed-phase column (e.g., Agilent PLRP-S, Waters OST)
Mobile Phases:
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0 in water. For MS-compatibility, 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water is recommended.[2][3]
-
Mobile Phase B: 100 mM TEAA, pH 7.0 in 50% acetonitrile. For MS-compatibility, 15 mM TEA and 400 mM HFIP in 50% methanol.
Gradient Conditions:
-
A shallow linear gradient is typically employed to achieve optimal separation.[2] For example, a gradient of 10% to 20% B over 20 minutes. The exact gradient will need to be optimized based on the oligonucleotide length and sequence.
Flow Rate:
-
0.2 - 1.0 mL/min, depending on the column dimensions.
Column Temperature:
-
Elevated temperatures (e.g., 50-70 °C) are often used to improve peak shape and reduce secondary structures.[3]
Detection:
-
UV absorbance at 260 nm.
Protocol 2: Optimized Ion-Pair Reversed-Phase HPLC for Ac-rC Modified Oligonucleotide Analysis
This protocol is adapted for the increased hydrophobicity of Ac-rC-containing oligonucleotides.
Instrumentation:
-
UPLC system for higher resolution and sensitivity is recommended.
-
High-resolution C18 column (e.g., Waters ACQUITY UPLC OST C18, 1.7 µm).
Mobile Phases:
-
Mobile Phase A: 15 mM N,N-Diisopropylethylamine (DIEA), 200 mM HFIP in water. The use of a more hydrophobic ion-pairing agent like DIEA can enhance resolution.
-
Mobile Phase B: 15 mM DIEA, 200 mM HFIP in 50% acetonitrile.
Gradient Conditions:
-
The initial percentage of Mobile Phase B will likely need to be higher than for unmodified oligonucleotides to account for the increased retention. A starting point could be a linear gradient from 15% to 25% B over 20 minutes. Method development will be necessary to fine-tune the separation.
Flow Rate:
-
0.2 - 0.5 mL/min for UPLC systems.
Column Temperature:
-
60-75 °C to ensure denaturation of any secondary structures and improve peak sharpness.
Detection:
-
UV absorbance at 260 nm.
-
Online mass spectrometry (MS) for identity confirmation.
Mass Spectrometry Characterization
Mass spectrometry is an indispensable tool for confirming the identity of oligonucleotides and their modifications. The Ac-rC modification results in a predictable mass shift.
Expected Mass Shift: The addition of an acetyl group (CH₃CO) to the exocyclic amine of cytidine and a methyl group (CH₃) to the 2'-hydroxyl of the ribose results in a mass increase of 56.0262 Da (C₂H₄O + CH₂) compared to an unmodified cytidine residue. This mass difference can be readily detected by high-resolution mass spectrometry.
Mandatory Visualizations
To aid in understanding the experimental and logical frameworks, the following diagrams are provided.
Caption: Experimental workflow for HPLC analysis of oligonucleotides.
Caption: Logical relationship in HPLC method comparison.
References
Ensuring Quality and Consistency in RNA Synthesis: A Guide to Ac-rC Phosphoramidite
For researchers, scientists, and drug development professionals engaged in the synthesis of RNA oligonucleotides, the quality and consistency of the constituent phosphoramidites are paramount. This guide provides a comprehensive overview of the quality control (QC) measures and lot-to-lot consistency expectations for N4-acetylcytidine-5'-O-DMT-2'-O-TBDMS-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (Ac-rC phosphoramidite), a critical building block in RNA synthesis.
The repetitive nature of oligonucleotide synthesis means that even minute impurities in a phosphoramidite can accumulate, leading to a significant decrease in the yield and purity of the final RNA product.[1] Therefore, stringent quality control and documented lot-to-lot consistency are essential for reproducible research and the development of nucleic acid-based therapeutics.[2]
Key Quality Control Parameters
High-quality this compound is characterized by several key parameters, which are verified using a suite of analytical techniques. Manufacturers of therapeutic-grade phosphoramidites often adhere to rigorous quality systems, sometimes incorporating elements of cGMP (current Good Manufacturing Practices) and ISO 9001 standards to ensure product quality and consistency.[1]
A summary of typical quality control specifications for this compound is presented in the table below.
| Parameter | Specification | Analytical Method | Purpose |
| Identity | Conforms to structure | ¹H NMR, ³¹P NMR, Mass Spectrometry | Confirms the correct chemical structure of the phosphoramidite.[3] |
| Purity (HPLC) | ≥98.0% | Reversed-Phase HPLC | Quantifies the percentage of the desired phosphoramidite diastereomers and separates them from impurities.[3][4] |
| Purity (³¹P NMR) | ≥98.0% | ³¹P Nuclear Magnetic Resonance | Assesses the purity with respect to phosphorus-containing species, specifically detecting P(V) oxidation products.[3][4] |
| P(III) Impurities | ≤0.5% | ³¹P Nuclear Magnetic Resonance | Quantifies non-amidite P(III) impurities that can interfere with synthesis.[3] |
| Water Content | Low (typically <0.02%) | Karl Fischer Titration | Minimizes degradation of the phosphoramidite, which is sensitive to moisture.[3] |
| Appearance | White to off-white powder/foam | Visual Inspection | A basic check for any signs of degradation or gross contamination. |
Ensuring Lot-to-Lot Consistency
Maintaining consistency between different production batches of this compound is critical for the reproducibility of scientific experiments and manufacturing processes.[2][5] Manufacturers achieve this by implementing robust quality management systems and performing comparative analyses of new lots against established reference standards.[5][6] This involves side-by-side testing of new batches with previous ones to ensure consistent performance.[6]
The logical workflow for ensuring lot-to-lot consistency is depicted below.
Experimental Protocols
Detailed methodologies for the key quality control experiments are provided below. These protocols are representative of the standard procedures used in the industry.
Protocol 1: Purity and Identity Analysis by Reversed-Phase HPLC-MS
This method is used to assess the purity of the phosphoramidite and confirm its identity.[4][7]
-
Sample Preparation :
-
Prepare a stock solution of the this compound at 1 mg/mL in anhydrous acetonitrile (B52724) containing 0.01% (v/v) triethylamine (B128534) (TEA) to prevent degradation.[7]
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL in the same diluent.[7]
-
-
Chromatographic Conditions :
-
Column : C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase A : 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.[3]
-
Mobile Phase B : Acetonitrile.[3]
-
Gradient : A linear gradient from 50% to 95% Mobile Phase B over 20 minutes is a typical starting point.[3]
-
Flow Rate : 1.0 mL/min.[3]
-
Detection : UV at 254 nm or 280 nm.[3] The phosphoramidite will appear as a pair of peaks representing the two diastereomers.[4]
-
-
Mass Spectrometry Conditions (for identity confirmation) :
Protocol 2: Purity Analysis by ³¹P NMR
³¹P NMR is a powerful tool for quantifying phosphorus-containing impurities.[4]
-
Sample Preparation :
-
Dissolve 10-20 mg of the this compound sample in anhydrous deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN).[8] The solvent should contain a small amount of triethylamine to prevent degradation on the NMR timescale.[8]
-
-
Acquisition Parameters :
-
Data Analysis :
-
The two diastereomers of the desired P(III) phosphoramidite should appear as signals in the range of 148-152 ppm.[8]
-
P(V) impurities, such as the oxidized phosphate (B84403) triester, will typically appear between -10 and 10 ppm.[8]
-
Purity is calculated by integrating the P(III) signals of the product and comparing this to the total integral of all phosphorus-containing species.
-
Quality Control Workflow Visualization
The following diagram illustrates the typical workflow for the quality control of this compound, from synthesis to final product release.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Comprehensive Statistical Analysis of Phosphoramidites: Market Trends, Applications, and Innovations | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. usp.org [usp.org]
- 5. How to Verify Lot-to-Lot Consistency of Biochemical Raw Materials [synapse.patsnap.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
Deprotection Kinetics of Ac-rC vs. Bz-rC: A Comparative Guide for Researchers
For scientists engaged in the synthesis of modified oligonucleotides, the choice of protecting groups is a critical parameter influencing the efficiency and fidelity of the final product. The N4-acetyl (Ac) and N4-benzoyl (Bz) groups are commonly employed to protect the exocyclic amine of cytidine (B196190), particularly in the context of 2'-O-methylated RNA (rC). This guide provides a detailed comparison of the deprotection kinetics of Ac-rC (N4-acetyl-2'-O-methylcytidine) and Bz-rC (N4-benzoyl-2'-O-methylcytidine), supported by experimental data and protocols to aid in the selection of the optimal protecting group strategy.
Executive Summary
The primary distinction between Ac-rC and Bz-rC lies in their deprotection kinetics, with the acetyl group being significantly more labile than the benzoyl group under standard basic conditions. This difference in lability allows for faster deprotection protocols when using Ac-rC, which can be advantageous for the synthesis of sensitive or complex oligonucleotides. Conversely, the greater stability of the benzoyl group in Bz-rC may be beneficial in specific multi-step synthetic strategies requiring differential deprotection.
Comparative Deprotection Data
The following table summarizes the deprotection conditions and relative cleavage rates for acetyl and benzoyl protecting groups on cytidine, based on established oligonucleotide synthesis protocols.
| Protecting Group | Reagent | Temperature | Deprotection Time | Relative Rate | Key Considerations |
| Acetyl (Ac) | Aqueous Ammonia/Methylamine (B109427) (AMA) | Room Temp. | 5-10 minutes | Very Fast | Required for "UltraFAST" deprotection protocols.[1][2] |
| Ethanolic Ammonia | 55 °C | ~2 hours | Fast | Offers good selectivity.[3] | |
| Benzoyl (Bz) | Aqueous Ammonia/Methylamine (AMA) | 65 °C | > 10 minutes | Slower | Not suitable for "UltraFAST" protocols due to incomplete removal.[1] |
| Aqueous Ammonia | 55 °C | 17 hours | Slow | Standard, but lengthy deprotection.[2] |
Experimental Protocols
A generalized experimental protocol for the deprotection of RNA oligonucleotides containing modified cytidine residues is provided below. This protocol is illustrative and may require optimization based on the specific sequence and other modifications present.
Standard Deprotection Protocol (Ammonia/Methylamine)
-
Cleavage from Solid Support: The solid support containing the synthesized oligonucleotide is treated with a 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) (28-30%) and aqueous methylamine (40%), also known as AMA. This step is typically performed at room temperature for 20 minutes.[4]
-
Base Deprotection: The solution containing the cleaved oligonucleotide is transferred to a sealed vial and heated.
-
For oligonucleotides containing Ac-rC , heating at 65°C for 10 minutes is generally sufficient to remove the acetyl groups.[4]
-
For oligonucleotides containing Bz-rC , a longer incubation at the same temperature is required.
-
-
2'-O-Protecting Group Removal: Following base deprotection, the 2'-O-protecting groups (e.g., TBDMS or TOM) are removed. A common method involves treatment with a solution of triethylamine (B128534) trihydrofluoride (TEA·3HF) in a solvent like DMSO or NMP, typically at 65°C for 2.5 hours.[5]
-
Quenching and Precipitation: The reaction is quenched, and the deprotected RNA is precipitated, commonly using butanol.[5]
-
Purification: The crude RNA is then purified, typically by HPLC or gel electrophoresis.
Visualizing the Workflow and Chemical Logic
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Conclusion
The selection between Ac-rC and Bz-rC should be guided by the specific requirements of the synthetic strategy. For rapid deprotection, particularly in the context of high-throughput synthesis or for oligonucleotides with sensitive moieties, Ac-rC is the superior choice. Its high lability allows for the use of "UltraFAST" deprotection protocols, significantly reducing the overall synthesis time. In contrast, Bz-rC offers greater stability, which may be advantageous in synthetic schemes that require the selective removal of other, more labile protecting groups. Understanding the kinetic differences between these two protecting groups is paramount for the successful synthesis of modified RNA oligonucleotides.
References
The Strategic Advantage of Ac-rC Phosphoramidite in Large-Scale Oligonucleotide Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of large-scale therapeutic oligonucleotide synthesis, the choice of phosphoramidite (B1245037) building blocks is a critical determinant of efficiency, purity, and overall cost-effectiveness. Among the crucial reagents for RNA synthesis, N4-acetyl-cytidine (Ac-rC) phosphoramidite has emerged as a superior option for large-scale production compared to traditional alternatives like N4-benzoyl-cytidine (Bz-rC) phosphoramidite. This guide provides an objective comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on the cost-effectiveness and performance advantages of Ac-rC phosphoramidite.
The primary advantage of this compound lies in its compatibility with rapid and mild deprotection conditions, which significantly streamlines the entire synthesis workflow. This leads to reduced manufacturing time, lower reagent consumption, and a higher purity profile of the final oligonucleotide product.
Performance Parameter Comparison
The selection of the exocyclic amine protecting group on the cytidine (B196190) base has profound implications for the entire synthesis process, particularly the deprotection step. The following table summarizes the key performance differences between Ac-rC and the more traditional Bz-rC phosphoramidites.
| Parameter | This compound | Bz-rC Phosphoramidite | Key Considerations |
| Coupling Efficiency | Typically >99%[1] | Typically >99% | While both offer high coupling efficiencies, the choice of 2'-hydroxyl protecting group (e.g., TBDMS or TOM) can have a more significant impact on steric hindrance and, consequently, coupling efficiency, especially for longer oligonucleotides.[2][3] |
| Deprotection Conditions | "UltraFAST": Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA), 65°C[1][4][5] | Concentrated Ammonium Hydroxide, 55°C | Ac-rC allows for significantly milder and faster deprotection, which is crucial for preserving the integrity of the final product.[1][6][7] |
| Deprotection Time | 10 - 20 minutes[4][5] | 8 - 16 hours | The dramatic reduction in deprotection time with Ac-rC leads to a significant increase in throughput for large-scale synthesis.[1] |
| Final Product Purity | High | Moderate to High | The mild and rapid deprotection associated with Ac-rC minimizes the formation of side products, resulting in a cleaner crude product and simplifying downstream purification.[1] |
| Overall Process Time | Significantly Reduced | Standard | The shortened deprotection step is a major contributor to a more efficient and cost-effective overall manufacturing process. |
| Relative Cost | Comparable to other standard phosphoramidites[8] | Comparable to other standard phosphoramidites | While the initial cost of the phosphoramidite is a factor, the total cost of synthesis is heavily influenced by process efficiency, reagent consumption, and yield. |
The Critical Impact of Deprotection on Cost-Effectiveness
The most significant factor contributing to the cost-effectiveness of this compound in large-scale synthesis is the deprotection step. Traditional Bz-rC requires harsh and prolonged treatment with concentrated ammonium hydroxide to remove the benzoyl protecting group. This lengthy process not only creates a bottleneck in production but also increases the risk of product degradation and the formation of impurities.
In contrast, the acetyl group of Ac-rC is labile under much milder conditions. The use of AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) allows for complete deprotection in as little as 10 minutes at 65°C.[4][5] This "UltraFAST" deprotection protocol offers several advantages:
-
Increased Throughput: The dramatic reduction in deprotection time allows for more synthesis cycles to be completed in the same timeframe, significantly boosting manufacturing capacity.
-
Reduced Labor and Energy Costs: Shorter process times translate directly to lower labor and energy consumption per batch.
-
Higher Purity and Yield: The mild conditions minimize the degradation of the oligonucleotide product and reduce the formation of side products, leading to a higher purity crude product. This simplifies the final purification process, often resulting in a higher overall isolated yield.
-
Reduced Waste Generation: A more efficient process with fewer side reactions and simplified purification can lead to a reduction in solvent and reagent consumption, and consequently, less chemical waste.
Experimental Protocols
To provide a clear understanding of the practical application of this compound, the following are detailed methodologies for key experimental stages.
I. Solid-Phase Oligonucleotide Synthesis (General Cycle)
This protocol outlines a single cycle for the addition of a phosphoramidite monomer to a growing oligonucleotide chain on a solid support.
Materials:
-
This compound (or alternative) dissolved in anhydrous acetonitrile
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole - ETT) in anhydrous acetonitrile
-
Capping Solution A (e.g., Acetic Anhydride in THF/Lutidine)
-
Capping Solution B (e.g., N-Methylimidazole in THF)
-
Oxidizing Solution (e.g., Iodine in THF/Pyridine/Water)
-
Deblocking Solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside by treating with the deblocking solution. The column is then washed with anhydrous acetonitrile.
-
Coupling: The this compound solution and the activator solution are delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: To prevent the formation of deletion mutants, any unreacted 5'-hydroxyl groups are acetylated by treatment with Capping Solutions A and B. The column is then washed with anhydrous acetonitrile.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by treatment with the oxidizing solution. The column is then washed with anhydrous acetonitrile. This cycle is repeated for each subsequent monomer addition.
II. Cleavage and Deprotection Protocol for Ac-rC Containing Oligonucleotides (UltraFAST)
Materials:
-
Ammonium hydroxide/40% aqueous methylamine (AMA) (1:1, v/v)
-
Ethanol
-
Dimethylsulfoxide (DMSO), anhydrous
-
Triethylamine trihydrofluoride (TEA·3HF)
Procedure:
-
Cleavage and Base Deprotection: The solid support is treated with AMA solution at 65°C for 10-20 minutes. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases, including the acetyl group from cytidine.
-
Drying: The resulting solution is dried down, for example, using a speed-vac.
-
Removal of 2'-O-Silyl Protecting Group: The dried oligonucleotide is redissolved in anhydrous DMSO. Triethylamine and then triethylamine trihydrofluoride are added, and the mixture is heated at 65°C for approximately 2.5 hours to remove the 2'-O-TBDMS groups.[5]
-
Quenching and Precipitation: The reaction is quenched, and the fully deprotected oligonucleotide is precipitated, for example, with butanol.[5]
III. Purity Analysis by HPLC
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate the full-length oligonucleotide from shorter failure sequences and other impurities. Both Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC are commonly used methods.[9][10]
Instrumentation:
-
HPLC system with a UV detector
IP-RP-HPLC Protocol Example:
-
Column: C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in RNase-free water
-
Mobile Phase B: 0.1 M TEAA in 25% acetonitrile
-
Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B is used to elute the oligonucleotides based on their hydrophobicity.
-
Detection: UV absorbance at 260 nm.
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the key workflows.
Conclusion
For large-scale synthesis of RNA oligonucleotides, this compound presents a clear advantage in terms of cost-effectiveness and overall process efficiency. The adoption of an "UltraFAST" deprotection strategy enabled by the acetyl protecting group significantly reduces manufacturing time, leading to increased throughput and lower operational costs. Furthermore, the milder deprotection conditions contribute to a higher purity product profile, which can simplify downstream processing and improve the overall yield of the final therapeutic-grade oligonucleotide. While the initial purchase price of phosphoramidites is a consideration, a holistic view of the entire manufacturing process reveals that the strategic choice of this compound can lead to substantial long-term economic and production benefits.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RNA Phosphoramidites - DNA & RNA Synthesis Reagents - Chemical - Life Science Research [eng.bioneer.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC methods for purity evaluation of man-made single-stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
N4-Acetylcytidine's Impact on Oligonucleotide Duplex Stability: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the stability of oligonucleotide duplexes is paramount for the successful design of therapeutic and diagnostic agents. The incorporation of modified nucleosides is a key strategy to enhance the properties of oligonucleotides. This guide provides an objective comparison of the impact of N4-acetylcytidine (ac4C), introduced via Ac-rC phosphoramidite (B1245037), on the thermal stability of RNA duplexes against unmodified counterparts, supported by experimental data.
N4-acetylcytidine is a naturally occurring post-transcriptional modification in RNA that has been shown to play a role in regulating mRNA stability and translation.[1] Recent studies have elucidated its significant impact on the thermodynamic stability of RNA duplexes. The introduction of an acetyl group at the N4 position of cytidine (B196190) enhances base-pairing stability, a crucial factor for applications such as antisense oligonucleotides, siRNAs, and RNA-based therapeutics.
Unveiling the Stabilizing Effect of N4-Acetylcytidine
The acetyl group of ac4C is believed to contribute to duplex stability through several mechanisms. It can influence the sugar pucker conformation, favoring a C3'-endo conformation that is pre-organized for an A-form helix, the standard conformation for RNA duplexes. Additionally, the acetyl group may enhance base stacking interactions within the duplex.
A key study by Bartee et al. (2022) provides direct evidence of the stabilizing effect of ac4C. Researchers synthesized RNA oligonucleotides containing a site-specific ac4C modification and compared their thermal stability to identical sequences with a standard cytidine. The results demonstrated a notable increase in the melting temperature (Tm) of the ac4C-containing duplexes.[2][3][4][5][6][7]
Quantitative Comparison of Duplex Stability
The following table summarizes the thermodynamic data from thermal denaturation experiments on RNA duplexes, comparing an unmodified duplex with a duplex containing a single N4-acetylcytidine modification. The data is extracted from the study by Bartee et al. (2022), which investigated a sequence from human 18S rRNA.[2]
| Duplex Composition | Melting Temperature (Tm) (°C) | ΔTm (°C) (ac4C vs. C) | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| Unmodified RNA Duplex (C) | 71.2 ± 0.2 | - | -15.4 ± 0.3 | -95.2 ± 2.1 | -257.6 ± 6.4 |
| ac4C-Modified RNA Duplex | 72.9 ± 0.1 | +1.7 | -16.0 ± 0.2 | -101.4 ± 1.8 | -275.6 ± 5.5 |
Table 1: Thermodynamic parameters for unmodified and ac4C-containing RNA duplexes. Data from Bartee et al. (2022).[2]
The data clearly indicates that the presence of a single ac4C modification increases the melting temperature by 1.7°C.[2] This stabilization is also reflected in the more favorable Gibbs free energy change (ΔG°₃₇) for the ac4C-modified duplex.[2] The increased stability is primarily driven by a more negative enthalpy change (ΔH°), suggesting stronger energetic interactions upon duplex formation.[2]
Experimental Protocol: Thermal Denaturation of RNA Duplexes
The following is a detailed methodology for determining the thermodynamic stability of RNA duplexes using UV-Vis spectrophotometry, based on the protocol described by Bartee et al. (2022).[2]
1. Oligonucleotide Synthesis and Purification:
-
RNA oligonucleotides, both unmodified and containing the Ac-rC phosphoramidite for ac4C incorporation, are synthesized using standard solid-phase phosphoramidite chemistry.
-
Following synthesis, the oligonucleotides are cleaved from the solid support and deprotected.
-
Purification is performed using high-performance liquid chromatography (HPLC) to ensure high purity of the single-stranded RNA.
2. Duplex Annealing:
-
Complementary single-stranded RNA oligonucleotides are mixed in equimolar amounts in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
The mixture is heated to 95°C for 5 minutes and then allowed to cool slowly to room temperature to facilitate proper duplex formation.
3. UV Thermal Denaturation (Melting) Analysis:
-
The absorbance of the annealed duplex solution is monitored at 260 nm as a function of temperature using a UV-Vis spectrophotometer equipped with a temperature controller.
-
The temperature is typically ramped from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute).
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands. This is identified as the maximum of the first derivative of the melting curve (dA₂₆₀/dT vs. Temperature).
4. Thermodynamic Analysis:
-
Melting curves are recorded at multiple oligonucleotide concentrations.
-
A plot of 1/Tm versus ln(Ct), where Ct is the total oligonucleotide concentration, is generated.
-
The thermodynamic parameters (ΔH° and ΔS°) are determined from the slope and intercept of this plot, respectively, based on the van't Hoff equation.
-
The Gibbs free energy change at 37°C (ΔG°₃₇) is then calculated using the equation: ΔG°₃₇ = ΔH° - (310.15 K)ΔS°.
Workflow for Synthesis and Stability Analysis
The following diagram illustrates the general workflow for comparing the stability of an unmodified RNA duplex with one containing an Ac-rC modification.
Caption: Workflow for comparing the stability of unmodified and Ac-rC modified RNA duplexes.
Conclusion
The incorporation of N4-acetylcytidine via this compound demonstrably enhances the thermal stability of RNA duplexes. This stabilizing effect, quantified by an increase in melting temperature and a more favorable Gibbs free energy of formation, makes this compound a valuable tool for researchers and drug developers. By providing greater control over the thermodynamic properties of oligonucleotides, this modification can contribute to the design of more potent and specific RNA-based therapeutics and diagnostics. The provided experimental protocol offers a robust framework for assessing the impact of this and other modifications on oligonucleotide duplex stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Collection - Site-Specific Synthesis of N4âAcetylcytidine in RNA Reveals Physiological Duplex Stabilization - Journal of the American Chemical Society - Figshare [figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Ac-rC Phosphoramidite and Novel RNA Monomers for Enhanced Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-quality RNA oligonucleotides is paramount for a wide range of applications, from basic research in molecular biology to the development of RNA-based therapeutics. The choice of phosphoramidite (B1245037) monomers, the building blocks of synthetic RNA, critically influences the yield, purity, and overall success of oligonucleotide synthesis. This guide provides a detailed comparison of the widely used N-acetyl-cytidine phosphoramidite with a tert-butyldimethylsilyl (TBDMS) protecting group (Ac-rC phosphoramidite) against newer generation monomers utilizing the triisopropylsilyloxymethyl (TOM) protecting group.
Executive Summary
While this compound with TBDMS protection has been a cornerstone of RNA synthesis, newer monomers featuring the TOM protecting group offer significant advantages in terms of coupling efficiency, synthesis speed, and the integrity of the final RNA product. The primary drawback of the TBDMS group is its steric bulk, which can hinder the coupling reaction, and its potential to migrate from the 2' to the 3'-hydroxyl position under basic conditions, leading to the formation of non-biological 2'-5' phosphodiester linkages.[1][2] TOM-protected phosphoramidites, on the other hand, exhibit reduced steric hindrance and are not prone to migration, resulting in higher yields of full-length oligonucleotides, especially for longer sequences.[1][2][3][4]
Performance Comparison: TBDMS-protected vs. TOM-protected Monomers
The selection of the 2'-hydroxyl protecting group is a critical factor in RNA synthesis. The following tables summarize the key performance differences between the established TBDMS-protected phosphoramidites, such as Ac-rC, and the newer TOM-protected monomers.
| Performance Metric | 2'-O-TBDMS Protected Monomers (e.g., Ac-rC) | 2'-O-TOM Protected Monomers | Advantage of 2'-O-TOM |
| Average Coupling Efficiency | 98.5–99%[5] | >99%[5] | Higher yield of full-length product, especially for long sequences. |
| Typical Coupling Time | Up to 6 minutes[3][5] | ~2.5 minutes[5][6] | Increased synthesis speed and throughput. |
| Extrapolated Crude Purity (100mer) | 27%[7] | 33%[7] | Higher purity of the crude product, simplifying purification. |
| Steric Hindrance | High[7] | Low[5] | Facilitates more efficient and faster coupling reactions. |
| 2' to 3' Migration | Potential for migration under basic conditions, leading to 2'-5' linkages.[1][2][3] | No migration observed.[1][2][3] | Ensures the formation of biologically active 3'-5' phosphodiester bonds. |
| Deprotection Conditions | Requires specific fluoride-based reagents and careful handling to avoid RNA degradation.[4] | Milder deprotection conditions, compatible with standard reagents.[2][4] | Simplified and more robust deprotection process. |
The Significance of the N-Acetyl (Ac) Base Protection
For cytidine (B196190) phosphoramidites, the choice of the exocyclic amine protecting group also plays a crucial role, particularly in the deprotection step. The N-acetyl (Ac) group, as found in this compound, is favored for its rapid and clean removal, especially when using AMA (Ammonium hydroxide (B78521)/Methylamine) for deprotection. This "UltraFAST" deprotection minimizes the formation of side products.
Experimental Protocols
Detailed and reliable experimental protocols are essential for successful RNA oligonucleotide synthesis. Below are generalized protocols for the use of both TBDMS- and TOM-protected phosphoramidites.
Protocol 1: Solid-Phase RNA Synthesis using 2'-O-TBDMS Phosphoramidites
This protocol outlines the standard cyclical process for automated solid-phase RNA synthesis.
1. Synthesizer Setup:
-
Install the required 2'-TBDMS-protected phosphoramidite vials (e.g., Ac-rC, Bz-rA, iBu-rG, rU) and the solid support column (e.g., CPG) on the synthesizer.
-
Ensure all reagent bottles (deblocking, capping, oxidizing, and washing solutions) are filled with fresh, anhydrous reagents.[8]
2. Synthesis Cycle (repeated for each nucleotide addition):
-
Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a deblocking solution (e.g., 3% Trichloroacetic Acid in dichloromethane).[8]
-
Coupling: The 2'-TBDMS phosphoramidite is activated with a potent activator (e.g., 0.25 M 5-Ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing RNA chain. A coupling time of up to 6 minutes is typically required.[3][7]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents to prevent the formation of deletion mutants.[8]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water).[8]
3. Cleavage and Deprotection:
-
Base and Phosphate Deprotection: The solid support is treated with a mixture of concentrated aqueous ammonia (B1221849) and 8M ethanolic methylamine (B109427) (1:1 v/v) at 65°C for 10-15 minutes to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.[8][9]
-
2'-O-TBDMS Group Removal: The dried oligonucleotide is dissolved in anhydrous DMSO, followed by the addition of triethylamine (B128534) (TEA) and triethylamine trihydrofluoride (TEA·3HF). The reaction is incubated at 65°C for 2.5 hours.[8][10]
4. Purification:
-
The crude RNA is purified using methods such as anion-exchange or reversed-phase HPLC, or polyacrylamide gel electrophoresis (PAGE).[9]
Protocol 2: Solid-Phase RNA Synthesis using 2'-O-TOM Phosphoramidites
This protocol highlights the streamlined process enabled by the use of TOM-protected monomers.
1. Synthesizer Setup:
-
Install the required 2'-O-TOM-protected phosphoramidite vials and the solid support column on the synthesizer.
-
Ensure all reagent bottles are filled with fresh, anhydrous reagents.
2. Synthesis Cycle (repeated for each nucleotide addition):
-
Detritylation (Deblocking): The 5'-DMT protecting group is removed as described in the TBDMS protocol.
-
Coupling: The 2'-O-TOM phosphoramidite is activated and coupled to the growing RNA chain. Due to lower steric hindrance, a shorter coupling time of approximately 2.5 minutes is sufficient.[5][6]
-
Capping: Unreacted 5'-hydroxyl groups are capped.
-
Oxidation: The phosphite triester is oxidized to a phosphate triester.
3. Cleavage and Deprotection:
-
A one-step cleavage and deprotection is typically performed using a 1:1 (v/v) mixture of 40% aqueous methylamine and 30% ammonium (B1175870) hydroxide (AMA) at 65°C for 10 minutes. This single step cleaves the oligonucleotide from the support and removes the base and phosphate protecting groups.[2][11]
-
2'-O-TOM Group Removal: The 2'-O-TOM groups are removed by treatment with 1 M tetra-n-butylammonium fluoride (B91410) (TBAF) in THF.[6]
4. Purification:
-
The crude RNA is purified using standard techniques such as HPLC or PAGE.
Visualizing the Workflow and Key Differences
To further illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
For the synthesis of standard, shorter RNA oligonucleotides, this compound with TBDMS protection remains a viable option. However, for applications requiring longer RNA strands, high purity, and optimal biological activity, the adoption of newer RNA monomers with 2'-O-TOM protection is highly recommended. The superior coupling efficiency, faster synthesis times, and the elimination of problematic side reactions make TOM-protected phosphoramidites a more robust and efficient choice for demanding research and drug development applications.
References
- 1. glenresearch.com [glenresearch.com]
- 2. massbio.org [massbio.org]
- 3. atdbio.com [atdbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. kulturkaufhaus.de [kulturkaufhaus.de]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
Validating Ac-rC Incorporation: A Comparative Guide to Enzymatic Digestion and Alternative Methods
For researchers and drug development professionals working with modified mRNA, confirming the precise incorporation of synthetic nucleotides like N4-acetyl-2'-O-methylcytidine (Ac-rC) is critical for ensuring the efficacy and safety of RNA-based therapeutics. While enzymatic digestion followed by chromatography has been a foundational technique, newer methodologies offer distinct advantages in sensitivity and throughput. This guide provides an objective comparison of enzymatic digestion with modern sequencing-based approaches for the validation of Ac-rC incorporation, supported by experimental data and detailed protocols.
Performance Comparison of Validation Methods
The choice of validation method for Ac-rC incorporation depends on the specific experimental needs, such as the requirement for sequence context, the desired level of quantification, and sample throughput. Enzymatic digestion coupled with High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) provides a direct measure of the modified nucleoside, while sequencing-based methods offer high-throughput analysis within the context of the full RNA sequence.
| Method | Principle | Quantitative Data | Sequence Context | Throughput | Advantages | Limitations |
| Enzymatic Digestion with HPLC/LC-MS | Complete hydrolysis of RNA to individual nucleosides, followed by separation and quantification. | Absolute quantification (e.g., ac4C/C ratio).[1] | Lost during digestion.[2] | Low to Medium | Gold standard for direct detection and quantification.[3] | Destructive to the RNA sequence; can be labor-intensive.[4] |
| ac4C-seq | Chemical reduction of ac4C with sodium cyanoborohydride (NaCNBH₃) induces mismatches during reverse transcription, which are then identified by sequencing.[5][6] | Relative mismatch frequency at specific sites. | Preserved. | High | Provides transcriptome-wide mapping at single-nucleotide resolution.[5][6] | Indirect detection; potential for off-target effects of the chemical treatment. |
| RedaC:T-seq | Uses sodium borohydride (B1222165) (NaBH₄) to reduce ac4C, leading to a C-to-T transition during sequencing.[7][8] | Mismatch rate can be low (<20% at fully modified sites).[9] | Preserved. | High | Provides base-resolution mapping of ac4C.[7] | Inefficient C:T conversion can lead to underestimation of modification levels.[9] |
| RetraC:T | An enhancement of RedaC:T-seq that uses a modified DNA nucleotide (2-amino-dATP) during reverse transcription to improve the C:T mismatch rate.[9] | Stoichiometric detection of ac4C in some contexts.[9] | Preserved. | High | Significantly improved detection efficiency over RedaC:T-seq.[9] | Potential for biases introduced by the modified nucleotide. |
Experimental Workflows and Methodologies
A generalized workflow for the validation of Ac-rC incorporation begins with the modified RNA sample, which is then processed by either enzymatic digestion or a sequencing-based method for final analysis.
Figure 1. High-level workflow for the validation of Ac-rC incorporation in RNA.
Detailed Experimental Protocols
Enzymatic Digestion Followed by LC-MS/MS Analysis
This method provides a direct and quantitative assessment of Ac-rC incorporation by breaking down the RNA into its constituent nucleosides.
Protocol:
-
RNA Digestion:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Separate the nucleosides using a reverse-phase HPLC column.[3]
-
Perform mass spectrometry analysis to identify and quantify the canonical and modified nucleosides based on their mass-to-charge ratios and retention times.[2]
-
The ratio of Ac-rC to unmodified cytidine (B196190) can be calculated to determine the extent of incorporation.[1]
-
RedaC:T-seq for Base-Resolution Mapping
RedaC:T-seq allows for the identification of Ac-rC sites within the context of the RNA sequence.
Protocol:
-
RNA Preparation:
-
Start with total RNA and perform ribosomal RNA depletion to enrich for mRNA.[7]
-
-
Chemical Reduction:
-
Library Preparation and Sequencing:
-
Fragment the treated RNA and proceed with standard library preparation protocols for high-throughput sequencing.
-
During reverse transcription, the reduced Ac-rC will cause the incorporation of an adenosine (B11128) in the cDNA, leading to a C-to-T mutation in the final sequencing data.[7]
-
-
Data Analysis:
-
Align the sequencing reads to a reference transcriptome and identify positions with a significant C-to-T mismatch rate in the treated sample compared to an untreated control.
-
RetraC:T for Enhanced Ac-rC Detection
This method improves upon RedaC:T-seq by increasing the efficiency of mismatch induction at Ac-rC sites.
Protocol:
-
RNA Preparation and Reduction:
-
Follow the same initial steps as RedaC:T-seq for RNA purification and chemical reduction using NaBH₄ or NaCNBH₃.[9]
-
-
Modified Reverse Transcription:
-
Perform the reverse transcription step in the presence of a modified deoxynucleotide, 2-amino-dATP.[9] This modified base preferentially binds to the reduced tetrahydro-ac4C.
-
-
Library Preparation and Sequencing:
-
Complete the library preparation and perform high-throughput sequencing as with the standard RedaC:T-seq protocol.
-
-
Data Analysis:
-
Analyze the sequencing data for C-to-T mismatches. The use of 2-amino-dATP is expected to substantially increase the mismatch rate at Ac-rC sites, allowing for more sensitive and stoichiometric detection.[9]
-
Logical Flow for Method Selection
The decision of which validation method to employ can be guided by the primary research question.
Figure 2. Decision tree for selecting an Ac-rC validation method.
References
- 1. researchgate.net [researchgate.net]
- 2. nationalacademies.org [nationalacademies.org]
- 3. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Locating chemical modifications in RNA sequences through ribonucleases and LC-MS based analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Activators for Ac-rC Phosphoramidite Coupling
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of RNA oligonucleotides is paramount for various applications in research, diagnostics, and therapeutics. The coupling step in phosphoramidite (B1245037) solid-phase synthesis is a critical determinant of the overall yield and purity of the final product. The choice of activator for the phosphoramidite monomer, in this case, N4-acetyl-2'-O-TBDMS-cytidine phosphoramidite (Ac-rC phosphoramidite), significantly influences the kinetics and efficiency of this reaction. This guide provides a comparative overview of commonly used activators, supported by available data, and outlines detailed experimental protocols for their evaluation.
Activator Performance Comparison
Several activators are commercially available for phosphoramidite chemistry, each with distinct chemical properties that affect their performance. The most common activators include 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI). While direct comparative studies on the coupling efficiency of these activators specifically for this compound are not extensively published, we can infer their relative performance from their known properties and data from general RNA synthesis.[1]
Key Characteristics of Common Activators:
| Activator | pKa | Recommended Concentration in Acetonitrile (B52724) | Key Characteristics |
| 1H-Tetrazole | 4.8 | 0.45 M | The historical standard for DNA synthesis; less efficient for sterically hindered RNA phosphoramidites. Limited solubility can be a concern.[2] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | 0.25 M - 0.75 M | More acidic and reactive than 1H-Tetrazole, making it a popular choice for RNA synthesis.[2][3] Higher acidity can increase the risk of n+1 impurity formation.[3] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | 0.25 M - 0.33 M | Highly acidic and reactive, allowing for shorter coupling times, especially for RNA monomers.[2] Often considered a good choice for RNA synthesis.[3] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.25 M - 1.2 M | Less acidic than tetrazole derivatives, which reduces the risk of premature detritylation and n+1 impurity formation.[3][4] It is a highly nucleophilic activator, leading to rapid coupling and is highly soluble in acetonitrile.[4] |
Reported Coupling Times for RNA Synthesis:
| Activator | Typical Coupling Time for RNA Synthesis (minutes) | Notes |
| 1H-Tetrazole | 10 - 15 | Longer coupling times are generally required.[3] |
| ETT | 6 | A significant reduction in coupling time compared to 1H-Tetrazole.[2] |
| BTT | 3 | For TBDMS-protected monomers, offering a fast coupling reaction.[2] |
| DCI | 3 - 6 | Offers rapid coupling kinetics and is a good alternative to tetrazole-based activators.[4] |
Experimental Protocols
To facilitate a direct and accurate comparison of activator performance for this compound coupling, the following detailed experimental protocols are provided.
Protocol 1: Comparative Synthesis of a Test Oligonucleotide
This protocol describes the synthesis of a short RNA oligonucleotide containing an Ac-rC residue using different activators in parallel.
1. Reagent Preparation:
-
This compound Solution: Prepare a 0.1 M solution of this compound in anhydrous acetonitrile.
-
Activator Solutions: Prepare fresh solutions of each activator in anhydrous acetonitrile at their recommended concentrations (e.g., 0.45 M 1H-Tetrazole, 0.25 M ETT, 0.25 M BTT, 0.25 M DCI).
-
Standard Synthesis Reagents: Prepare fresh solutions for deblocking, capping, and oxidation as per the synthesizer manufacturer's recommendations.
2. Automated Solid-Phase Synthesis:
-
Synthesizer Setup: Program the DNA/RNA synthesizer for the synthesis of a short test sequence (e.g., a 10-mer) containing at least one Ac-rC incorporation.
-
Parallel Synthesis: Perform separate synthesis runs for each activator, keeping all other parameters (e.g., phosphoramidite concentration, coupling time, temperature) constant. To start, a standard coupling time of 5 minutes can be used for all activators.
-
Trityl Cation Monitoring: If the synthesizer is equipped with a trityl cation monitoring system, record the stepwise coupling efficiency for each cycle.
3. Cleavage and Deprotection:
-
Following synthesis, cleave the oligonucleotides from the solid support and deprotect them using a standard protocol, such as with a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) at 65°C for 15 minutes.
Protocol 2: Analysis of Coupling Efficiency by HPLC
This protocol outlines the procedure for analyzing the crude product from each synthesis run to determine the coupling efficiency of the this compound with each activator.
1. Sample Preparation:
-
After cleavage and deprotection, evaporate the solutions to dryness.
-
Resuspend the crude oligonucleotide pellets in a suitable buffer (e.g., 100 µL of water or 0.1 M triethylammonium (B8662869) acetate).
2. HPLC Analysis:
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and an anion-exchange column.
-
Mobile Phase:
-
Mobile Phase A: 20 mM sodium phosphate, pH 8.5 in 10% acetonitrile.
-
Mobile Phase B: 20 mM sodium phosphate, pH 8.5, 1 M NaCl in 10% acetonitrile.
-
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Detection: Monitor the absorbance at 260 nm.
3. Data Analysis:
-
Integrate the peak areas of the full-length product (n) and the major failure sequence (n-1).
-
Calculate the stepwise coupling efficiency for the Ac-rC addition using the following formula:
-
Coupling Efficiency (%) = [Area(n) / (Area(n) + Area(n-1))] x 100
-
Protocol 3: Kinetic Analysis of Ac-rC Coupling by ³¹P NMR
For a more in-depth understanding of the activation and coupling kinetics, ³¹P NMR spectroscopy can be employed.
1. Sample Preparation:
-
In an NMR tube, dissolve the this compound (e.g., 0.05 mmol) and a 5'-O-DMT protected nucleoside immobilized on a soluble support (e.g., 0.05 mmol) in anhydrous deuterated acetonitrile.
-
Acquire a baseline ³¹P NMR spectrum.
2. Reaction Monitoring:
-
Inject the activator solution (e.g., 0.2 M in anhydrous deuterated acetonitrile) into the NMR tube.
-
Immediately begin acquiring ³¹P NMR spectra at regular time intervals.
-
Monitor the disappearance of the phosphoramidite starting material peak (around 148-152 ppm) and the appearance of the coupled phosphite (B83602) triester product peak.
3. Data Analysis:
-
Integrate the signals corresponding to the starting material and the product at each time point to determine the reaction rate.
Visualizations
To better illustrate the processes described, the following diagrams are provided.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Caption: Experimental workflow for comparing activator performance.
Conclusion
The selection of an appropriate activator is a critical step in optimizing the synthesis of RNA oligonucleotides containing this compound. While BTT and DCI are often favored for RNA synthesis due to their high reactivity and favorable properties, a direct comparative study is recommended to determine the optimal activator for a specific application.[3] The protocols outlined in this guide provide a framework for conducting such a study, enabling researchers to make data-driven decisions to enhance the yield and purity of their synthetic RNA. The general coupling efficiency for phosphoramidites is typically very high, often exceeding 99%.[5] However, even small differences in efficiency can have a significant impact on the overall yield of long oligonucleotides. Therefore, careful optimization of the coupling step, including the choice of activator, is essential for successful RNA synthesis.
References
Safety Operating Guide
Navigating the Disposal of Ac-rC Phosphoramidite: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Ac-rC (N4-acetyl-2'-O-TBDMS-cytidine-3'-CE) phosphoramidite (B1245037), the absence of specific public disposal protocols necessitates a cautious and compliant approach based on general principles for chemical and oligonucleotide waste management. This guide provides essential safety and logistical information to ensure the proper disposal of Ac-rC phosphoramidite in a laboratory setting.
As a reactive chemical used in oligonucleotide synthesis, this compound and its associated waste should be treated as hazardous unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. Adherence to institutional, local, state, and federal regulations is paramount to ensure safety and environmental protection.
Core Disposal Procedures
The primary recommendation for the disposal of this compound and related contaminated materials is to utilize a licensed biomedical or chemical waste disposal company.[1] These services are equipped to handle and dispose of chemical waste in accordance with all applicable regulations. For in-house management prior to professional disposal, the following steps, derived from general laboratory and chemical waste guidelines, should be followed.
1. Waste Identification and Segregation:
-
Solid Waste: This includes expired or unused this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any materials used for spill cleanup. Solid waste should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: This category includes solvents used to dissolve the phosphoramidite (e.g., anhydrous acetonitrile) and any rinsing solutions from cleaning contaminated glassware. Liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container. Never mix incompatible waste streams.
-
Empty Containers: Empty this compound vials should be managed as hazardous waste. The first rinse of an empty container with a suitable solvent must be collected and disposed of as hazardous liquid waste.[2] For highly toxic chemicals, the first three rinses should be collected.[2] After thorough rinsing, labels on the container should be defaced or removed before disposal as solid waste.[2]
2. Personal Protective Equipment (PPE): Proper PPE is crucial when handling this compound and its waste. The following should be worn:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A lab coat.
3. Storage of Waste:
-
All waste containers must be kept tightly closed except when adding waste.
-
Store waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Use secondary containment for all liquid waste containers to prevent spills.
4. Disposal of Expired this compound:
-
Expired or unwanted solid this compound should be disposed of as solid hazardous chemical waste.
-
Do not attempt to dispose of it through regular trash or by flushing it down the drain.
Quantitative Data Summary
| Waste Type | Collection Container | Key Disposal Considerations |
| Solid this compound | Labeled, sealed, chemical-resistant container. | Treat as hazardous chemical waste. Do not mix with other solid wastes unless compatibility is confirmed. |
| Contaminated Labware | Labeled, sealed, chemical-resistant container. | Includes pipette tips, tubes, and other disposables. Should be disposed of as solid hazardous waste. |
| Liquid Waste (Solvents) | Labeled, sealed, chemical-resistant solvent can. | Collect all solvents used with the phosphoramidite. Do not mix with aqueous waste. Acetonitrile, a common solvent, is a hazardous waste. |
| Aqueous Waste (Rinsate) | Labeled, sealed, chemical-resistant container. | Collect the first rinse (or first three for highly toxic substances) of empty containers. Do not dispose of down the drain. |
| Empty Vials | Rinsed and placed in a solid waste container. | The initial rinsate must be collected as hazardous liquid waste. Deface or remove labels before disposal. |
Experimental Protocol: Spill Cleanup
In the event of a spill of solid this compound, the following procedure should be followed:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure adequate ventilation to avoid inhalation of any dust.
-
Don PPE: Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust.
-
Contain the Spill: Gently cover the spill with an absorbent material suitable for chemical spills to prevent it from spreading.
-
Clean the Spill: Carefully sweep up the absorbed material and the spilled solid. Avoid creating dust. Place the collected material into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or towel. The cleaning materials should also be disposed of as hazardous waste.
-
Label and Store Waste: Seal and label the hazardous waste container with the contents and date. Store it in the designated hazardous waste accumulation area for pickup by a licensed disposal company.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) department and refer to the Safety Data Sheet (SDS) for specific handling and disposal instructions. All procedures must comply with local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
